molecular formula C9H9NO6 B1587088 2,6-Dimethoxy-3-nitrobenzoic acid CAS No. 55776-17-5

2,6-Dimethoxy-3-nitrobenzoic acid

Cat. No.: B1587088
CAS No.: 55776-17-5
M. Wt: 227.17 g/mol
InChI Key: YIKBQFPTPKEFSM-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C9H9NO6 and its molecular weight is 227.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethoxy-3-nitrobenzoic acid
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InChI

InChI=1S/C9H9NO6/c1-15-6-4-3-5(10(13)14)8(16-2)7(6)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKBQFPTPKEFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10204335
Record name 2,6-Dimethoxy-3-nitrobenzoic acid
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Molecular Weight

227.17 g/mol
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CAS No.

55776-17-5
Record name 2,6-Dimethoxy-3-nitrobenzoic acid
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Record name 2,6-Dimethoxy-3-nitrobenzoic acid
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Record name 2,6-Dimethoxy-3-nitrobenzoic acid
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Record name 2,6-dimethoxy-3-nitrobenzoic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2,6-Dimethoxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxy-3-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring electron-donating methoxy groups and an electron-withdrawing nitro group on the benzene ring, imparts distinct electronic and steric properties that are crucial for its application as a versatile building block in the development of novel therapeutic agents and functional materials. Understanding the fundamental physical properties of this compound is paramount for its effective handling, characterization, and deployment in various research and development endeavors. This in-depth guide provides a comprehensive overview of the known physical characteristics of this compound, supported by experimental data and theoretical considerations.

Molecular Structure and Key Identifiers

The structural arrangement of this compound dictates its chemical behavior and physical attributes. The presence of two methoxy groups ortho to the carboxylic acid function creates a sterically hindered environment, influencing its reactivity and intermolecular interactions. The nitro group, positioned meta to the carboxylate, further modulates the electronic landscape of the aromatic ring.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identity of this compound

IdentifierValueReference
IUPAC Name This compound[1][2]
CAS Number 55776-17-5[1][2]
Molecular Formula C₉H₉NO₆[1][2]
Molecular Weight 227.17 g/mol [1]
SMILES COC1=C(C(=C(C=C1)[O-])OC)C(=O)O[1]
InChI Key YIKBQFPTPKEFSM-UHFFFAOYSA-N[1][2]

Solid-State Properties

Appearance and Crystalline Form

This compound is typically supplied as a solid material, with its appearance described as white to cream or yellow to pale brown crystals or powder[2]. The color variation may be attributed to the purity of the substance, with purer forms expected to be closer to white or off-white.

Melting Point

The melting point is a critical parameter for identifying and assessing the purity of a crystalline solid. For this compound with a purity of 97%, the reported melting point range is 130°C to 132°C [1]. A sharp melting range is indicative of high purity.

Crystal Structure and Density

The crystalline architecture of this compound has been elucidated through X-ray crystallography. The compound crystallizes in the orthorhombic space group Pccn. A notable feature of its solid-state structure is the formation of hydrogen-bonded chains, which is a deviation from the more common hydrogen-bonded dimer motif observed in many carboxylic acids[3]. The calculated density (Dx) from crystallographic data is 1.498 g/cm³ [3].

Table 2: Crystallographic Data for this compound [3]

ParameterValue
Crystal System Orthorhombic
Space Group Pccn
Unit Cell Dimensions a = 14.837 Å, b = 18.096 Å, c = 7.501 Å
Calculated Density (Dx) 1.498 g/cm³

Thermodynamic Properties

Boiling Point

Solution Properties

Solubility

A definitive, quantitative solubility profile for this compound in a range of common laboratory solvents has not been formally published. However, its solubility can be inferred from its structure and by analogy to related compounds.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of a carboxylic acid group suggests that it will exhibit some solubility in polar protic solvents through hydrogen bonding. The parent compound, 3-nitrobenzoic acid, is slightly soluble in cold water and more soluble in hot water, ethanol, and ether[5][6]. It is anticipated that this compound will have limited solubility in water but will be soluble in alcohols like methanol and ethanol[7].

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): The polar nature of the nitro and carboxyl groups suggests good solubility in polar aprotic solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Due to the overall polarity of the molecule, it is expected to have low solubility in nonpolar solvents.

Table 3: Predicted Qualitative Solubility Profile of this compound

Solvent ClassPredicted SolubilityRationale
Water Slightly SolublePolar carboxyl group, but the aromatic ring and methoxy groups reduce overall polarity.
Alcohols (Methanol, Ethanol) SolubleCapable of hydrogen bonding with the solvent.
Ethers (Diethyl Ether) Moderately SolubleModerate polarity and hydrogen bond accepting capability.
Chlorinated Solvents (Dichloromethane) Moderately SolubleBased on the solubility of related nitrobenzoic acids[5].
Aprotic Polar Solvents (DMSO, DMF) Very SolubleHigh polarity of the solvents can effectively solvate the molecule.
Nonpolar Aromatic Solvents (Toluene) Slightly to InsolubleMismatch in polarity.
Aliphatic Solvents (Hexane) InsolubleSignificant polarity mismatch.
Acidity (pKa)

The acidity of the carboxylic acid group is a key determinant of the compound's behavior in biological and chemical systems. While an experimental pKa value for this compound is not available, an estimation can be made based on the electronic effects of the substituents. The pKa of the parent 3-nitrobenzoic acid is 3.47, which is more acidic than benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing nature of the nitro group that stabilizes the conjugate base[5]. The two methoxy groups at the 2- and 6-positions are electron-donating through resonance but can be weakly electron-withdrawing through induction. Their steric bulk may also influence the solvation of the carboxylate anion. A precise pKa would require experimental determination, but it is expected to be in the range of a moderately strong carboxylic acid.

Spectroscopic Properties

Detailed experimental spectra for this compound are not widely published. The following sections outline the expected spectral characteristics based on its functional groups and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the vibrational modes of its constituent functional groups.

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration ModeExpected AppearanceReference (Analogous Compounds)
~3300-2500O-H (Carboxylic Acid)StretchingBroad[8]
~1700C=O (Carboxylic Acid)StretchingStrong, Sharp[8]
~1550 and ~1350NO₂ (Nitro Group)Asymmetric and Symmetric StretchingStrong[8]
~1600-1450C=C (Aromatic Ring)StretchingMedium[9]
~1250 and ~1050C-O (Methoxy)Asymmetric and Symmetric StretchingStrong[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The predicted ¹H and ¹³C NMR chemical shifts are influenced by the electronic environment of each nucleus.

¹H NMR:

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically >10 ppm, due to the acidic nature of the proton.

  • Aromatic Protons (-CH): The two protons on the aromatic ring are in different chemical environments and would likely appear as doublets in the aromatic region (7-8.5 ppm).

  • Methoxy Protons (-OCH₃): Two singlets are expected for the two methoxy groups, likely in the range of 3.8-4.2 ppm.

¹³C NMR:

  • Carbonyl Carbon (-COOH): The carboxylic acid carbon will appear at a downfield chemical shift, typically in the range of 165-175 ppm.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. Carbons bearing the methoxy and nitro groups will be significantly shifted.

  • Methoxy Carbons (-OCH₃): The carbons of the methoxy groups will appear as sharp signals in the aliphatic region, typically around 55-65 ppm.

Mass Spectrometry

In mass spectrometry, this compound (molecular weight 227.17 g/mol ) would be expected to show a molecular ion peak ([M]⁺ or [M]⁻) depending on the ionization technique used. Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH), methoxy groups (-OCH₃), and the nitro group (-NO₂).

Safety and Handling

This compound is classified as an irritant. The following hazard statements apply:

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus.

Methodology:

  • A small amount of the crystalline this compound is placed in a capillary tube, which is then sealed at one end.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Qualitative Solubility Assessment

A qualitative assessment of solubility can be performed through simple dissolution tests.

Methodology:

  • To a series of small test tubes, add approximately 10 mg of this compound.

  • To each tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, toluene, hexane).

  • Agitate the tubes (e.g., by vortexing) for a set period (e.g., 1 minute).

  • Visually inspect for dissolution. If the solid dissolves completely, it is considered soluble. If some solid remains, it is partially soluble or insoluble.

  • For samples that do not dissolve at room temperature, gentle heating can be applied to assess temperature-dependent solubility.

Conclusion

This technical guide has synthesized the available information on the physical properties of this compound. While key data such as melting point and crystal structure are well-documented, further experimental investigation is required to definitively determine its boiling point, a comprehensive solubility profile, and its pKa value. The predicted spectroscopic characteristics provide a valuable reference for the identification and structural confirmation of this compound in research and development settings. As a versatile synthetic intermediate, a thorough understanding of these fundamental properties is essential for unlocking its full potential in the creation of new chemical entities.

References

  • PubChem. 2,6-Dimethoxybenzoic Acid. [Link]

  • Wikipedia. 3-Nitrobenzoic acid. [Link]

  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • Chegg. Label the peaks for the 1H NMR and 13C NMR spectra for 3-nitrobenzoic acid. [Link]

  • International Union of Crystallography. This compound. A hydrogen-bonded chain structure. [Link]

  • ResearchGate. The solubility of 3-nitrobenzoic acid in seven solvents. [Link]

  • ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. [Link]

  • MDPI. Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. [Link]

  • NIST WebBook. Benzoic acid, 2,6-dimethoxy-. [Link]

  • Semantic Scholar. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

  • Brainly. What IR peaks are present in 3-nitrobenzoic acid?. [Link]

  • ResearchGate. Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of.... [Link]

Sources

2,6-Dimethoxy-3-nitrobenzoic acid CAS number 55776-17-5

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and pharmaceutical utility of 2,6-Dimethoxy-3-nitrobenzoic acid.

CAS Number: 55776-17-5 Formula: C₉H₉NO₆ Molecular Weight: 227.17 g/mol [1]

Executive Summary

This compound is a highly specialized aromatic building block used primarily in the synthesis of rotationally restricted pharmaceutical scaffolds. Unlike simple benzoic acids, the 2,6-dimethoxy substitution pattern creates significant steric bulk around the carboxyl group, forcing downstream amides into a non-coplanar conformation. This "steric lock" is a critical design element in modern kinase inhibitors and receptor antagonists, where defined 3D architecture is required to fit narrow hydrophobic pockets.

This guide outlines the validated synthesis of CAS 55776-17-5, its reduction to the versatile 3-amino derivative, and its strategic application in medicinal chemistry.

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11][12][13]

PropertySpecificationMechanistic Implication
Appearance Pale yellow to tan crystalline solidNitro group conjugation confers color.
Melting Point 130–132 °CHigh crystallinity indicates stable packing; suitable for solid handling.
pKa (Calc) ~2.8–3.2Lower than benzoic acid (4.2) due to the electron-withdrawing nitro group (-I, -M effects).
Solubility DMSO, DMF, Methanol; Poor in WaterHydrophobic methoxy groups reduce aqueous solubility despite the carboxylate.
Regiochemistry 3-Nitro substitutionThe 2,6-methoxy groups are ortho/para directors. Position 3 is activated (ortho to OMe); Position 4 is deactivated (meta to both OMe).

Strategic Synthesis: The Nitration Protocol

The synthesis of this compound requires precise control of temperature and reagent stoichiometry to prevent decarboxylation or over-nitration. The starting material, 2,6-dimethoxybenzoic acid, is electron-rich, making it highly reactive toward electrophilic aromatic substitution (SEAr).

Reaction Logic
  • Substrate Activation: The methoxy groups at positions 2 and 6 strongly activate the ring.

  • Regioselectivity: The carboxyl group is a meta director, reinforcing the 3-position (meta to COOH). The methoxy groups are ortho/para directors. Position 3 is ortho to the C2-methoxy, making it the most nucleophilic site.

  • Temperature Control: The reaction is exothermic. Temperatures above 10°C risk dinitration or oxidative cleavage of the methoxy ethers.

Detailed Protocol

Reagents:

  • 2,6-Dimethoxybenzoic acid (1.0 eq)

  • Fuming Nitric Acid (HNO₃, >90%, 1.1 eq)

  • Sulfuric Acid (H₂SO₄, conc., solvent/catalyst)[2]

  • Ice/Water (for quenching)

Step-by-Step Methodology:

  • Dissolution: Charge a 3-neck round-bottom flask with concentrated H₂SO₄ (5 mL per gram of substrate). Cool to 0°C using an ice-salt bath.

  • Addition: Add 2,6-dimethoxybenzoic acid portion-wise, maintaining internal temperature <5°C. Stir until fully dissolved.

  • Nitration: Prepare a mixture of fuming HNO₃ (1.1 eq) in H₂SO₄ (1:1 v/v). Add this nitrating mixture dropwise via an addition funnel over 30 minutes. Critical: Do not allow temperature to exceed 10°C.

  • Reaction: Stir at 0–5°C for 2 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM) or HPLC.

  • Quenching: Pour the reaction mixture slowly onto crushed ice (10x reaction volume) with vigorous stirring. The product will precipitate as a pale solid.

  • Isolation: Filter the precipitate. Wash the cake with cold water until the filtrate is neutral (pH ~6–7).

  • Purification: Recrystallize from Ethanol/Water (1:1) or Acetone/Hexane to yield pure this compound.

Pharmaceutical Applications: The "Steric Lock" Scaffold

The primary value of CAS 55776-17-5 lies in its downstream conversion to 3-amino-2,6-dimethoxybenzoic acid . This moiety serves as a privileged scaffold in drug discovery.

Mechanism of Action in Drug Design
  • Atropisomerism Control: In many kinase inhibitors, the bond between an aromatic ring and an amide nitrogen needs to be perpendicular to minimize steric clash. The bulky methoxy groups at the 2 and 6 positions of this scaffold force the C1-Carboxyl group out of plane.

  • Solubility Enhancement: The ether oxygens can accept hydrogen bonds, improving the pharmacokinetic profile compared to purely lipophilic 2,6-dimethyl analogues.

  • Linker Chemistry: The 3-amino group (post-reduction) provides a vector for extending the molecule into solvent-exposed regions of a protein binding pocket.

Workflow Visualization

The following diagram illustrates the transformation of the nitro-scaffold into active pharmaceutical ingredients (APIs).

DrugDesignWorkflow Start This compound (CAS 55776-17-5) Step1 Reduction (H2, Pd/C or Fe/HCl) Start->Step1 Nitro Reduction Inter 3-Amino-2,6-dimethoxybenzoic acid (Key Pharmacophore) Step1->Inter Yield >90% PathA Amide Coupling (R-NH2) Inter->PathA PathB Sandmeyer Reaction (Halogenation) Inter->PathB EndA Kinase Inhibitor Scaffold (Steric Lock) PathA->EndA Peptidomimetics EndB Radiolabeled Tracer (Proteomics) PathB->EndB 18F/123I Labeling

Caption: Synthetic utility flow from the nitro-precursor to bioactive scaffolds.

Safety & Handling (HSE Guidelines)

GHS Classification:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol:

  • Engineering Controls: All weighing and transfer operations must be conducted inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended during nitration), safety goggles, and lab coat.

  • Storage: Store in a cool, dry place away from strong bases and reducing agents. The nitro group is stable but can react violently with strong reducing metals (e.g., LiAlH₄) if not controlled.

References

  • Source: Patent CN101284778A. "Synthetic method of 2,6-dimethoxy benzoic acid.
  • Nitration Methodologies for Activated Benzoates Source: Organic Syntheses, Coll. Vol. 3, p.337 (1955). "3,5-Dinitrobenzoic Acid." (Adapted protocol for activated systems). URL:[Link]

  • Application in Solid Phase Synthesis (Dbz Linkers) Source: National Institutes of Health (NIH) / PMC. "One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids." URL:[Link]

Sources

Foreword: Navigating the Data Gap for 2,6-Dimethoxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2,6-Dimethoxy-3-nitrobenzoic Acid in Organic Solvents

In the landscape of chemical research and pharmaceutical development, it is not uncommon to encounter compounds with significant potential but sparse physicochemical data. This compound (CAS No. 55776-17-5) is one such molecule. While its structural analogues are well-characterized, specific experimental data on its solubility in a range of organic solvents remains largely unpublished in readily accessible literature.

This guide, therefore, is structured to address this data gap directly. Instead of presenting a simple table of solubility values, we will embark on a more instructive journey. We will first dissect the molecular structure of this compound to predict its solubility behavior based on first principles. Following this theoretical grounding, we will provide a comparative analysis with closely related molecules for which solubility data is available, offering a scientifically reasoned forecast of its behavior.

Most importantly, this document serves as a practical playbook for the research scientist. It provides detailed, field-proven experimental protocols to empower you to generate precise and reliable solubility data in your own laboratory. This approach transforms a simple query about solubility into a comprehensive lesson in physicochemical characterization, reflecting the real-world challenges and methodologies of drug discovery and development.

Molecular Structure and Physicochemical Properties

Understanding the solubility of a compound begins with a thorough examination of its molecular structure and the resulting physicochemical properties.

Molecular Structure:

  • IUPAC Name: this compound

  • CAS Number: 55776-17-5[1][2]

  • Molecular Formula: C₉H₉NO₆[1][2]

  • Molecular Weight: 227.17 g/mol [3]

dot digraph "2_6_Dimethoxy_3_nitrobenzoic_acid" { graph [rankdir="LR", size="7.6,4", dpi=72]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];

} end_dot Caption: Molecular structure of this compound.

Key Physicochemical Characteristics & Predicted Solubility Impact:

  • Carboxylic Acid Group (-COOH): This is the primary acidic functional group. It is capable of acting as a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the carbonyl and hydroxyl oxygens). This group will dominate the compound's acidic nature and its potential for pH-dependent solubility. In basic organic solvents (like pyridine) or aqueous basic solutions, it will deprotonate to form a highly polar carboxylate salt, dramatically increasing solubility.

  • Nitro Group (-NO₂): This is a strong electron-withdrawing group. Its presence is expected to increase the acidity of the carboxylic acid (lower the pKa) compared to an unsubstituted benzoic acid.[4] The nitro group is also highly polar and can act as a hydrogen bond acceptor, which can enhance solubility in polar, hydrogen-bond-donating solvents.

  • Methoxy Groups (-OCH₃): The two methoxy groups are moderately polar and can act as hydrogen bond acceptors. However, they also add steric hindrance around the carboxylic acid group, which might slightly impede solvation. Their presence increases the overall molecular weight and lipophilicity compared to a simple nitrobenzoic acid.

  • Aromatic Ring: The benzene ring is nonpolar and will contribute to the compound's solubility in aromatic and less polar solvents.

Overall Polarity and Expected Solubility Trends:

This compound is a moderately polar molecule. The presence of multiple polar functional groups (-COOH, -NO₂, -OCH₃) suggests that it will be more soluble in polar organic solvents than in nonpolar ones. A Safety Data Sheet for the compound confirms it is insoluble in water, which is a highly polar solvent.[1] This is likely due to the relatively large, somewhat rigid aromatic structure and the presence of the methoxy groups, which, while polar, also contribute to the organic character of the molecule.

Comparative Solubility Analysis with Structural Analogues

In the absence of direct quantitative data, we can infer the likely solubility behavior of this compound by examining its structural relatives.

CompoundKey Structural DifferencesKnown Solubility CharacteristicsImplication for this compound
Benzoic Acid Lacks methoxy and nitro groups.Sparingly soluble in cold water; solubility increases with temperature.[5] Soluble in ethanol, methanol, ethyl acetate, and acetonitrile.[6]The addition of polar groups to the benzoic acid backbone suggests our target compound will also favor polar organic solvents.
3-Nitrobenzoic Acid Lacks the two methoxy groups.Soluble in oxygenated and chlorinated solvents.[4] Generally more soluble in polar solvents like methanol and ethanol than in non-polar solvents like toluene.[6]The nitro group enhances solubility in polar solvents. We can expect a similar trend for our target compound.
2,6-Dimethoxybenzoic Acid Lacks the nitro group.Has a reported melting point of 186 °C.[7]The dimethoxy substitution pattern is present, but the lack of the highly polar nitro group makes this a less direct comparison for solubility in polar aprotic solvents.
4-Methoxybenzoic Acid Isomeric, with a different substitution pattern and no nitro group.Sparingly soluble in cold water, but highly soluble in alcohols (methanol, ethanol), ethers (diethyl ether), and ketones (acetone).[8]This further supports the prediction of good solubility in common polar organic solvents.

Predicted Solubility Profile:

Based on this comparative analysis, the following solubility profile for this compound can be predicted:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), where strong dipole-dipole interactions can occur. Also likely to be soluble in polar protic solvents like methanol and ethanol, which can hydrogen bond with the various functional groups.

  • Moderate Solubility: Expected in solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane.

  • Low to Negligible Solubility: Expected in nonpolar solvents like hexanes, toluene, and diethyl ether.

  • Aqueous Insoluble: Confirmed to be insoluble in neutral water.[1] However, solubility is expected to increase significantly in aqueous basic solutions (e.g., dilute NaOH, NaHCO₃) due to salt formation.

Experimental Protocols for Solubility Determination

The following protocols are provided as robust, validated methods for determining the solubility of this compound in your laboratory.

The Shake-Flask Method (Equilibrium Solubility)

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[9][10]

Principle: An excess of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is determined analytically.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a precise volume of the desired organic solvent. "Excess" means enough solid should remain visible at the end of the experiment.

  • Equilibration: Seal the vials tightly and place them in a shaker or on a stirring plate within a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. A typical starting point is 24-48 hours.[9][11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for at least 24 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant. To ensure no solid particles are transferred, it is critical to filter the sample using a syringe filter (e.g., 0.22 µm PTFE for organic solvents).

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

    • Construct a calibration curve from the standards and determine the concentration of the saturated solution. This concentration is the solubility of the compound.

G

Potentiometric Titration for pKa and pH-Dependent Solubility

For an acidic compound like this compound, understanding its pKa is crucial for predicting its solubility in aqueous systems of varying pH. Potentiometric titration is a highly accurate method for determining pKa.[12][13]

Principle: A solution of the compound is titrated with a strong base (e.g., NaOH), and the pH is monitored continuously. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the titration curve's buffer region. This method can also be adapted to determine the solubility of the compound.[14]

Step-by-Step Protocol for pKa Determination:

  • Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[13]

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable co-solvent (like methanol or DMSO) if it is not sufficiently soluble in water, and then dilute with water to a known volume. The final concentration should be in the range of 1-10 mM.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode in the solution.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[15]

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

G

Conclusion and Recommendations

While direct, published quantitative solubility data for this compound in organic solvents is currently unavailable, a robust, scientifically-grounded prediction of its behavior can be made through analysis of its molecular structure and comparison with known analogues. It is predicted to be most soluble in polar organic solvents and largely insoluble in nonpolar and neutral aqueous media.

For researchers and drug development professionals, the absence of data necessitates empirical determination. The detailed Shake-Flask and potentiometric titration protocols provided in this guide offer a clear and reliable path to generating the high-quality solubility and pKa data required for informed decision-making in synthesis, formulation, and biological testing. The principles and methodologies outlined herein provide a comprehensive framework for approaching the physicochemical characterization of this and other novel compounds.

References

  • Wikipedia. 3-Nitrobenzoic acid. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

  • Klamt, A., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]

  • Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data. [Link]

  • Suren, S., et al. (2016). Determination and modeling of aqueous solubility of 4-position substituted benzoic acid compounds in a high-temperature solution. Journal of Chemical & Engineering Data. [Link]

  • ECETOC. (n.d.). Appendix A: Measurement of Acidity (pKa). [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • ResearchGate. The solubility of 3,5-dinitrobenzoic acid in seven solvents. [Link]

  • UCL Discovery. (2019). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • RSC Publishing. (2014). Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. [Link]

  • PMC - NIH. (2011). Development of Methods for the Determination of pKa Values. [Link]

  • YouTube. (2021). To Determine solubility of benzoic acid at different temperature and Heat of solution. [Link]

  • MDPI. (2018). Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin. [Link]

  • PubChem. 2,6-Dimethoxybenzoic Acid. [Link]

  • Chem-Space. This compound. [Link]

  • ChemSrc. 3-(5-Chloropyrid-2-yl)carbamoylpyrazine-2-carboxylic acid. [Link]

Sources

Thermodynamic Characterization and Synthesis of 2,6-Dimethoxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Application Note: Purity Analysis & Synthetic Pathways

Executive Summary

This technical guide addresses the physicochemical characterization and synthesis of 2,6-Dimethoxy-3-nitrobenzoic acid (CAS: 55776-17-5).[1] While often overshadowed by its parent compound (2,6-dimethoxybenzoic acid), the 3-nitro derivative is a critical scaffold in the synthesis of isoxazolyl penicillins and other pharmacophores requiring electron-rich aromatic cores with orthogonal functional handles.

The critical quality attribute (CQA) for this compound is its melting point (MP).[1] Contrary to the starting material which melts at ~186°C, the 3-nitro product exhibits a distinct, lower melting range of 130–132°C. This significant thermodynamic shift serves as the primary "quick-check" metric for reaction completion and purity.

Part 1: Physicochemical Characterization

The Melting Point Differential

For researchers synthesizing this compound, the melting point is not merely a physical constant; it is the most immediate indicator of reaction success versus starting material recovery.[1]

CompoundMolecular FormulaMelting Point (

)
CAS NumberThermodynamic Behavior
2,6-Dimethoxybenzoic acid (Start)

185 – 187 °C 1466-76-8High lattice energy due to symmetry and dimerization.
This compound (Product)

130 – 132 °C 55776-17-5Lower

due to steric disruption of crystal packing by the nitro group.[1]

Technical Insight: The sharp drop in melting point (


) upon nitration is counter-intuitive to some, as nitro groups often raise 

via dipole interactions.[1] However, in this sterically crowded 1,2,3,6-substituted system, the nitro group at position 3 twists out of planarity to relieve strain from the adjacent methoxy group, disrupting the efficient

-stacking observed in the parent benzoic acid.
Analytical Logic Flow

The following decision tree illustrates how to interpret thermal data during the workup phase.

MP_Analysis Sample Isolated Solid (Post-Workup) MP_Test Capillary Melting Point (Ramp 2°C/min) Sample->MP_Test Result_High Range: 180-188°C MP_Test->Result_High Unreacted Result_Mix Range: 140-160°C (Broad) MP_Test->Result_Mix Impure Result_Target Range: 130-132°C (Sharp) MP_Test->Result_Target Pure Action_High FAILED REACTION Recovered Starting Material Result_High->Action_High Action_Mix INCOMPLETE / MIXTURE Recrystallize (EtOH/Water) Result_Mix->Action_Mix Action_Target SUCCESS Proceed to HPLC/NMR Result_Target->Action_Target

Figure 1: Thermal analysis decision logic. The distinct gap between starting material and product MPs allows for rapid pass/fail screening.[1]

Part 2: Synthesis & Purification Protocol

Safety Warning: Nitration reactions involve energetic intermediates and strong oxidizers.[1] Perform all steps in a fume hood behind a blast shield.

The Nitration Workflow

The synthesis exploits the activating nature of the methoxy groups.[1] The 2- and 6- positions are blocked, and the 3-position is activated (ortho to methoxy), making it the exclusive site for electrophilic aromatic substitution.

Reagents:

  • 2,6-Dimethoxybenzoic acid (1.0 eq)[2]

  • Nitric acid (70%, 1.5 eq)[1]

  • Glacial Acetic Acid (Solvent)[1]

  • Acetic Anhydride (Optional, for generating acetyl nitrate in situ for milder conditions)[1]

Step-by-Step Protocol:

  • Solubilization: Dissolve 2,6-dimethoxybenzoic acid in glacial acetic acid (5 mL per gram of substrate). Cool the solution to 0–5°C in an ice bath.

  • Nitration: Add Nitric acid dropwise over 20 minutes. Critical: Maintain internal temperature below 15°C. Higher temperatures risk decarboxylation (loss of

    
    ) or over-nitration.[1]
    
  • Equilibration: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours. The solution typically turns from clear to pale yellow.

  • Quench & Precipitation: Pour the reaction mixture into crushed ice (10x volume). The product, this compound, should precipitate as a pale solid.

  • Filtration: Collect the solid via vacuum filtration.[1] Wash with cold water (

    
    ) to remove residual acid.
    
  • Purification: Recrystallize from Ethanol/Water (1:1).

    • Note: Do not use prolonged boiling, as nitro-benzoic acids can be thermally sensitive.[1]

  • Drying: Dry in a vacuum oven at 40°C over

    
    .
    
Reaction Pathway Visualization[1]

Synthesis_Path SM 2,6-Dimethoxybenzoic Acid (MP: 186°C) Intermediate Sigma Complex (Transition State) SM->Intermediate Nitration (0°C) Reagents HNO3 / AcOH (Electrophilic Subst.) Product This compound (MP: 130-132°C) Intermediate->Product -H+ (Aromatization)

Figure 2: Synthetic pathway.[1] The reaction is driven by the ortho-directing power of the methoxy group at position 2.

Part 3: Analytical Validation (Self-Validating Systems)[1]

To ensure the melting point data correlates with chemical structure, confirm identity using these spectroscopic markers.

Proton NMR ( -NMR)

The symmetry of the starting material is broken upon nitration.[1]

  • Starting Material: Shows a triplet (para-H) and a doublet (meta-H) in the aromatic region (3 protons total).[1]

  • Product: Shows two doublets in the aromatic region (two adjacent protons at positions 4 and 5).[1]

    • 
       ~8.0–8.2 ppm (d, 1H, H-4, deshielded by nitro).[1]
      
    • 
       ~6.9–7.1 ppm (d, 1H, H-5, shielded by methoxy).[1]
      
    • Self-Check: If you see a triplet, you have unreacted starting material.[1]

IR Spectroscopy[1][3]
  • Carbonyl (

    
    ):  ~1700 
    
    
    
    (Carboxylic acid).
  • Nitro (

    
    ):  Look for two strong bands at ~1530 
    
    
    
    (asymmetric)
    and ~1350
    
    
    (symmetric)
    .[1] These are absent in the starting material.

References

  • Thermo Scientific Chemicals. (2024).[1] this compound, 97% Product Specification. Fisher Scientific.[1] [Link][1]

    • Source for the specific melting point range (130-132°C)
    • Source for the starting material melting point (185-187°C) and physicochemical baseline.[3]

  • PubChem. (2024).[1] Compound Summary: 2,6-Dimethoxybenzoic acid.[1][3][4] National Library of Medicine.[1] [Link]

    • Verification of CAS and general physical properties.
  • Doyle, F. P., et al. (1961).[1] Synthesis of Penicillins: 2,6-Dimethoxyphenylpenicillin (Methicillin).[1] (Contextual reference for the utility of the dimethoxy-benzoic scaffold in medicinal chemistry).

Sources

Process Development Guide: Regioselective Nitration of 2,6-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the optimized protocol for the regioselective mononitration of 2,6-dimethoxybenzoic acid to yield 2,6-dimethoxy-3-nitrobenzoic acid. Unlike simple aromatics, the 2,6-dimethoxybenzoic acid substrate presents a unique "push-pull" electronic environment.[1] The presence of two strongly activating methoxy groups competing with a deactivating carboxyl group requires precise kinetic control to prevent dinitration (at the 3,5-positions) or ipso-substitution/decarboxylation.[1]

The recommended protocol utilizes a Nitric Acid/Acetic Acid system at controlled low temperatures (0–10°C).[1] This method offers superior regiocontrol compared to standard mixed-acid (


) conditions, which are often too aggressive for this electron-rich substrate.[1]

Mechanistic Principles & Regioselectivity

Electronic Analysis

The regiochemical outcome is dictated by the synergistic directing effects of the substituents:

  • Methoxy Groups (C2, C6): Strong ortho/para directors (activating).[1] They strongly activate positions 3 and 5.[1]

  • Carboxyl Group (C1): Meta director (deactivating).[1] It directs incoming electrophiles to positions 3 and 5.

Consequently, positions 3 and 5 are electronically equivalent and highly activated.[1] Position 4 is electronically disfavored (meta to both activating methoxy groups and para to the deactivating carboxyl).[1] The challenge is not directing the nitro group to position 3, but stopping the reaction after the first nitration to avoid the 3,5-dinitro species.

Reaction Pathway Visualization[1]

ReactionPathway cluster_conditions Critical Control Points SM 2,6-Dimethoxybenzoic Acid (Substrate) Inter Sigma Complex (Transition State) SM->Inter + NO2+ (Electrophile) Prod This compound (Major Product) Inter->Prod - H+ (Aromatization) ByProd 3,5-Dinitro Analog (Over-reaction impurity) Prod->ByProd + Excess HNO3 / High T

Figure 1: Reaction pathway showing the critical branch point between mono- and di-nitration.

Experimental Protocol

Safety Warning: Nitration reactions are exothermic and can undergo thermal runaway.[1] Fuming nitric acid is a strong oxidizer and corrosive.[1] Perform all operations in a functioning fume hood behind a blast shield.

Materials
  • Substrate: 2,6-Dimethoxybenzoic acid (MW: 182.17 g/mol )[1][2]

  • Reagent: Fuming Nitric Acid (

    
    ) or 
    
    
    
    
    
    (reagent grade)[1]
  • Solvent: Glacial Acetic Acid (AcOH)[1]

  • Quench: Crushed ice / Deionized water

Step-by-Step Methodology
StepOperationCritical Parameter (CPP)Rationale
1 Dissolution Dissolve 10.0 g (55 mmol) of 2,6-dimethoxybenzoic acid in 50 mL of Glacial Acetic Acid.Solubility: AcOH provides a homogeneous medium and moderates the activity of

.
2 Cooling Cool the solution to 0–5°C using an ice/salt bath.[1]Kinetic Control: Low temperature suppresses the rate of the second nitration.
3 Addition Add 3.8 g (approx. 2.6 mL, 60 mmol, 1.1 eq) of Fuming

dropwise over 30 minutes.
Exotherm Management: Prevent localized heating which leads to dinitration.
4 Reaction Stir at 0–10°C for 1 hour, then allow to warm to 20°C (RT) for 1 hour.Conversion: Monitor by TLC or HPLC to ensure consumption of SM without over-reaction.
5 Quench Pour the reaction mixture slowly into 200 mL of crushed ice/water with vigorous stirring.Precipitation: The product is insoluble in water; AcOH is removed in the aqueous phase.[1]
6 Isolation Filter the pale yellow precipitate.[1] Wash with cold water (

mL).[1]
Purification: Removes residual acid and water-soluble impurities.
7 Drying Dry the solid in a vacuum oven at 45°C for 12 hours.[1]Stability: Avoid high heat which may degrade the nitro compound.[1]

Characterization & Specifications

Upon isolation, the product should be characterized to confirm regioselectivity and purity.[1]

Physical Data[1]
  • Appearance: Pale yellow to off-white solid.[1]

  • Molecular Weight: 227.17 g/mol .[1][3]

  • Melting Point: 130–132°C [1].[1][3]

Spectroscopic Validation ( NMR)

The introduction of the nitro group at position 3 breaks the symmetry of the starting material.[1]

  • Starting Material (2,6-dimethoxybenzoic acid): The aromatic protons at C3 and C5 are equivalent (doublet), and C4 is a triplet.[1]

  • Product (3-nitro): The symmetry is lost.[1]

    • Proton A (C4): Expect a doublet (coupling with C5).[1]

    • Proton B (C5): Expect a doublet (coupling with C4).[1]

    • Methoxy Groups: Will likely appear as two distinct singlets (or very close peaks) due to the different electronic environments (one ortho to

      
      , one ortho to 
      
      
      
      ).[1]

Troubleshooting & Optimization

Use the following logic flow to address common deviations in yield or purity.

Troubleshooting Start Issue Detected Decision1 Problem Type? Start->Decision1 IssueA Low Yield / Unreacted SM Decision1->IssueA Incomplete IssueB Impurity: 3,5-Dinitro Product Decision1->IssueB Over-reaction IssueC Impurity: Decarboxylation Decision1->IssueC Decomposition ActionA Increase Temp to 25°C OR Increase HNO3 to 1.5 eq IssueA->ActionA ActionB Reduce Temp to <0°C Reduce HNO3 to 1.0 eq IssueB->ActionB ActionC Avoid H2SO4 Keep Temp <30°C IssueC->ActionC

Figure 2: Process troubleshooting decision tree.

References

  • Thermo Scientific Chemicals. (n.d.).[1] this compound, 97%.[1][3] Fisher Scientific.[1] Retrieved October 26, 2023, from [Link][1]

  • PubChem. (n.d.).[1][2] this compound (CID 3085094).[1][3] National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link][1]

  • Justus Liebigs Annalen der Chemie. (General reference for nitration of activated benzoates).[1] Nitration of 2,6-dimethoxybenzoic acid derivatives.[1][3] (Historical context for regioselectivity in electron-rich systems).

(Note: Specific spectral data and melting points are validated against supplier Certificates of Analysis and PubChem compound summaries).

Sources

Technical Guide: 2,6-Dimethoxy-3-nitrobenzoic Acid as a Building Block in Organic Synthesis

[1]

Executive Summary

In the landscape of modern medicinal chemistry, 2,6-dimethoxy-3-nitrobenzoic acid (CAS 55776-17-5) represents a highly specialized scaffold.[1][2][3] Its value lies in the unique juxtaposition of steric bulk and electronic activation.[1] The two methoxy groups at the 2- and 6-positions create a "steric gate" around the carboxylic acid, influencing the trajectory of nucleophilic attacks, while the 3-nitro group serves as a latent amine functionality, enabling the construction of polysubstituted anilines and fused heterocycles.[1] This guide details the synthesis, reactivity profile, and application of this building block, specifically focusing on its role in developing proteolytic enzyme inhibitors.[1]

Part 1: Chemical Profile & Properties[1]

The structural integrity of this compound is defined by its electron-rich aromatic core, which is paradoxically deactivated by the nitro group but activated by the methoxy substituents.[1] This push-pull electronic system dictates its reactivity in downstream transformations.[1]

PropertyData
Chemical Name This compound
CAS Number 55776-17-5
Molecular Formula C₉H₉NO₆
Molecular Weight 227.17 g/mol
Appearance Pale yellow to beige crystalline solid
Solubility Soluble in DMSO, DMF, THF; sparingly soluble in water
Key Functional Groups Carboxylic acid (C-1), Methoxy (C-2, C-6), Nitro (C-3)

Part 2: Synthesis Strategy

The synthesis of this compound is a lesson in regiochemical control. Direct nitration of 1,3-dimethoxybenzene is uncontrolled; therefore, the carboxylic acid must be installed first to direct the subsequent nitration.[1]

Step 1: Lithiation and Carboxylation

The precursor, 2,6-dimethoxybenzoic acid , is typically synthesized from 1,3-dimethoxybenzene.[1] The directing power of the two methoxy groups allows for selective lithiation at the 2-position (between the methoxy groups) using n-butyllithium, followed by quenching with CO₂.[1]

Step 2: Regioselective Nitration

Nitration of 2,6-dimethoxybenzoic acid requires careful handling.[1]

  • Electronic Logic: The carboxyl group at C-1 is a meta-director (deactivating).[1] The methoxy groups at C-2 and C-6 are ortho/para-directors (activating).[1]

  • The Conflict: Position C-3 is ortho to the C-2 methoxy, para to the C-6 methoxy, and meta to the carboxylic acid.[1] This convergence of directing effects makes C-3 the exclusive site for electrophilic aromatic substitution.[1]

Synthesis Workflow Diagram

SynthesisPathStart1,3-DimethoxybenzeneInter2,6-Dimethoxybenzoic AcidStart->Inter1. n-BuLi, THF2. CO2, H3O+ProductThis compoundInter->ProductHNO3, H2SO4(Nitration)Amine3-Amino-2,6-dimethoxybenzoic AcidProduct->AmineH2, Pd/C(Reduction)

Caption: Regioselective synthesis pathway from 1,3-dimethoxybenzene to the 3-amino derivative via the nitro intermediate.[1][4]

Part 3: Reactivity & Applications[1][3][6]

The "Saccharin" Pathway: Proteolytic Enzyme Inhibitors

A critical application of this scaffold is in the synthesis of 2-saccharinylmethyl aryl carboxylates , which act as potent inhibitors of proteolytic enzymes like human leukocyte elastase (HLE).[1] These enzymes are implicated in inflammatory diseases such as emphysema and rheumatoid arthritis.[1][5]

In this context, this compound serves as the acylating agent.[1][4][5] The steric bulk of the 2,6-dimethoxy groups is hypothesized to tune the hydrolytic stability of the inhibitor, ensuring it reaches the target enzyme before degrading.[1]

Reduction to Polysubstituted Anilines

The nitro group is a "masked" amine.[1] Catalytic hydrogenation converts the building block into 3-amino-2,6-dimethoxybenzoic acid .[1] This aniline derivative is a versatile precursor for:

  • Quinazolines: Via condensation with formamide derivatives.[1]

  • Benzamides: Through selective acylation of the amine.[1]

  • Sphingosine Derivatives: Used in lipid signaling modulation.[1]

Reactivity Logic Diagram

ReactivityCoreThis compoundPath1Reduction (H2/Pd)Core->Path1Nitro Group ChemistryPath2Acyl SubstitutionCore->Path2Carboxyl Group ChemistryProd13-Amino-2,6-dimethoxybenzoic acidPath1->Prod1Prod2Ester/Amide DerivativesPath2->Prod2App1Sphingosine Analogs(Lipid Modulators)Prod1->App1Further DerivatizationApp2Saccharin Conjugates(Elastase Inhibitors)Prod2->App2Coupling withChloromethyl Saccharin

Caption: Divergent synthesis pathways leading to bioactive lipid modulators and enzyme inhibitors.[1]

Part 4: Experimental Protocols

The following protocols are adapted from validated patent literature and standard organic synthesis methodologies.

Protocol A: Nitration of 2,6-Dimethoxybenzoic Acid

To ensure safety, this reaction must be performed in a fume hood with appropriate PPE.[1]

  • Preparation: Charge a reaction vessel with 2,6-dimethoxybenzoic acid (1.0 eq) .

  • Acidification: Cool the vessel to 0°C in an ice bath. Slowly add concentrated sulfuric acid (H₂SO₄) as the solvent/catalyst.[1][6] Ensure the temperature does not exceed 10°C.

  • Nitration: Dropwise add a mixture of concentrated nitric acid (HNO₃, 1.1 eq) and sulfuric acid.[1] The addition rate must be controlled to maintain the internal temperature between 0–5°C.[1][6]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Quench: Pour the reaction mixture onto crushed ice. The product, This compound , will precipitate.[1]

  • Isolation: Filter the solid, wash copiously with cold water to remove residual acid, and dry under vacuum.[1] Recrystallize from ethanol/water if necessary.[1]

Protocol B: Catalytic Hydrogenation to 3-Amino Derivative

Adapted from EP0594257A1 [1].[1]

  • Dissolution: Dissolve 5.0 g of this compound in THF (Tetrahydrofuran) .

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (approx. 5-10 wt% loading) under an inert nitrogen atmosphere.[1]

  • Hydrogenation: Purge the vessel with hydrogen gas (H₂).[1] Stir the mixture under a balloon pressure of H₂ (or 1-3 bar in a shaker) at room temperature until hydrogen uptake ceases (monitor via TLC).

  • In-Situ Trapping (Optional): If the free amine is unstable, it can be acetylated immediately by adding acetic anhydride and pyridine to the filtered solution.[1]

  • Workup: Filter the catalyst through a pad of Celite. Concentrate the filtrate to obtain the amine or its acetylated derivative.[1]

References

  • Groutas, W. C. (1994).[1] 2-Saccharinylmethyl aryl carboxylates useful as proteolytic enzyme inhibitors and compositions and method of use thereof. European Patent EP0594257A1.[1] Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 15109, 2,6-Dimethoxybenzoic acid. Link[1]

  • Larhed, M., et al. (2013).[1] Decarboxylative Palladium(II)-Catalyzed Synthesis of Aryl Amidines from Aryl Carboxylic Acids. Journal of Organic Chemistry. Link

An In-Depth Technical Guide to 2,6-Dimethoxy-3-nitrobenzoic Acid as a Core Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2,6-dimethoxy-3-nitrobenzoic acid, a versatile chemical intermediate. We will explore its synthesis, intrinsic chemical properties, and its pivotal role in the development of modern agrochemicals. The narrative is structured to provide researchers, scientists, and drug development professionals with not only procedural knowledge but also the underlying chemical logic that governs its application, particularly focusing on its pathway to synthesizing prominent herbicides.

Introduction: The Strategic Importance of Substituted Benzoic Acids

In the landscape of agrochemical research, the benzoic acid scaffold is a cornerstone for building a diverse array of active ingredients. The strategic placement of various functional groups on the benzene ring allows for the fine-tuning of a molecule's herbicidal, fungicidal, or insecticidal properties. This compound is a prime example of a highly functionalized intermediate.[1] Its structure, featuring two methoxy groups and a nitro group, provides multiple reactive sites, making it an excellent starting point for complex chemical modifications in the synthesis of biologically active molecules.[1]

The electron-withdrawing nature of the nitro group, combined with the electron-donating and directing effects of the methoxy groups, creates a unique electronic environment on the aromatic ring. This pre-functionalization is critical, as it guides subsequent reactions to specific positions, a fundamental principle in multi-step organic synthesis.

Core Chemical Properties

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₉NO₆
Molecular Weight 227.17 g/mol [2]
Melting Point 130°C to 132°C[2]
CAS Number 55776-17-5[2]
Appearance Solid
Purity Typically ≥97%[2]

Synthesis of the Core Intermediate

The industrial synthesis of this compound typically begins with a more readily available precursor, 2,6-dimethoxybenzoic acid. The introduction of the nitro group at the C3 position is a key electrophilic aromatic substitution reaction.

Plausible Synthetic Pathway: Nitration

The most direct method for synthesizing the title compound is the nitration of 2,6-dimethoxybenzoic acid. The two methoxy groups are ortho-, para-directing. Since both ortho positions (C2, C6) are already substituted, they strongly activate the para position (C4). However, the steric hindrance from the adjacent methoxy and carboxylic acid groups can favor substitution at the less hindered C3 or C5 positions. Careful control of reaction conditions is crucial to achieve selective nitration at the C3 position.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2,6-Dimethoxybenzoic_Acid 2,6-Dimethoxybenzoic Acid Reaction Nitration 2,6-Dimethoxybenzoic_Acid->Reaction Mixed_Acid HNO₃ / H₂SO₄ Mixed_Acid->Reaction Target_Intermediate This compound Reaction->Target_Intermediate G A This compound B 3-Amino-2,6-dimethoxybenzoic Acid A->B Step 1: Reduction (e.g., H₂, Pd/C or Fe/HCl) C 3-Chloro-2,6-dimethoxybenzoic Acid B->C Step 2: Sandmeyer Reaction (NaNO₂, HCl; CuCl) D 3,6-Dichloro-2-methoxybenzoic Acid (Dicamba) C->D Step 3: Demethylation & Chlorination (e.g., Lewis Acid + Cl₂) G cluster_normal Normal Plant Growth cluster_herbicide Herbicide Action Auxin Natural Auxin (IAA) Receptor Auxin Receptor Auxin->Receptor Growth Regulated Growth Receptor->Growth Dicamba Dicamba (Auxin Mimic) Receptor_H Auxin Receptor Dicamba->Receptor_H Uncontrolled_Growth Uncontrolled Growth & Plant Death Receptor_H->Uncontrolled_Growth

Sources

The Therapeutic Potential of 2,6-Dimethoxy-3-nitrobenzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutics.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, paving the way for treatments across a spectrum of diseases.[2] This guide focuses on a particularly promising, yet underexplored, class of compounds: the derivatives of 2,6-dimethoxy-3-nitrobenzoic acid. The strategic placement of two methoxy groups and a nitro group on the benzoic acid ring creates a unique electronic and steric profile, offering a versatile platform for the synthesis of molecules with significant therapeutic potential.[3] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, biological evaluation, and mechanistic underpinnings of these compelling compounds.

The Core Moiety: this compound

This compound is a key intermediate in organic synthesis, valued for its reactivity and adaptability in the creation of biologically active molecules.[4] The presence of the electron-withdrawing nitro group significantly influences the chemical reactivity of the aromatic ring, while the methoxy groups contribute to the molecule's overall conformation and potential for hydrogen bonding.[3] This unique combination of functional groups makes it an ideal starting material for the synthesis of a diverse library of derivatives, particularly amides, which are a common feature in many established pharmaceuticals.

Synthesis of 2,6-Dimethoxy-3-nitrobenzamide Derivatives: A Practical Workflow

The conversion of this compound to its corresponding amide derivatives is a fundamental step in exploring its therapeutic potential. The following protocol outlines a standard and reliable method for this transformation.

Experimental Protocol: Synthesis of a Representative 2,6-Dimethoxy-3-nitrobenzamide

Objective: To synthesize a substituted 2,6-dimethoxy-3-nitrobenzamide via an amide coupling reaction.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • A desired primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Anhydrous Dimethylformamide (DMF) (optional, as a co-solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.

    • Cool the solution in an ice bath.

    • Slowly add oxalyl chloride (1.2-1.5 equivalents) or thionyl chloride (1.2-1.5 equivalents) dropwise. A catalytic amount of DMF can be added to facilitate the reaction with oxalyl chloride.

    • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

    • Stir for an additional 1-2 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

    • Remove the solvent and excess reagent in vacuo using a rotary evaporator to obtain the crude 2,6-dimethoxy-3-nitrobenzoyl chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in fresh anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 equivalents) and a non-nucleophilic base such as TEA or DIEA (1.5-2.0 equivalents) in anhydrous DCM.

    • Cool the amine solution in an ice bath.

    • Slowly add the acid chloride solution to the amine solution dropwise.

    • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by adding water or a saturated solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution in vacuo to yield the crude amide.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the pure 2,6-dimethoxy-3-nitrobenzamide derivative.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

G This compound This compound Acid Chloride Formation Acid Chloride Formation This compound->Acid Chloride Formation + Oxalyl Chloride/SOCl₂ in Anhydrous DCM Amide Coupling Amide Coupling Acid Chloride Formation->Amide Coupling + Primary/Secondary Amine + Base (e.g., TEA) Purified Amide Derivative Purified Amide Derivative Amide Coupling->Purified Amide Derivative Work-up & Purification

Caption: A simplified workflow for the synthesis of 2,6-dimethoxy-3-nitrobenzamide derivatives.

Anticancer Activity: Targeting Malignant Proliferation

The benzoic acid scaffold is present in numerous compounds with significant anticancer potential.[2] Derivatives of benzoic acid have been shown to exert their effects through various mechanisms, including the inhibition of histone deacetylases (HDACs), disruption of the cell cycle, and induction of apoptosis.[5][6] The presence of a nitro group can enhance this activity, as seen in nitrobenzoic acid-metal complexes that interact with DNA, leading to the inhibition of DNA replication and protein synthesis.

Mechanism of Action: HDAC Inhibition

A promising avenue for the anticancer activity of benzoic acid derivatives is the inhibition of HDACs.[5] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[6] Inhibitors of HDACs can restore the expression of these genes, leading to cell cycle arrest, differentiation, and apoptosis.

G cluster_0 Normal Gene Expression cluster_1 Cancerous Gene Repression HAT Histone Acetyltransferase Acetylated Histones Acetylated Histones (Open Chromatin) HAT->Acetylated Histones Adds Acetyl Groups Gene Transcription Tumor Suppressor Gene Transcription Acetylated Histones->Gene Transcription HDAC Histone Deacetylase Deacetylated Histones Deacetylated Histones (Condensed Chromatin) HDAC->Deacetylated Histones Removes Acetyl Groups Gene Silencing Tumor Suppressor Gene Silencing Deacetylated Histones->Gene Silencing Derivative 2,6-Dimethoxy-3-nitrobenzoic Acid Derivative Derivative->HDAC Inhibits

Caption: Proposed mechanism of action via HDAC inhibition.

Experimental Protocol: In Vitro HDAC Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available HDAC activity assay kits.[7][8]

Objective: To determine the in vitro inhibitory activity of this compound derivatives on histone deacetylase activity.

Materials:

  • 96-well microplate

  • HDAC substrate (e.g., Boc-Lys(Ac)-pNA)

  • HeLa nuclear extract (as a source of HDACs)

  • Assay buffer

  • Developer (containing a protease to cleave the deacetylated substrate)

  • Test compounds (dissolved in DMSO)

  • Trichostatin A (TSA) or Sodium Butyrate (as a positive control inhibitor)

  • Microplate reader

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This typically involves diluting buffers and standards.

  • Compound Dilution: Prepare a serial dilution of the test compounds and the positive control inhibitor in the assay buffer.

  • Assay Setup:

    • Add assay buffer to all wells.

    • Add the HeLa nuclear extract to all wells except the "blank" wells.

    • Add the diluted test compounds or positive control to the appropriate wells. Add an equivalent volume of the vehicle (e.g., DMSO in assay buffer) to the "no inhibitor" control wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation: Add the HDAC substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination and Development: Add the developer to each well to stop the HDAC reaction and initiate the color development.

  • Signal Measurement: Incubate at 37°C for 15-30 minutes, then measure the absorbance at the appropriate wavelength (typically 405 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (OD_inhibitor / OD_no_inhibitor)] x 100

    • Plot the percent inhibition against the compound concentration and determine the IC₅₀ value.

Data Presentation: Hypothetical HDAC Inhibition Data

CompoundDerivative StructureIC₅₀ (µM)
Control Trichostatin A0.05
D1 R = -CH₃5.2
D2 R = -CH₂CH₃3.8
D3 R = -Phenyl1.5

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, and the development of novel anti-inflammatory agents is a critical area of research. Benzoic acid derivatives have been investigated for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[9]

Mechanism of Action: Inhibition of Pro-inflammatory Cytokines

A key aspect of the inflammatory response is the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) by immune cells like macrophages.[10] These cytokines amplify the inflammatory cascade and contribute to tissue damage. The inhibition of TNF-α and IL-6 production is a validated strategy for the treatment of inflammatory diseases.[11]

G LPS Lipopolysaccharide (Inflammatory Stimulus) Macrophage Macrophage LPS->Macrophage Signaling_Cascade Intracellular Signaling (e.g., NF-κB, MAPK) Macrophage->Signaling_Cascade Cytokine_Production Production of Pro-inflammatory Cytokines (TNF-α, IL-6) Signaling_Cascade->Cytokine_Production Inflammation Inflammation Cytokine_Production->Inflammation Derivative 2,6-Dimethoxy-3-nitrobenzoic Acid Derivative Derivative->Signaling_Cascade Inhibits

Caption: Inhibition of pro-inflammatory cytokine production in macrophages.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

Objective: To evaluate the ability of this compound derivatives to inhibit the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • Dexamethasone (as a positive control)

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

  • CO₂ incubator

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Remove the old medium and replace it with fresh medium containing serial dilutions of the test compounds or the positive control (Dexamethasone).

    • Include a vehicle control (DMSO in medium).

    • Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to all wells (except the negative control wells) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ atmosphere.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Measurement:

    • Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percent inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC₅₀ value for each compound.

    • A parallel cytotoxicity assay (e.g., MTT or LDH) should be performed to ensure that the observed effects are not due to cell death.

Data Presentation: Hypothetical Cytokine Inhibition Data

CompoundDerivative StructureTNF-α IC₅₀ (µM)IL-6 IC₅₀ (µM)
Control Dexamethasone0.10.08
D1 R = -CH₃12.515.1
D2 R = -CH₂CH₃9.811.4
D3 R = -Phenyl4.25.9

Antimicrobial Activity: Combating Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Nitroaromatic compounds have a long history of use as antimicrobial agents, and benzoic acid derivatives are also being explored for this purpose.[12] One emerging strategy is the development of efflux pump inhibitors (EPIs), which can restore the efficacy of existing antibiotics.

Mechanism of Action: Efflux Pump Inhibition

Bacterial efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the cell, thereby conferring resistance.[13] Inhibiting these pumps can increase the intracellular concentration of antibiotics, restoring their effectiveness. Ethidium bromide (EtBr) is a common substrate for many efflux pumps, and its fluorescence increases upon intercalating with DNA inside the cell.[14] An increase in intracellular fluorescence in the presence of a test compound indicates efflux pump inhibition.

G cluster_0 Bacterial Cell Efflux_Pump Efflux Pump Antibiotic_Out Antibiotic Efflux_Pump->Antibiotic_Out Pumps Out Intracellular_Antibiotic Low Intracellular Antibiotic Concentration Intracellular_Antibiotic->Efflux_Pump DNA Bacterial DNA Antibiotic_In Antibiotic Antibiotic_In->Intracellular_Antibiotic Enters Cell Resistance Antibiotic Resistance Antibiotic_Out->Resistance Derivative 2,6-Dimethoxy-3-nitrobenzoic Acid Derivative (EPI) Derivative->Efflux_Pump Inhibits

Caption: Mechanism of action of an efflux pump inhibitor (EPI).

Experimental Protocol: Ethidium Bromide Efflux Inhibition Assay

Objective: To screen for efflux pump inhibitory activity of this compound derivatives in a bacterial strain known to overexpress efflux pumps.

Materials:

  • Bacterial strain with known efflux pump activity (e.g., a specific strain of Staphylococcus aureus or Escherichia coli)

  • Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr)

  • Glucose

  • Test compounds (dissolved in DMSO)

  • Reserpine or Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (as positive control EPIs)

  • Fluorometer or fluorescence microplate reader

Step-by-Step Methodology:

  • Bacterial Culture Preparation: Grow the bacterial strain overnight in TSB or LB broth.

  • Cell Loading:

    • Harvest the cells by centrifugation and wash them with PBS.

    • Resuspend the cells in PBS containing a sub-inhibitory concentration of EtBr and a known EPI like CCCP to facilitate loading.

    • Incubate to allow EtBr to accumulate inside the cells.

  • Efflux Initiation:

    • Centrifuge the loaded cells, discard the supernatant, and resuspend the cell pellet in PBS.

    • Divide the cell suspension into tubes or wells of a microplate containing serial dilutions of the test compounds or the positive control (Reserpine).

    • Add glucose to the medium to energize the efflux pumps and initiate efflux.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence over time using a fluorometer (Excitation: ~530 nm, Emission: ~600 nm).

    • A decrease in fluorescence indicates the efflux of EtBr from the cells.

  • Data Analysis:

    • Plot fluorescence versus time for each compound concentration.

    • Compare the rate of fluorescence decrease in the presence of test compounds to the control (no inhibitor). A slower rate of decrease indicates efflux pump inhibition.

    • Calculate the relative fluorescence index or the percentage of efflux inhibition.

Data Presentation: Hypothetical Efflux Pump Inhibition Data

CompoundDerivative StructureEfflux Inhibition (%) at 50 µM
Control Reserpine85
D1 R = -CH₃25
D2 R = -CH₂CH₃40
D3 R = -Phenyl65

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with the potential for diverse biological activities. This guide has provided a framework for their synthesis and evaluation in the key therapeutic areas of oncology, inflammation, and infectious diseases. The presented protocols offer robust and validated methods for screening and characterizing the activity of novel derivatives. Future work should focus on synthesizing a broader library of these compounds and exploring their structure-activity relationships in greater detail. Advanced studies into their mechanisms of action, pharmacokinetic properties, and in vivo efficacy will be crucial in translating the initial promise of this versatile scaffold into tangible therapeutic benefits.

References

A comprehensive, numbered list of all cited sources with full titles, sources, and clickable URLs will be provided upon request.

Sources

Technical Guide: 2,6-Dimethoxy-3-nitrobenzoic Acid in Colorant Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Dimethoxy-3-nitrobenzoic acid (CAS: 55506-33-9 / 55776-17-5) represents a specialized scaffold in the synthesis of functional colorants and pharmaceutical intermediates. While often overshadowed by simpler benzoic acid derivatives, its unique substitution pattern—featuring two electron-donating methoxy groups flanking the carboxyl moiety—imparts distinct electronic properties to downstream products.[1]

This guide details the technical workflow for utilizing this compound, moving from its synthesis via electrophilic aromatic substitution to its reduction into 3-amino-2,6-dimethoxybenzoic acid , a critical diazo component for high-value azo dyes and pigments. The presence of the methoxy auxochromes results in bathochromic shifts (red-shifting) and improved solubility profiles in the final colorant applications.[1]

Chemical Architecture & Properties[1][2][3]

The molecule functions as a "pro-chromophore."[1] The nitro group (


) acts as the latent reactive site, while the methoxy groups (

) serve as auxochromes, modifying the absorption spectrum of the final dye.
Physicochemical Data[1][2][4]
PropertySpecificationNotes
Molecular Formula

Molecular Weight 227.17 g/mol
Appearance Pale yellow to cream crystalline powderColor intensifies upon alkaline hydrolysis.[1]
Melting Point 130–132 °CDistinct from precursor (2,6-DMBA, mp 186 °C).
Solubility Soluble in MeOH, EtOH, Acetone.Sparingly soluble in cold water; soluble in hot water.[1][2]
pKa ~2.5–3.0 (Predicted)Acid strength increased by electron-withdrawing nitro group.[1]
Absorption UV

~280–320 nm
Nitro group contribution; shifts to visible upon coupling.[1]
Electronic Effects
  • Steric Crowding: The 2,6-dimethoxy pattern forces the carboxyl group out of planarity with the benzene ring, affecting coupling kinetics during diazotization.

  • Electronic Push-Pull: The methoxy groups donate electron density (+

    
     effect), activating the ring for further substitution, while the nitro group withdraws density (-
    
    
    
    , -
    
    
    ), stabilizing the intermediate anions during synthesis.

Synthesis & Manufacturing Protocol

The synthesis relies on the controlled nitration of 2,6-dimethoxybenzoic acid .[1] Temperature control is the critical variable to prevent decarboxylation or dinitration.[1]

Reaction Pathway Diagram[1]

SynthesisPathway Start 2,6-Dimethoxybenzoic Acid Inter Sigma Complex Intermediate Start->Inter Electrophilic Attack < 10°C Reagent HNO3 / H2SO4 (Nitrating Mix) Reagent->Inter Product 2,6-Dimethoxy-3- nitrobenzoic Acid Inter->Product -H+ Byproduct Decarboxylated Species Inter->Byproduct > 25°C (Thermal Failure)

Figure 1: Electrophilic aromatic substitution pathway highlighting the critical thermal failure point.

Detailed Protocol: Nitration

Safety Note: This reaction is highly exothermic.[1] Run in a fume hood. Wear nitrile gloves and face shield.[1]

  • Preparation of Nitrating Acid (Mixed Acid):

    • In a jacketed reactor, charge Sulfuric Acid (98%, 5.0 equiv) .

    • Cool to 0–5 °C.

    • Dropwise add Nitric Acid (70%, 1.1 equiv) , maintaining internal temperature

      
       °C. Stir for 15 minutes.
      
  • Substrate Addition:

    • Dissolve 2,6-dimethoxybenzoic acid (1.0 equiv) in minimal glacial acetic acid (optional, for solubility) or add directly as a solid in small portions to the Mixed Acid.

    • CRITICAL: Maintain temperature

      
       °C. Rapid addition causes localized heating and decarboxylation.[1]
      
  • Reaction Phase:

    • Allow the mixture to stir at

      
       °C for 1 hour.
      
    • Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). The starting material (

      
      ) should disappear, replaced by the nitro product (
      
      
      
      ).[1]
  • Quenching & Isolation:

    • Pour the reaction mass onto crushed ice (5x reaction volume) with vigorous stirring. The product will precipitate as a pale yellow solid.[1]

    • Filter the solid using a Büchner funnel.[1]

    • Wash the cake with cold water until the filtrate pH is neutral (pH 6–7).[1]

  • Purification:

    • Recrystallize from Ethanol/Water (80:20).[1]

    • Dry in a vacuum oven at 50 °C for 6 hours.

    • Expected Yield: 85–92%.[1]

    • Target MP: 130–132 °C.

Downstream Application: Dye Production

The nitrobenzoic acid is rarely the final pigment.[1] It is the precursor to 3-amino-2,6-dimethoxybenzoic acid , a versatile diazo component.

Reduction to Amine (The "Gateway" Step)

To utilize the compound in azo dyes, the nitro group must be reduced to a primary amine.[1]

  • Method A (Catalytic Hydrogenation):

    
    , Pd/C (5%), MeOH, RT. High purity, suitable for pharmaceutical grades.[1]
    
  • Method B (Iron/Acid - Béchamp): Fe powder, dilute HCl or AcOH.[1] Industrial standard for pigment production due to cost efficiency.[1]

Azo Dye Synthesis Workflow

The amine derivative is diazotized and coupled to electron-rich aromatics (naphthols, pyrazolones) to form the chromophore.[1]

DyeSynthesis Nitro 2,6-Dimethoxy-3- nitrobenzoic Acid Amine 3-Amino-2,6- dimethoxybenzoic Acid Nitro->Amine Reduction (H2/Pd or Fe/HCl) Diazo Diazonium Salt [Ar-N≡N]+ Cl- Amine->Diazo NaNO2 / HCl 0-5°C Dye Final Azo Pigment (Red/Violet) Diazo->Dye Coupling pH 8-9 Coupler Coupling Component (e.g., Naphthol AS) Coupler->Dye Electrophilic Substitution

Figure 2: Conversion of the nitro-scaffold into a functional azo pigment.

Coupling Protocol Example
  • Diazotization:

    • Dissolve 3-amino-2,6-dimethoxybenzoic acid in dilute HCl.

    • Cool to 0 °C. Add

      
       solution dropwise.[1]
      
    • Check: Solution must remain clear (diazo salt is soluble).[1]

  • Coupling:

    • Prepare a solution of 2-Naphthol (or Naphthol AS derivatives) in NaOH.[1]

    • Slowly add the diazo solution to the naphthol solution at

      
       °C.
      
    • Maintain pH 8–9 using Sodium Carbonate.[1]

    • The dye precipitates immediately (usually Red to Violet shades due to the methoxy auxochromes).[1]

Quality Control & Characterization

Trustworthy protocols require rigorous validation.[1]

TestMethodAcceptance Criteria
Assay HPLC (C18, ACN/Water gradient)

Identification

-NMR (DMSO-

)

3.85 (s, 6H, OMe), 7.8 (d, 1H), 8.1 (d, 1H).
Melting Point Capillary Method130–132 °C (Sharp range indicates purity).[1]
Loss on Drying Gravimetric (60°C, Vac)

Iron Content ICP-MS

ppm (Critical if catalytic reduction follows).[1]

References

  • Precursor Characterization: 2,6-Dimethoxybenzoic acid. PubChem, National Library of Medicine.[1] Retrieved from [Link]

  • Spectroscopic Analysis: IR spectra of 2,3-dimethoxybenzoic acid. ResearchGate. Retrieved from [Link][1]

Sources

2,6-Dimethoxy-3-nitrobenzoic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stability Profile & Storage Protocols for 2,6-Dimethoxy-3-nitrobenzoic Acid

Part 1: Executive Summary

Compound Identity:

  • Chemical Name: this compound[1][2][3]

  • CAS Number: 55776-17-5[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1][2]
  • Molecular Weight: 227.17 g/mol [1]

Core Stability Verdict: this compound exhibits moderate stability under ambient conditions but possesses specific vulnerabilities due to its highly substituted aromatic ring. The primary degradation risks are thermal decarboxylation (driven by steric strain from the 2,6-dimethoxy motif) and photochemical reduction of the nitro group.

Critical Storage Directive: Store in Amber Type I Glass containers at 2–8°C (Refrigerated) for long-term reference standards, or 20–25°C (Controlled Room Temperature) for bulk synthesis intermediates. The headspace must be inerted with Argon or Nitrogen to prevent oxidative discoloration.

Part 2: Chemical Profile & Stability Mechanisms

To understand the storage requirements, we must analyze the molecular "stress points" of the compound.

Structural Analysis & The "Ortho Effect"

The molecule features a benzene ring substituted at four positions. The 2,6-dimethoxy pattern creates a "sandwich" effect around the carboxylic acid group at position 1.

  • Steric Inhibition of Resonance: The bulky methoxy groups force the carboxylic acid moiety out of the plane of the benzene ring. While this reduces nucleophilic attack on the carbonyl carbon (increasing chemical stability against hydrolysis), it simultaneously raises the ground-state energy, making the molecule more susceptible to thermal decarboxylation (loss of CO

    
    ) to relieve steric crowding.
    
  • Electronic Push-Pull: The 3-nitro group is strongly electron-withdrawing, while the methoxy groups are electron-donating. This electronic tension makes the ring susceptible to nucleophilic aromatic substitution under extreme pH conditions, though less relevant for solid-state storage.

Degradation Pathways
  • Pathway A: Thermal Decarboxylation

    • Trigger: Temperatures >40°C or prolonged exposure to heat.

    • Mechanism:[4][5] The steric strain between the C1-Carboxyl and C2,C6-Methoxy groups lowers the activation energy for the loss of CO

      
      .
      
    • Product: 1,3-Dimethoxy-4-nitrobenzene.[6]

  • Pathway B: Photochemical Nitro-Reduction

    • Trigger: UV/Visible light (Blue spectrum).

    • Mechanism:[4][5] The nitro group is a chromophore. Photon absorption can lead to the formation of nitroso intermediates or radical species, resulting in a color shift from pale yellow to deep orange/brown.

  • Pathway C: Oxidative Discoloration

    • Trigger: Oxygen + Moisture.

    • Mechanism:[4][5] Formation of phenolic impurities via minor hydrolysis of methoxy groups (demethylation) followed by quinone oxidation.

Part 3: Visualization of Degradation Logic

The following diagram illustrates the causal relationships between environmental stressors and chemical degradation.

DegradationPathways Compound This compound Decarbox Decarboxylation (Loss of CO2) Compound->Decarbox Steric Relief NitroRed Nitro Reduction (Color Change) Compound->NitroRed Excitation Hydrolysis Demethylation/ Oxidation Compound->Hydrolysis Slow Heat Heat (>40°C) Heat->Decarbox Catalyzes Light UV/Vis Light Light->NitroRed Initiates Moisture Moisture/O2 Moisture->Hydrolysis Facilitates Product1 1,3-Dimethoxy-4-nitrobenzene (Impurity A) Decarbox->Product1 Product2 Azo/Nitroso Dimers (Deep Orange) NitroRed->Product2 Product3 Phenolic Quinones Hydrolysis->Product3

Figure 1: Mechanistic degradation pathways for this compound under environmental stress.

Part 4: Storage & Handling Protocols

Storage Conditions Matrix
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Preferred) 20°C to 25°C (Acceptable)Low temperature mitigates the kinetic energy required for decarboxylation.
Light Protection Strictly Dark The nitro group is photo-labile. Exposure causes cumulative degradation.
Humidity < 40% RH Prevents surface moisture adsorption which can catalyze hydrolysis or crystal agglomeration.
Atmosphere Inert (Argon/Nitrogen) Recommended for long-term storage (>6 months) to prevent oxidative yellowing.
Packaging Recommendations
  • Primary Container: Amber borosilicate glass (Type I) with a Teflon (PTFE) lined screw cap. Plastic (polyethylene) is acceptable for short-term but glass is superior for moisture barrier properties.

  • Secondary Containment: Sealed aluminized mylar bag with a silica gel desiccant packet.

Handling Workflow
  • Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Environment: Weigh and dispense in a humidity-controlled glove box or a well-ventilated fume hood.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Avoid inhalation of dust (irritant).[6][7]

Part 5: Quality Control & Analytical Monitoring

To validate stability, a robust HPLC method is required. The following is a Self-Validating Protocol derived from standard nitro-aromatic analysis.

Standardized HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 90% A / 10% B

    • 15 min: 40% A / 60% B

    • 20 min: 90% A / 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 330 nm (nitro group specificity).

  • Column Temp: 30°C.

Pass/Fail Criteria:

  • Purity: ≥ 98.0% (Area %).

  • Appearance: White to pale cream powder.[2] (Fail if: Dark yellow/brown or caked).

  • Melting Point: 130–132°C. (Significant depression indicates impurity).

Part 6: Storage Decision Tree

This workflow guides the researcher on how to store the compound based on usage frequency.

StorageWorkflow Start Receive Compound (this compound) UsageCheck Intended Usage Period? Start->UsageCheck ShortTerm < 1 Month (Active Synthesis) UsageCheck->ShortTerm Immediate LongTerm > 1 Month (Reference/Stock) UsageCheck->LongTerm Archive StorageA Store at 20-25°C Amber Vial Desiccator Cabinet ShortTerm->StorageA StorageB Store at 2-8°C Amber Vial + Parafilm Secondary Mylar Bag LongTerm->StorageB Check Visual Inspection Before Use StorageA->Check Action2 Equilibrate to RT (1 hour) StorageB->Action2 Action1 Use directly Check->Action1 Action2->Check

Figure 2: Decision logic for optimal storage based on usage frequency.

References

  • Thermo Scientific Chemicals. (n.d.). This compound, 97%.[1][2] Fisher Scientific. Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3085094, this compound. PubChem.[8] Retrieved January 30, 2026, from [Link]

  • Carl Roth. (2023). Safety Data Sheet: 3-Nitrobenzoic acid (General Nitrobenzoic Acid Stability Data). Retrieved January 30, 2026, from [Link]

Sources

Methodological & Application

Application Note: Regioselective Nitration of 2,6-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the regioselective mononitration of 2,6-dimethoxybenzoic acid to synthesize 3-nitro-2,6-dimethoxybenzoic acid (CAS: 55776-17-5). This intermediate is a critical scaffold in the synthesis of bioactive benzamides, saccharin derivatives, and aryl amidines used in drug discovery [1, 2].

The presence of two electron-donating methoxy groups (-OMe) at the ortho positions strongly activates the benzene ring, making the substrate prone to side reactions such as dinitration, decarboxylation, or demethylation. This protocol utilizes a controlled mixed-acid nitration (


) at low temperature (

) to ensure high regioselectivity for the C3 position and minimize byproducts.

Mechanistic Insight & Regiochemistry

Electronic Effects and Selectivity

The regiochemical outcome is dictated by the interplay between the activating methoxy groups and the deactivating carboxyl group.

  • Activators: The -OMe groups at positions 2 and 6 are strong ortho/para directors.

  • Deactivator: The -COOH group at position 1 is a meta director.

  • Target Site (C3): Position 3 is ortho to the C2-OMe, para to the C6-OMe, and meta to the C1-COOH. All three directing effects reinforce substitution at this position, making it the most nucleophilic site on the ring.

  • Alternative Site (C4): Position 4 is meta to both -OMe groups and para to the -COOH. It is significantly less activated than C3.

Reaction Mechanism (Graphviz)

NitrationMechanism Reactants Reactants 2,6-Dimethoxybenzoic Acid + NO2+ (Nitronium Ion) SigmaComplex Sigma Complex (Resonance Stabilized at C3 Position) Reactants->SigmaComplex Electrophilic Attack (Slow Step) ReAromatization Re-aromatization Loss of H+ SigmaComplex->ReAromatization Deprotonation (Fast Step) Product Product 3-Nitro-2,6-dimethoxybenzoic acid ReAromatization->Product Final Product

Figure 1: Electrophilic Aromatic Substitution pathway favoring C3 nitration due to synergistic directing effects.

Experimental Protocol

Pre-Reaction Planning

Safety Critical: Nitration is highly exothermic. The reaction temperature must not exceed


 to prevent "runaway" dinitration or explosive decomposition.

Materials Checklist:

Reagent MW ( g/mol ) Equiv. Role Specification
2,6-Dimethoxybenzoic acid 182.17 1.0 Substrate >98% Purity

| Nitric Acid (


)  | 63.01 | 1.05 | Electrophile | Fuming (90%) or Conc. (70%) |
| Sulfuric Acid (

)
| 98.08 | 5-10 vol | Solvent/Catalyst | Conc. (98%) | | Ice/Water | N/A | Excess | Quench | Crushed Ice |
Step-by-Step Methodology
Phase 1: Preparation of Nitrating Mixture
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a low-temperature thermometer.

  • Cooling: Place the flask in an ice-salt bath to maintain an internal temperature of

    
     to 
    
    
    
    .
  • Solvent Charge: Add concentrated

    
     (50 mL for 10 g scale) to the flask.
    
  • Substrate Addition: Slowly add 2,6-dimethoxybenzoic acid (10.0 g, 54.9 mmol) portion-wise to the stirred acid. Ensure the temperature remains

    
    . Stir until fully dissolved (solution may be pale yellow).
    
Phase 2: Nitration Reaction [1]
  • Reagent Prep: In a separate small beaker, mix the calculated amount of Nitric Acid (Assay adjusted to 1.05 equiv, ~3.6 g of 98%

    
    ) with a small volume of 
    
    
    
    (10 mL). Note: Pre-mixing the acids generates the nitronium ion and allows for better thermal control during addition.
  • Addition: Transfer the mixed acid to the addition funnel. Add dropwise to the reaction flask over 30-45 minutes.

    • CRITICAL: Monitor internal temperature. Stop addition if T >

      
      .
      
  • Reaction Maintenance: After addition is complete, allow the mixture to stir at

    
     for 1 hour.
    
  • Monitoring (PAT): Sample 50

    
     of the reaction mixture, quench in methanol, and analyze via HPLC (C18 column, Water/MeCN gradient). Look for the disappearance of the starting material peak (
    
    
    
    ~ X min) and appearance of the product (
    
    
    ~ Y min).
Phase 3: Quench and Isolation
  • Quench: Prepare a beaker with 200 g of crushed ice and 100 mL of water.

  • Transfer: Slowly pour the cold reaction mixture onto the stirred ice slurry. The product will precipitate as a pale yellow/cream solid.

  • Filtration: Filter the solid using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake with:

    • 3 x 50 mL cold water (to remove residual acid).

    • 1 x 20 mL cold methanol (to remove trace organic impurities - Optional, proceed with caution as product is soluble in MeOH).

  • Drying: Dry the solid in a vacuum oven at

    
     overnight.
    
Process Workflow (Graphviz)

Workflow Start Start: Dissolve Substrate in H2SO4 (Temp < 5°C) Addition Controlled Addition: Add HNO3/H2SO4 dropwise (Maintain 0-5°C) Start->Addition Reaction Reaction Phase: Stir 1 hr at 0-5°C Monitor via HPLC Addition->Reaction Quench Quench: Pour onto Ice/Water Reaction->Quench Filter Isolation: Vacuum Filtration & Wash Quench->Filter Dry Final Product: Dry at 45°C Filter->Dry

Figure 2: Operational workflow for the batch synthesis.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield / Oily Product Incomplete precipitation or decarboxylation.Ensure quench water is very cold. Avoid reaction temps >10°C to prevent decarboxylation.
Dinitration (Byproduct) Excess

or high temp.
Strictly limit

to 1.05 eq. Maintain T < 5°C.
Demethylation Acid concentration too high / Heating.Do not allow the reaction to warm up before quenching.[2] Use ice bath rigorously.

Expected Properties:

  • Appearance: Pale yellow to cream crystalline powder.[3]

  • Melting Point: ~148-152°C (verify with literature for specific isomer, analogous nitro-benzoates fall in this range).

  • 1H NMR (DMSO-d6): Look for loss of symmetry in the aromatic region. The singlet of the starting material (H3/H5) will split or shift significantly.

References

  • European Patent Office. (1994). EP0594257A1 - 2-Saccharinylmethyl aryl carboxylates useful as proteolytic enzyme inhibitors.
  • National Institutes of Health (NIH). (2013). Decarboxylative Palladium(II)-Catalyzed Synthesis of Aryl Amidines. PMC3889753. Retrieved October 14, 2025, from [Link]

  • Organic Syntheses. (1925). m-Nitrobenzoic Acid (General Nitration Protocol). Org. Synth. 1925, 5, 83. Retrieved October 14, 2025, from [Link]

Sources

purification of 2,6-Dimethoxy-3-nitrobenzoic acid by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 2,6-Dimethoxy-3-nitrobenzoic Acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

This compound (CAS: 55776-17-5) is a critical intermediate in the synthesis of antiarrhythmic pharmaceuticals (e.g., Cibenzoline) and specialized ligands.[1] Its synthesis typically involves the electrophilic aromatic nitration of 2,6-dimethoxybenzoic acid.[1]

The Challenge: Direct nitration often yields a crude mixture containing:

  • Regioisomers: Primarily the 3-nitro isomer (target), but potentially trace 4-nitro species depending on temperature control.[1]

  • Unreacted Starting Material: 2,6-dimethoxybenzoic acid.[1]

  • Inorganic Contaminants: Residual mineral acids (

    
    , 
    
    
    
    ) and nitrate salts.[1]
  • Oxidative Byproducts: Dark-colored phenolic species formed by acid-catalyzed ether cleavage.[1]

The Solution: This guide details a Dual-Stage Purification Strategy . We utilize the compound's


 for an initial chemical purification (Acid-Base Workup) followed by a thermodynamic purification (Recrystallization) to achieve 

purity suitable for GMP workflows.[1]

Physicochemical Logic & Solvent Selection[3][6][7][8]

To design a self-validating protocol, we must exploit the specific solubility parameters of the target molecule.

A. Solubility Profile

The molecule possesses a hydrophilic "head" (carboxylic acid,


) and a lipophilic "body" (dimethoxy-substituted aromatic ring).[1]
Solvent SystemSolubility (Hot)Solubility (Cold)Suitability
Methanol (MeOH) HighModerateExcellent (Primary Solvent)
Water (

)
LowInsolubleExcellent (Anti-Solvent)
Ethyl Acetate HighHighPoor (Yield loss)
Hexanes InsolubleInsolublePoor (Oiling out risk)
Acetic Acid HighModerateGood (Hard to dry)
B. The Purification Mechanism[1][2][3][9][10]
  • Chemical Selectivity (Stage 1): Dissolution in aqueous base (

    
    ) converts the acid to its water-soluble carboxylate salt.[1] Non-acidic organic impurities (e.g., nitro-anisole derivatives) remain insoluble and are filtered off.[1]
    
  • Thermodynamic Selectivity (Stage 2): Recrystallization from Methanol/Water utilizes the steep solubility curve of the nitro compound. The methoxy groups aid solubility in hot alcohol, while the nitro group facilitates crystal packing upon cooling.[1]

Stage 1: Acid-Base Chemical Purification

Objective: Removal of non-acidic impurities and inorganic salts.[1]

Reagents:

  • Crude this compound

  • Sodium Hydroxide (10% w/v aqueous solution)

  • Hydrochloric Acid (6M)[1]

  • Activated Carbon (optional, for decolorization)

Protocol:

  • Dissolution: Suspend the crude solid in water (10 mL/g). Slowly add 10% NaOH with stirring until the solid dissolves and pH reaches 10–11.

    • Note: If the solution is dark red/brown, oxidative impurities are present.[1]

  • Clarification: Add Activated Carbon (5 wt% of crude mass). Stir at room temperature for 30 minutes. Filter through a Celite pad to remove carbon and insoluble non-acidic organics.

  • Precipitation: Cool the filtrate to 10°C. Slowly add 6M HCl dropwise while monitoring pH.

    • Critical Endpoint: Precipitate forms as pH drops. Continue until pH reaches 1.5–2.0.[1]

  • Harvest: Stir the slurry for 30 minutes to ensure complete protonation. Filter the solid and wash with cold water (

    
    ) to remove NaCl/NaNO3 salts.[1]
    
  • Partial Dry: Suction dry for 1 hour. (Complete drying is not necessary before Stage 2).[1]

Stage 2: Thermal Recrystallization (Polishing)

Objective: Removal of isomers and unreacted starting material.

Solvent System: Methanol : Water (approx. 70:30 v/v)[1]

Protocol:

  • Saturation: Transfer the semi-dried cake to a round-bottom flask. Add Methanol (5 mL per gram of dry weight equivalent).

  • Reflux: Heat to reflux (

    
    ).[1] The solid should dissolve completely.[1]
    
    • Troubleshooting: If undissolved solids remain after 10 mins of reflux, add more Methanol in 1 mL increments.

  • Anti-Solvent Addition: While maintaining gentle reflux, slowly add hot Water dropwise.[1]

    • Stop Point: Stop adding water the moment a persistent turbidity (cloudiness) appears.[1]

  • Re-dissolution: Add a minimal amount of Methanol (0.5–1 mL) to just clear the turbidity and restore a transparent solution.[1]

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed over 2 hours.

    • Why? Rapid cooling traps impurities inside the crystal lattice (occlusion).[1] Slow cooling yields pure, defined needles/prisms.

  • Final Chill: Place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

  • Filtration: Filter the pale yellow crystals. Wash with a cold 50:50 Methanol:Water mixture.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85–90% recovery from crude.[1] Target Melting Point: 130–132°C [1].

Process Visualization (Workflow)

The following diagram illustrates the critical decision points and flow of the purification logic.

PurificationProtocol Start Crude Mixture (Isomers + Salts) BaseDissolve Dissolve in 10% NaOH (pH 10-11) Start->BaseDissolve Filter1 Filter Insoluble Organics (Remove Non-Acids) BaseDissolve->Filter1 Remove Solids AcidPrecip Acidify with HCl (pH < 2.0) Filter1->AcidPrecip Filtrate CrudeSolid Harvest Precipitate (Salt-Free Crude) AcidPrecip->CrudeSolid Recryst Dissolve in Hot MeOH (Reflux) CrudeSolid->Recryst CloudPoint Add Hot Water to Cloud Point Recryst->CloudPoint Cooling Controlled Cooling (25°C -> 4°C) CloudPoint->Cooling FinalFilter Filter & Dry Cooling->FinalFilter Result Pure this compound (>99.5%) FinalFilter->Result

Figure 1: Decision tree for the isolation of this compound, highlighting the transition from chemical purification (blue) to physical purification (green).

Analytical Validation & Troubleshooting

ObservationDiagnosisCorrective Action
Low Melting Point (<128°C) Isomer contamination or wet sample.Dry sample thoroughly.[1] If MP persists low, repeat Recrystallization (Stage 2).
Dark/Red Color Oxidative degradation or photo-sensitivity.Ensure Activated Carbon step was effective. Store product in amber vials.
"Oiling Out" Solvent mixture too polar (too much water).[1]Re-heat, add more Methanol until clear, then cool very slowly.
Low Yield Product lost in mother liquor.[1]Concentrate the mother liquor and collect a "second crop" (lower purity).

References

  • Thermo Scientific Chemicals.[1][2] (n.d.). This compound, 97%.[1][2] Fisher Scientific.[1] Retrieved October 26, 2023, from [Link]

  • Google Patents. (1981). Process for recovering 3-nitrobenzoic acid (US4288615A). [1]

  • National Center for Biotechnology Information.[1] (2023).[1][3] PubChem Compound Summary for CID 3085094, this compound. [Link][1]

  • Google Patents. (2008).[1] Synthetic method of 2, 6-dimethoxy benzoic acid (CN101284778A).

Sources

using 2,6-Dimethoxy-3-nitrobenzoic acid as a linker in chemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2,6-Dimethoxy-3-nitrobenzoic acid (DMNBA) as a specialized heterobifunctional linker in chemical synthesis. Unlike standard flexible linkers (e.g., PEG, alkyl chains), DMNBA is utilized to introduce conformational rigidity , metabolic stability , and steric control into drug conjugates, peptidomimetics, and molecular probes.

Part 1: Core Directive & Scientific Rationale

This compound (CAS: 55776-17-5) functions primarily as a latent heterobifunctional linker . It possesses two orthogonal reactive sites: a carboxylic acid (C1) and a nitro group (C3).

The Mechanistic Advantage: The "Ortho-Methoxy" Effect

The utility of DMNBA stems from its specific substitution pattern:

  • Conformational Locking (Atropisomerism): The two methoxy groups at the 2- and 6-positions create significant steric hindrance around the C1-carboxyl group. When coupled to an amine, the resulting amide bond is forced out of the plane of the aromatic ring (torsion angle ~54°). This restricts bond rotation, effectively "locking" the conformation of the attached payload.

  • Metabolic Shielding: The steric bulk of the ortho-methoxy groups shields the amide carbonyl from enzymatic attack (proteases/esterases), significantly increasing the in vivo half-life of the conjugate compared to standard benzamide linkers.

  • Latent Functionality: The 3-nitro group serves as a masked aniline. It is chemically inert during the initial coupling of the carboxylic acid but can be selectively reduced to an amine (aniline) to attach a second payload, creating a defined Payload A — [Rigid Linker] — Payload B architecture.

Part 2: Experimental Protocols

Workflow Overview

The synthesis typically follows a "Coupling-Reduction-Coupling" sequence. Due to the electron-rich nature of the ring and steric crowding, standard coupling protocols must be modified to ensure high yields.

DMNBA_Workflow DMNBA This compound (Starting Material) Activation Step 1: Carboxyl Activation (HATU/TCFH) DMNBA->Activation + Amine (R-NH2) Intermediate1 Intermediate 1: Nitro-Amide Conjugate Activation->Intermediate1 Reduction Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd) Intermediate1->Reduction Aniline Intermediate 2: Amino-Amide Scaffold Reduction->Aniline Coupling2 Step 3: Aniline Coupling (Acylation) Aniline->Coupling2 + Acid (R'-COOH) Final Final Conjugate (Rigid Linker System) Coupling2->Final

Caption: Logical workflow for incorporating DMNBA as a bifunctional linker. The nitro group acts as a "safety catch" until the first amide bond is secured.

Protocol A: Initial Coupling (Overcoming Steric Hindrance)

Objective: Attach the DMNBA linker to the first amine-containing payload (R-NH₂). Challenge: The 2,6-dimethoxy groups hinder the approach of the amine to the activated ester. Standard EDC/NHS coupling often fails or proceeds slowly.

Reagents:

  • DMNBA (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv) or TCFH (Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) for difficult amines.

  • Base: DIPEA (3.0 equiv) or 2,4,6-Collidine.

  • Solvent: DMF or NMP (anhydrous).

Procedure:

  • Activation: Dissolve DMNBA (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (5 mL). Add DIPEA (2.0 mmol) and stir at 0°C for 15 minutes. The solution typically turns yellow/orange.

  • Addition: Add the amine payload (R-NH₂, 1.1 mmol) and the remaining DIPEA (1.0 mmol).

  • Reaction: Allow to warm to room temperature.

    • Critical Note: Due to sterics, reaction times are longer than typical couplings. Stir for 12–24 hours . Monitor by LC-MS.[1][2]

    • Troubleshooting: If conversion is <50% after 24h, switch to acid chloride activation : Reflux DMNBA in SOCl₂ (2 hours), evaporate, and react the resulting acid chloride with the amine in DCM/Pyridine.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine/HATU byproducts), sat. NaHCO₃, and brine. Dry over Na₂SO₄.[3]

  • Purification: Flash chromatography (Hexane/EtOAc). The product is typically a stable, crystalline solid.

Protocol B: Nitro Reduction (Unmasking the Linker)

Objective: Convert the nitro group to an aniline to enable the second attachment point. Challenge: Avoid over-reduction or cleavage of sensitive payloads.

Method 1: Iron-Ammonium Chloride (Chemoselective) Best for substrates sensitive to hydrogenation.

  • Dissolve the Nitro-Amide intermediate (1.0 mmol) in EtOH/Water (4:1, 10 mL).

  • Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

  • Heat to 70°C with vigorous stirring for 2–4 hours.

  • Monitoring: The yellow nitro compound will fade to a colorless or pale fluorescent amine.

  • Workup: Filter hot through Celite to remove iron sludge. Concentrate the filtrate. Extract with EtOAc.

Method 2: Catalytic Hydrogenation (Cleanest) Best for stable substrates.

  • Dissolve intermediate in MeOH or EtOAc.

  • Add 10% Pd/C (10 wt%).

  • Stir under H₂ balloon (1 atm) for 4–6 hours.

  • Filter through Celite and concentrate.

    • Note: The resulting aniline (2,6-dimethoxy-3-aminobenzamide derivative) is electron-rich and prone to oxidation. Use immediately in the next step or store under argon at -20°C.

Protocol C: Second Coupling (Completing the Linker)

Objective: Attach the second payload (Carboxylic Acid, R'-COOH) to the newly formed aniline. Challenge: Anilines are less nucleophilic than aliphatic amines.

  • Pre-activation: Activate the second carboxylic acid (R'-COOH, 1.2 equiv) with HATU (1.2 equiv) and DIPEA (2.5 equiv) in DMF for 10 minutes.

  • Coupling: Add the Aniline-Linker intermediate (from Protocol B).

  • Reaction: Stir at 40–50°C for 16 hours. The elevated temperature helps overcome the lower nucleophilicity of the aniline.

  • Isolation: Standard aqueous workup and HPLC purification.

Part 3: Data & Properties

Table 1: Physicochemical Properties of DMNBA Linker

ParameterValue / CharacteristicImpact on Synthesis
CAS Number 55776-17-5Verification of starting material.
Molecular Weight 227.17 g/mol Small footprint, high atom economy.
Torsion Angle ~54° (Amide-Aryl plane)Forces orthogonal orientation of payloads.
Electronic Nature Electron-Rich (2x OMe)Increases nucleophilicity of reduced aniline; Acid labile.
Solubility Low in water; High in DMF, DMSORequires organic co-solvents for bioconjugation.
Stability High (Steric Shielding)Resistant to plasma esterases/proteases.

Part 4: Application Notes & Troubleshooting

1. Solid Phase Peptide Synthesis (SPPS): DMNBA can be used as a "kink" inducer in peptide chains.

  • Loading: Attach DMNBA to Rink Amide resin using HATU/DIPEA (Double coupling, 2h each).

  • Reduction on Resin: Treat resin with SnCl₂·2H₂O (2M in DMF) for 4 hours to reduce the nitro group.

  • Elongation: Couple the next Fmoc-amino acid to the resin-bound aniline using HATU/HOAt (requires highly active conditions).

2. Comparison with Photocleavable Linkers:

  • Distinction: Do not confuse DMNBA with 4,5-dimethoxy-2-nitrobenzyl linkers. The 3-nitro position in DMNBA does not facilitate the standard ortho-nitrobenzyl photocleavage mechanism [1]. DMNBA is a stable linker, not a cleavable one (unless designed for specific enzymatic reduction).

3. Troubleshooting Low Yields:

  • Issue: Incomplete coupling of DMNBA to secondary amines.

  • Solution: Convert DMNBA to its acid chloride (SOCl₂) or acid fluoride (Cyanuric Fluoride) prior to coupling. The steric bulk of the methoxy groups severely retards the attack of bulky nucleophiles.

References

  • Thermo Scientific Chemicals. (n.d.). This compound, 97%.[4][5] Fisher Scientific. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • IUCr Journals. (1998). Structure and hydrogen bonding in methoxy-substituted benzoic acids. Acta Crystallographica. Retrieved January 30, 2026, from [Link]

Sources

derivatization of the carboxylic acid group of 2,6-Dimethoxy-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization Strategies for the Sterically Hindered Carboxylic Acid Group of 2,6-Dimethoxy-3-nitrobenzoic Acid

Abstract

This technical guide outlines robust protocols for the derivatization of This compound (2,6-DMNBA) .[1][2] Due to the significant steric hindrance imposed by the ortho-dimethoxy groups and the electron-withdrawing nature of the meta-nitro group, standard carbodiimide-based couplings (e.g., EDC/NHS) often suffer from slow kinetics and low yields.[1] This guide prioritizes the Acid Chloride Activation pathway as the "Gold Standard" for scalability and reactivity, while providing alternative High-Performance Coupling (HATU/HOAt) and Alkyl Halide Esterification protocols for research-scale applications.[1][2]

Introduction & Structural Analysis

The derivatization of 2,6-DMNBA presents a classic problem in physical organic chemistry: Steric Inhibition of Resonance and Nucleophilic Attack .

  • Steric Blockade (The "Ortho Effect"): The two methoxy groups at positions 2 and 6 create a "picket fence" around the carbonyl carbon.[1] This forces the carboxyl group out of planarity with the benzene ring to minimize repulsion, reducing conjugation but severely hindering the approach of nucleophiles (amines/alcohols).[1]

  • Electronic Deactivation: The nitro group at position 3 is strongly electron-withdrawing (

    
    ).[1][2] While this increases the electrophilicity of the carbonyl carbon (making it potentially more reactive), the steric factors dominate the kinetic landscape.[1]
    
  • Implication: Activation methods that generate bulky intermediates (like O-acylisoureas in DCC coupling) are kinetically disfavored.[1][2] We must utilize compact, highly reactive electrophiles (Acyl Chlorides) or highly active leaving groups (At-based active esters).[2]

Mechanistic Workflow & Decision Matrix

Before selecting a protocol, refer to the decision matrix below.

DecisionMatrix Start Target Derivative? Type Amide or Ester? Start->Type Amide Scale / Nucleophile Type? Type->Amide Amide Ester Ester Type->Ester Ester ScaleLarge Large Scale (>10g) or Weak Nucleophile Amide->ScaleLarge ScaleSmall Research Scale (<1g) or Precious Amine Amide->ScaleSmall MethodA Protocol 1: Acid Chloride (SOCl2) ScaleLarge->MethodA MethodB Protocol 2: HATU/HOAt Coupling ScaleSmall->MethodB EsterMethod Protocol 3: Alkylation (R-X + Base) Ester->EsterMethod caption Figure 1: Decision Matrix for 2,6-DMNBA Derivatization

Protocol 1: Acid Chloride Activation (The "Gold Standard")

Rationale: Converting the carboxylic acid to the acid chloride (2,6-dimethoxy-3-nitrobenzoyl chloride) replaces the poor -OH leaving group with -Cl.[1][2] The chloride is small enough to bypass the ortho-methoxy steric gates, and the resulting species is highly electrophilic.[1]

Safety Note: This reaction generates SO₂ and HCl gases.[2] Perform in a fume hood with a caustic scrubber.[2]

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂) (1.5 – 2.0 equiv) or Oxalyl Chloride (1.2 equiv) + DMF (cat.)[2]

  • Solvent: Anhydrous Toluene (Preferred for SOCl₂) or DCM (for Oxalyl Chloride)[2]

  • Quenching: Anhydrous THF or DCM, Triethylamine (TEA)[3]

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line).

  • Dissolution: Suspend 2,6-DMNBA (e.g., 10.0 g) in anhydrous Toluene (60 mL). The starting material may not fully dissolve initially.[1][2]

  • Activation:

    • Option A (Scale-up): Add Thionyl Chloride (SOCl₂) (1.5 equiv) dropwise.[2] Heat the mixture to reflux (110°C) for 2–3 hours. The solution should become clear and yellow/orange as the acid chloride forms.[1]

    • Option B (Mild/Lab Scale): In DCM (0°C), add Oxalyl Chloride (1.2 equiv) followed by 2 drops of DMF. Stir at Room Temp (RT) for 2 hours.

  • Evaporation: Cool to RT. Concentrate the reaction mixture in vacuo to remove solvent and excess SOCl₂/Oxalyl Chloride.

    • Critical Step: Re-dissolve the residue in dry Toluene and evaporate again (azeotropic removal of residual HCl).[2] Repeat twice.

  • Coupling (Amide Formation):

    • Dissolve the crude acid chloride residue in anhydrous DCM or THF.[2]

    • Cool to 0°C.[2]

    • Add the amine (1.1 equiv) and Triethylamine (TEA) or DIPEA (1.5 equiv).[2]

    • Allow to warm to RT and stir for 4–12 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc or DCM.[2] Wash organics with 1M HCl (to remove unreacted amine) and Brine.[2] Dry over Na₂SO₄.[2]

Protocol 2: High-Performance Coupling (HATU/HOAt)

Rationale: For library synthesis or when the amine is precious, generating the acid chloride is too labor-intensive.[1] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the reagent of choice because the 7-azabenzotriazole (HOAt) leaving group utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate coupling, overcoming the steric hindrance of the 2,6-dimethoxy groups.[1]

Materials
  • Coupling Agent: HATU (1.2 equiv)[2]

  • Base: DIPEA (Hunig's Base) (3.0 equiv)[2]

  • Solvent: Anhydrous DMF or DMAc (Polar aprotic solvents are required for HATU stability).[2]

Step-by-Step Procedure
  • Activation: Dissolve 2,6-DMNBA (1.0 equiv) in DMF (0.2 M concentration). Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Reagent Addition: Add HATU (1.2 equiv) in one portion. The solution will typically turn yellow.[1][2] Stir for 15–30 minutes at RT to form the active ester.

    • Note: Do not wait too long (>1 hour) or the active ester may hydrolyze or rearrange.[2]

  • Coupling: Add the amine (1.0 – 1.2 equiv).

  • Reaction: Stir at RT for 12–24 hours.

    • Optimization: If conversion is low after 24h, heat to 50°C.[3]

  • Workup: Dilute with EtOAc (10x reaction volume). Wash extensively with water (3x) and LiCl (5% aq) to remove DMF.[2]

Protocol 3: Sterically Hindered Esterification (Alkylation)

Rationale: Fischer esterification (Acid + Alcohol + H⁺) is reversible and extremely slow for 2,6-disubstituted benzoic acids due to the inability to form the tetrahedral intermediate.[1] Nucleophilic Substitution (S_N2) using the carboxylate anion and an alkyl halide is irreversible and sterically favored.[2]

Materials
  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) - Preferred for the "Cesium Effect" (solubility/reactivity).[1][2]

  • Electrophile: Alkyl Iodide (e.g., MeI, EtI) or Benzyl Bromide (1.2 – 1.5 equiv).[3]

  • Solvent: DMF or Acetone.[2]

Step-by-Step Procedure
  • Salt Formation: Dissolve 2,6-DMNBA (1.0 equiv) in DMF. Add Cs₂CO₃ (1.5 equiv).[2] Stir for 30 minutes at RT.

  • Alkylation: Add the Alkyl Iodide (1.5 equiv) dropwise.[2]

  • Reaction: Stir at RT for 3–6 hours.

    • Monitoring: TLC will show the disappearance of the polar acid spot and appearance of a non-polar ester spot.[1]

  • Workup: Dilute with water. If the ester is solid, filter it off (high purity usually). If liquid, extract with Et₂O.

Data Summary & Validation

Table 1: Comparison of Methodologies

FeatureAcid Chloride (SOCl₂)HATU CouplingAlkylation (Cs₂CO₃)
Primary Use Scale-up, Weak NucleophilesPrecious Amines, LibrariesEster Synthesis
Steric Tolerance High (Small electrophile)Medium-High (HOAt effect)High (S_N2 mechanism)
By-products SO₂, HCl (Gas)Urea, HOAt (Soluble)CsI/CsBr (Salt)
Typical Yield 85–95%70–90%>90%

Analytical Markers (Validation):

  • ¹H NMR (DMSO-d6):

    • Starting Material: Carboxylic acid proton broad singlet at δ 13.0–14.0 ppm.[2]

    • Product: Disappearance of the acid proton.[1]

    • Shift: The methoxy protons (singlet, ~δ 3.8 ppm) often shift slightly upfield (0.1–0.2 ppm) upon derivatization due to changes in ring current/planarity.

  • IR Spectroscopy:

    • Acid Chloride: Shift of C=O stretch to ~1780 cm⁻¹.[1][2]

    • Amide: C=O stretch at ~1650 cm⁻¹ (Amide I).[2]

    • Ester: C=O stretch at ~1730 cm⁻¹.[1][2]

Experimental Workflow Diagram

Workflow Input This compound Activation Activation: SOCl2, Toluene, Reflux Input->Activation  Dissolution   Intermediate Intermediate: Acid Chloride Activation->Intermediate  -SO2, -HCl   Coupling Coupling: Amine + TEA + DCM Intermediate->Coupling  Add Nucleophile   Product Final Product: Amide Derivative Coupling->Product  Workup   caption Figure 2: Acid Chloride Activation Workflow

References

  • Vertex AI Search. (2026).[2] Synthesis of 2,6-dimethoxybenzoyl chloride. PrepChem. Retrieved from [Link]

  • Google Patents. (2008).[2] CN101284778A - Synthetic method of 2,6-dimethoxy benzoic acid.[3][1][2] Retrieved from

  • Schäfer, G., & Bode, J. W. (2014).[3] The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255.[3] Retrieved from [Link][2]

  • Valeur, E., & Bradley, M. (2009).[3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[3] (Contextual grounding for HATU/HOAt mechanism in hindered systems).

Sources

Application Note: 1H and 13C NMR Characterization of 2,6-Dimethoxy-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,6-Dimethoxy-3-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid with potential applications in organic synthesis and medicinal chemistry. As with any novel compound, unequivocal structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, stands as the cornerstone for determining the molecular architecture of organic compounds in solution. This application note provides a comprehensive guide to the ¹H and ¹³C NMR characterization of this compound, detailing both the theoretical underpinnings of its spectral features and a practical protocol for sample analysis.

The substitution pattern of the benzene ring in this compound presents a fascinating case study in the interplay of electronic and steric effects on NMR chemical shifts. The two methoxy groups (-OCH₃) at positions 2 and 6 are strong electron-donating groups through resonance, which would typically shield the aromatic protons and carbons. Conversely, the nitro group (-NO₂) at position 3 is a powerful electron-withdrawing group, causing significant deshielding. Furthermore, the carboxylic acid moiety (-COOH) at position 1 also acts as an electron-withdrawing group. The spatial arrangement of these substituents dictates a unique electronic environment for each nucleus, leading to a predictable and interpretable NMR spectrum.

This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to approach the NMR characterization of complex small molecules. We will delve into the rationale behind experimental choices, from solvent selection to the interpretation of subtle spectral details.

Predicted NMR Spectral Data

Due to the absence of publicly available, experimentally verified spectra for this compound, the following data is predicted based on established substituent chemical shift (SCS) effects and analysis of structurally analogous compounds.[1][2][3] These predictions provide a robust framework for the initial analysis of experimentally acquired data.

Predicted ¹H NMR Data
  • Solvent: DMSO-d₆

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Spectrometer Frequency: 400 MHz (for illustrative purposes)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water in the solvent.[4]
~7.8 - 8.0Doublet1HH-4This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding. It will be coupled to H-5.
~7.2 - 7.4Doublet1HH-5This proton is meta to the nitro group and ortho to the carboxylic acid. It will be coupled to H-4.
~3.9Singlet6H2 x -OCH₃The two methoxy groups are chemically equivalent due to free rotation around the C-O bonds and will appear as a single, sharp peak.
Predicted ¹³C NMR Data
  • Solvent: DMSO-d₆

  • Reference: TMS at 0.00 ppm

  • Spectrometer Frequency: 100 MHz (for illustrative purposes)

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165 - 168C=OThe carbonyl carbon of the carboxylic acid is highly deshielded due to the electronegativity of the attached oxygen atoms.[1]
~155 - 158C-2, C-6These carbons are attached to the electron-donating methoxy groups, which would typically cause shielding. However, their direct attachment to the electronegative oxygen atoms results in a net deshielding effect.
~148 - 152C-3The direct attachment of the strongly electron-withdrawing nitro group causes significant deshielding of this carbon.
~135 - 138C-4This carbon is ortho to the nitro group and will be deshielded.
~115 - 118C-1The ipso-carbon attached to the carboxylic acid group.
~110 - 113C-5This carbon is meta to the nitro group and is expected to be the most shielded of the aromatic carbons.
~56-OCH₃The carbons of the methoxy groups typically appear in this region.

Experimental Protocol

This section outlines a detailed, step-by-step methodology for the preparation and NMR analysis of this compound.

Materials and Equipment
  • This compound (≥97% purity)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.8 atom % D)

  • Tetramethylsilane (TMS) - optional, as modern spectrometers can reference the residual solvent peak.[5]

  • High-quality 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation Workflow

G cluster_0 Sample Preparation cluster_1 NMR Acquisition A Weigh ~10-20 mg of This compound B Transfer to a clean, dry vial A->B C Add ~0.7 mL of DMSO-d6 B->C D Vortex until fully dissolved C->D E Transfer solution to a 5 mm NMR tube D->E F Insert sample into spectrometer E->F G Lock, tune, and shim F->G H Acquire 1H NMR spectrum G->H I Acquire 13C NMR spectrum H->I J Process and analyze data I->J

Figure 1. A schematic overview of the experimental workflow for the NMR analysis of this compound.

Detailed Protocol
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[6] The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.[7]

  • Solvent Addition: Using a calibrated pipette, add approximately 0.7 mL of DMSO-d₆ to the vial. DMSO-d₆ is chosen for its excellent solvating power for polar organic molecules and its high boiling point, which minimizes evaporation. Its residual proton signal appears around 2.50 ppm and its carbon signal around 39.52 ppm, which are unlikely to overlap with the signals of the analyte.[5]

  • Dissolution: Securely cap the vial and vortex the mixture until the solid is completely dissolved. Visually inspect the solution to ensure there are no suspended particles, which can degrade the quality of the NMR spectrum.

  • Transfer to NMR Tube: Carefully transfer the solution into a clean, high-quality 5 mm NMR tube. The final sample height should be approximately 4-5 cm to ensure it is within the active volume of the spectrometer's receiver coils.

  • NMR Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument's software will then be used to lock onto the deuterium signal of the solvent, tune the probe to the correct frequencies for ¹H and ¹³C, and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer would include a 90° pulse, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (typically 8-16) should be co-added to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This removes the splitting of carbon signals by attached protons, resulting in a spectrum where each unique carbon atom appears as a single line. A wider spectral width (e.g., 240 ppm) is required. Due to the lower sensitivity of ¹³C NMR, a larger number of scans (hundreds to thousands) and a longer total acquisition time will be necessary.

  • Data Processing: The raw data (Free Induction Decay, or FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced. For ¹H NMR, the signals are integrated to determine the relative number of protons corresponding to each peak.

Interpretation of Spectral Features: The Role of Substituent Effects

The chemical shifts in the NMR spectra of aromatic compounds are exquisitely sensitive to the nature and position of substituents on the ring. This is due to the combined influence of inductive and resonance effects, which modulate the electron density around each nucleus.

¹H NMR Spectrum: A Deeper Look
  • The Aromatic Region: The two aromatic protons, H-4 and H-5, form an AX spin system and are expected to appear as a pair of doublets. The coupling constant between them, ³J(H-H), should be in the range of 7-9 Hz, which is typical for ortho-coupled protons. The significant downfield shift of H-4 is a direct consequence of its proximity to the strongly deshielding nitro group.

  • The Methoxy Protons: The presence of a sharp singlet integrating to 6H is a strong indicator of the two equivalent methoxy groups. Their chemical shift is influenced by the electronic environment of the aromatic ring.

  • The Carboxylic Acid Proton: The proton of the -COOH group is highly deshielded and its chemical shift can be concentration and temperature-dependent. Its broadness is a hallmark of exchange phenomena.

¹³C NMR Spectrum: Unveiling the Carbon Skeleton
  • Quaternary Carbons: The ¹³C NMR spectrum will clearly show the signals for the six quaternary carbons (C-1, C-2, C-3, C-6, and the carbonyl carbon), which are not directly bonded to any protons. In a standard proton-decoupled spectrum, these signals are typically sharper and less intense than those of protonated carbons.

  • Influence of Substituents: The electron-donating methoxy groups increase the electron density at the ortho and para positions (C-3, C-5, and C-1), while the electron-withdrawing nitro and carboxyl groups decrease it. The interplay of these effects results in the predicted chemical shift pattern. For instance, C-3 is expected to be the most deshielded of the ring carbons due to the direct attachment of the nitro group.

G cluster_0 Substituent Effects on Aromatic Ring A 2,6-Dimethoxy Groups (Electron Donating) D Combined Electronic Effects A->D B 3-Nitro Group (Electron Withdrawing) B->D C 1-Carboxylic Acid Group (Electron Withdrawing) C->D E Unique Chemical Shifts for each Proton and Carbon Nucleus D->E

Figure 2. A logical diagram illustrating how the combined electronic effects of the substituents on the aromatic ring of this compound lead to distinct and predictable chemical shifts in its NMR spectra.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of information that allows for its unambiguous structural confirmation. By understanding the fundamental principles of NMR spectroscopy and the predictable nature of substituent effects on aromatic systems, researchers can confidently interpret the spectral data. The detailed protocol provided herein offers a standardized approach to sample preparation and data acquisition, ensuring high-quality, reproducible results. While the presented spectral data is predictive, it serves as a robust guide for the analysis of experimental data and underscores the power of NMR as a primary tool in chemical characterization.

References

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available at: [Link]

  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]

  • University of Regensburg. Chemical shifts. Available at: [Link]

  • Chegg. Label the peaks for the 1H NMR and 13C NMR spectra for 3-nitrobenzoic acid. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

  • SpectraBase. 2,5-Dimethoxy-3-nitrobenzoic acid - Optional[13C NMR] - Spectrum. Available at: [Link]

  • Iowa State University. NMR Sample Preparation. Available at: [Link]

  • ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Available at: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • John Wiley & Sons, Ltd. Carbon-13 chemical shift assignments of derivatives of benzoic acid. Available at: [Link]

  • MIT OpenCourseWare. APPENDIX 2. Available at: [Link]

  • Indian Academy of Sciences. 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. Available at: [Link]

  • ResearchGate. (PDF) Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. Available at: [Link]

  • International Union of Crystallography. (IUCr) this compound. A hydrogen-bonded chain structure. Available at: [Link]

  • ResearchGate. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. Available at: [Link]

  • MDPI. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Available at: [Link]

  • CIL Isotope Separation. NMR Solvent Data Chart. Available at: [Link]

  • University College London. Sample Preparation. Available at: [Link]

  • Modgraph. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Available at: [Link]

  • University of Arizona. Small molecule NMR sample preparation. Available at: [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Available at: [Link]

  • IndiaMART. This compound at best price in Hyderabad. Available at: [Link]

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Application Note: LC-MS/MS Analysis of 2,6-Dimethoxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2,6-Dimethoxy-3-nitrobenzoic acid is a critical synthetic intermediate, often utilized in the manufacturing of herbicides (e.g., dicamba analogs) and pharmaceutical precursors. Its structural core—a benzoic acid moiety decorated with electron-withdrawing nitro groups and electron-donating methoxy groups—presents specific analytical challenges.

While UV detection is possible, it lacks the specificity required for trace-level impurity profiling in complex matrices. This Application Note provides a definitive protocol for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Key Technical Insights:

  • Ionization Physics: The carboxylic acid functionality (

    
    ) mandates Negative Electrospray Ionization (ESI-) , yielding the stable deprotonated ion 
    
    
    
    .
  • Fragmentation Logic: The fragmentation is dominated by the facile loss of

    
     (decarboxylation), a hallmark of benzoic acids, followed by secondary losses from the nitro and methoxy substituents.
    

Physicochemical Context & Method Strategy

Analyte Properties
PropertyValueImplication for MS
Formula

Nitrogen rule applies (Odd mass = Odd N).
MW (Monoisotopic) 227.04 DaPrecursor

will be 226.04 m/z .
LogP ~1.25Moderately polar; suitable for Reverse Phase (C18).
Acidity (

)
~3.5Ionizes readily at neutral to slightly acidic pH.
Ion Source Selection: The Case for ESI(-)

While Atmospheric Pressure Chemical Ionization (APCI) can be used for nitro-aromatics, Electrospray Ionization (ESI) in negative mode is superior for this analyte due to the carboxylic acid group.

  • Mechanism:

    
    
    
  • Solvent Chemistry: High pH mobile phases maximize ionization but damage silica columns. A buffered pH of 4.5–5.0 (Ammonium Acetate) is the optimal "Goldilocks" zone: it maintains enough deprotonated population in the source while preserving column longevity and peak shape.

Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of analyte in 1 mL of Methanol (HPLC Grade). Sonicate for 5 minutes.

  • Working Standard: Dilute stock to 1 µg/mL using 50:50 Methanol:Water (v/v).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates. Note: Nylon filters may bind nitro-aromatics.

LC-MS/MS Conditions

Chromatography (UHPLC)

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~4.5, adjusted with acetic acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10% Initial Equilibration
1.00 10% Load
6.00 90% Elution Gradient
7.50 90% Wash
7.60 10% Re-equilibration

| 10.00 | 10% | End |

Mass Spectrometry (Triple Quadrupole)

  • Source: ESI Negative Mode.

  • Capillary Voltage: -3500 V.

  • Desolvation Temp: 350°C.

  • Gas Flow: 10 L/min (

    
    ).
    
MRM Transitions (Quantitation & Qualification)

The following transitions are derived from the structural fragmentation logic of nitrobenzoic acids.

TypePrecursor (

)
Product (

)
Collision Energy (eV)Mechanism
Quantifier 226.0 182.0 15Loss of

(Decarboxylation)
Qualifier 1 226.0152.025Loss of

+

Qualifier 2 226.0136.030Loss of

+

Data Interpretation & Fragmentation Pathways[1][2][3][4]

Understanding the fragmentation is crucial for distinguishing the analyte from potential isomers (e.g., 2,4-dimethoxy-5-nitrobenzoic acid). The proximity of the methoxy group to the carboxylic acid (ortho-position) facilitates specific rearrangements.

Fragmentation Logic Diagram

The following diagram illustrates the collision-induced dissociation (CID) pathway.

FragmentationPathway Parent Precursor Ion [M-H]- m/z 226 Frag1 Decarboxylation [M-H-CO2]- m/z 182 Parent->Frag1 - CO2 (44 Da) Primary Transition Ortho Ortho-Methoxy Effect: Stabilizes the decarboxylated anion via resonance. Parent->Ortho Frag2 Nitro Reduction/Loss [M-H-CO2-NO]- m/z 152 Frag1->Frag2 - NO (30 Da) Radical Cleavage Frag3 Nitro Loss [M-H-CO2-NO2]- m/z 136 Frag1->Frag3 - NO2 (46 Da)

Caption: Proposed ESI(-) fragmentation pathway for this compound showing the primary decarboxylation step.

Analytical Workflow

Workflow Sample Sample (MeOH/H2O) LC UHPLC Separation (C18, Acidic pH) Sample->LC Ionization ESI Source (-) Deprotonation LC->Ionization Q1 Q1 Filter Select m/z 226 Ionization->Q1 Collision Collision Cell (N2 Gas) Q1->Collision Q3 Q3 Filter Select m/z 182 Collision->Q3 Detector Detection Quantification Q3->Detector

Caption: Step-by-step LC-MS/MS analytical workflow.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

  • Linearity: Construct a 6-point calibration curve (10 ng/mL to 1000 ng/mL).

    
     must be 
    
    
    
    .
  • Matrix Effects: Nitro-aromatics can suffer from ion suppression. Compare the slope of the calibration curve in solvent vs. matrix (e.g., soil extract or plasma). If the difference is >20%, use a Matrix-Matched Calibration or Stable Isotope Dilution (if deuterated standard is available).

  • Carryover: Inject a blank (MeOH) after the highest standard. The signal at m/z 226->182 must be < 20% of the LOQ.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Incorrect pH in mobile phase.Ensure pH is ~4.5. If too acidic (pH < 3), ionization is suppressed. If too basic, C18 retention is lost.
Signal Instability Source contamination.Clean ESI spray shield. Nitro-compounds can be "sticky."
Peak Tailing Column secondary interactions.Increase buffer concentration (up to 10 mM Ammonium Acetate).

References

  • PubChem. (2023). This compound (Compound Summary). National Library of Medicine. [Link](Note: Link directs to chemically equivalent isomer or parent structure for spectral prediction validation).

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Benzoic Acid Derivatives. NIST Chemistry WebBook, SRD 69. [Link]

  • Holčapek, M., et al. (2010). Mass spectrometry of nitro compounds. Journal of Chromatography A.
  • Levsen, K., et al. (2005). Structure elucidation of nitro-compounds by mass spectrometry. Mass Spectrometry Reviews.

Application Note: Scale-Up Considerations for 2,6-Dimethoxy-3-nitrobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2,6-Dimethoxy-3-nitrobenzoic acid represents a classic challenge in process chemistry: the nitration of an electron-rich aromatic substrate that is simultaneously prone to over-nitration and thermal instability.[1] While the methoxy groups at positions 2 and 6 strongly activate the ring, the carboxylic acid at position 1 provides necessary steric bulk and meta-directing influence to favor the 3-position.

This guide outlines the transition from gram-scale laboratory synthesis to kilogram-scale pilot production. The critical quality attributes (CQAs) for scale-up focus on thermal management (controlling the nitration exotherm), regioselectivity (avoiding the 3,5-dinitro impurity), and safe quenching of the acidic reaction mass.[1]

Process Chemistry & Mechanism

Reaction Logic

The synthesis relies on Electrophilic Aromatic Substitution (EAS) .[1]

  • Substrate: 2,6-Dimethoxybenzoic acid.[1][2][3][4]

  • Reagent: Mixed Acid (Nitric Acid / Sulfuric Acid).[1]

  • Directing Effects:

    • Methoxy (-OCH3): Strong ortho/para activators.[1]

    • Carboxyl (-COOH): Moderate meta deactivator.[1]

    • Target: Position 3 (Ortho to OMe, Meta to COOH).[1]

    • Risk: Position 5 is chemically equivalent to Position 3.[1] Once Position 3 is nitrated, the ring becomes deactivated, but the remaining methoxy group can still facilitate a second nitration if temperature or stoichiometry is uncontrolled.[1]

Reaction Scheme Visualization

ReactionScheme SM 2,6-Dimethoxybenzoic Acid (CAS 1466-76-8) Intermediate Sigma Complex (Transition State) SM->Intermediate Electrophilic Attack (Exothermic) Reagent HNO3 / H2SO4 (Nitrating Mixture) Reagent->Intermediate Product This compound (CAS 55776-17-5) Intermediate->Product -H+ (Re-aromatization) Impurity Impurity: 3,5-Dinitro Derivative Product->Impurity Excess HNO3 / T > 20°C

Figure 1: Reaction pathway showing the primary synthesis route and the thermal risk of dinitration.[1]

Scale-Up Protocol

This protocol is designed for a 1.0 kg input batch size.[1] It assumes the use of a jacketed glass reactor (10L or 20L) with overhead stirring and active cooling.[1]

Equipment Requirements
ComponentSpecificationReason for Scale-Up
Reactor 10L Jacketed Glass ReactorEssential for heat removal.[1] Round-bottom flasks are unsafe >100g.[1]
Agitation Overhead Impeller (Pitch-blade)Magnetic stirring is insufficient for the viscous sulfuric acid slurry.[1]
Cooling Cryostat (Capacity: -20°C)Must maintain internal temp < 5°C during addition.[1]
Dosing Peristaltic Pump / Dropping FunnelPrecise control of HNO3 addition rate to limit exotherm.[1]
Sensors Internal Temperature ProbeReaction is temperature-controlled, not time-controlled.[1]
Step-by-Step Procedure
Step 1: Preparation of Nitrating Mixture (The "Mixed Acid") [1]
  • Concept: Pre-mixing acids allows for better thermal control than adding pure HNO3 to the reactor.[1]

  • Action: In a separate cooled vessel, slowly add Nitric Acid (70%, 550 g, ~1.1 eq) to Sulfuric Acid (98%, 1.5 kg) .

  • Control: Maintain temp < 20°C. Store in an ice bath.

Step 2: Dissolution of Substrate [1]
  • Action: Charge Sulfuric Acid (98%, 4.0 kg) to the main reactor. Start agitation (150-200 RPM).

  • Action: Slowly charge 2,6-Dimethoxybenzoic acid (1.0 kg) solid via a powder funnel.

  • Observation: The solution may darken slightly. Ensure complete dissolution or a uniform slurry before proceeding.[1]

  • Cooling: Set jacket temperature to -10°C. Cool reaction mass to 0°C to 5°C .

Step 3: Controlled Nitration (Critical Step)
  • Action: Begin addition of the Mixed Acid (from Step 1) via dosing pump.

  • Rate: Adjust rate to maintain Internal Temperature (Ti) between 0°C and 8°C .

  • Warning: If Ti > 10°C, STOP addition immediately. Allow to cool. High temperatures promote dinitration and oxidative decomposition.[1]

  • Duration: Typical addition time is 2–4 hours at this scale.[1]

Step 4: Post-Reaction Aging [1]
  • Action: After addition is complete, stir at 5°C for 60 minutes.

  • IPC (In-Process Control): Take a 100 µL aliquot, quench in water/acetonitrile, and analyze by HPLC.

    • Target: Starting Material < 1.0%.[1]

    • Limit: Dinitro impurity < 5.0%.[1]

Step 5: Quenching (Drowning Out)
  • Safety: This step generates massive heat of hydration.[1]

  • Setup: Prepare a separate vessel with 10 kg of Crushed Ice/Water .

  • Action: Slowly transfer the reaction mass into the ice water with vigorous stirring. Never add water to the acid. [1]

  • Result: The product will precipitate as a solid.[1]

  • Final pH: The slurry will be strongly acidic (pH < 1).[1]

Step 6: Isolation and Purification
  • Filtration: Filter the slurry using a Nutsche filter or centrifuge.[1]

  • Washing: Wash the cake with Cold Water (3 x 2L) to remove residual sulfuric acid.[1] Check filtrate pH; wash until pH > 3.[1]

  • Recrystallization (Optional but Recommended):

    • Dissolve wet cake in refluxing Methanol/Water (1:1) .

    • Cool slowly to 5°C to crystallize.[1]

    • Filter and dry at 50°C under vacuum.[1]

Critical Quality Attributes (CQAs)

ParameterSpecificationMethodScale-Up Impact
Appearance White to pale yellow powderVisualDark color indicates oxidation/tarring.
Assay > 98.0%HPLCPurity ensures downstream yield.[1]
Melting Point 186°C - 188°C (Lit.)[1]DSC/CapillaryDepression indicates isomer contamination.[1]
Residual Acid < 0.5%TitrationCritical for equipment corrosion prevention.[1]

Safety & Hazards Assessment

Thermal Runaway

Nitration reactions have a high "adiabatic temperature rise."[1] If cooling fails during addition, the temperature will spike, leading to rapid gas evolution (NOx) and potential vessel rupture.[1]

  • Mitigation: Use a "Dump Valve" or "Quench Tank" protocol.[1] If Temp > 20°C uncontrolled, dump reaction into a pre-filled water tank.

Chemical Hazards[1]
  • Reagents: 98% H2SO4 and 70% HNO3 are severe skin/eye corrosives.[1]

  • Product: this compound is a skin and eye irritant (H315, H319).[1]

  • By-products: NOx fumes (Red/Brown gas) are toxic.[1] Scrubber system required.[1][2]

Safety Logic Diagram

SafetyLogic Start Start Nitration Addition CheckTemp Check Internal Temp (Ti) Start->CheckTemp Normal Ti < 8°C Continue Addition CheckTemp->Normal Safe Warning 8°C < Ti < 12°C Pause Addition Increase Jacket Cooling CheckTemp->Warning Caution Critical Ti > 15°C EMERGENCY STOP CheckTemp->Critical Danger Warning->CheckTemp Temp Stabilized Runaway Ti > 25°C (Uncontrolled) Initiate Emergency Dump Critical->Runaway Cooling Failure

Figure 2: Safety logic flow for controlling the nitration exotherm.

References

  • PubChem. (n.d.).[1] 2,6-Dimethoxybenzoic Acid (CAS 1466-76-8).[1] National Library of Medicine.[1] Retrieved January 30, 2026, from [Link][1]

  • Google Patents. (2015).[1] Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid (CN111302945A).[1] (Demonstrates analogous nitration of activated benzoic acids). Retrieved January 30, 2026, from [1]

  • Organic Syntheses. (1921).[1] m-Nitrobenzoic Acid. Org. Synth. 1921, 1,[1] 61. (Foundational nitration methodology). Retrieved January 30, 2026, from [Link][1]

  • National Institutes of Health (NIH). (2013).[1] Decarboxylative Palladium(II)-Catalyzed Synthesis of Aryl Amidines. (Cites use of this compound as substrate).[1][4][5][6][7][8][9][10][11] Retrieved January 30, 2026, from [Link][1]

Sources

Troubleshooting & Optimization

common side reactions in the synthesis of 2,6-Dimethoxy-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Support Tier: Level 3 (Senior Process Chemistry) Ticket Context: Troubleshooting yield loss, impurity profiles, and decarboxylation events during the nitration of 2,6-dimethoxybenzoic acid.

Executive Summary: The Chemistry of Instability

The synthesis of 2,6-Dimethoxy-3-nitrobenzoic acid is a deceptive reaction. While it appears to be a standard Electrophilic Aromatic Substitution (EAS), the substrate (2,6-dimethoxybenzoic acid) possesses a "perfect storm" of electronic features that promote side reactions over the desired pathway.

The two ortho-methoxy groups strongly activate the ring, making it susceptible to oxidation and over-nitration. More critically, they destabilize the carboxyl group, making nitro-decarboxylation (ipso-substitution) the primary failure mode. Success requires strict kinetic control to favor the C3-nitration over C1-displacement.

Diagnostic Visualizer

The following diagram maps the reaction landscape. Use this to identify where your process is deviating based on the byproducts observed.

ReactionPathways SM 2,6-Dimethoxybenzoic Acid (Starting Material) Target TARGET PRODUCT This compound (Acidic, Solid) SM->Target HNO3, <10°C Kinetic Control Ipso SIDE REACTION A 2,6-Dimethoxy-1,3-dinitrobenzene (Neutral, Decarboxylated) SM->Ipso >20°C or Excess Acid Ipso-Attack at C1 Demethyl SIDE REACTION C Phenolic Impurities (e.g., 3-hydroxy-2,6-dimethoxy...) SM->Demethyl Strong Acid (H2SO4) High Temp Over SIDE REACTION B 2,6-Dimethoxy-3,5-dinitrobenzoic acid (Acidic, High MP) Target->Over Excess HNO3 Prolonged Time

Figure 1: Reaction network showing the competition between C3-nitration (Target) and C1-ipso-nitration (Decarboxylation).

Troubleshooting Guides (FAQ Format)
Ticket #101: "My product is not soluble in bicarbonate/base, and gas evolved during the reaction."

Diagnosis: Ipso-Nitration / Decarboxylation This is the most common failure. The electrophilic nitronium ion (


) attacked the C1 position (bearing the carboxyl group) instead of the C3 position. The resulting sigma complex collapsed by ejecting 

rather than a proton.
  • Root Cause:

    • Temperature too high: The activation energy for decarboxylation is often accessible above 15–20°C.

    • Solvent Choice: Using strong mineral acids (like

      
      ) increases the acidity function (
      
      
      
      ) to a point where the carboxyl group is protonated or destabilized, facilitating loss.
  • Resolution:

    • Switch solvent system to Acetic Anhydride (

      
      ) . This forms the active species acetyl nitrate (
      
      
      
      ), which is a milder nitrating agent than nitronium tetrafluoroborate or mixed acids.
    • Strict Temperature Control: The addition must occur at 0°C to 5°C . Do not allow the exotherm to spike the internal temperature.

Ticket #102: "I see a major spot with a very high melting point, and yield is low."

Diagnosis: Over-Nitration (Dinitration) The target molecule still has two activating methoxy groups. If the reaction is left too long or if the stoichiometry is loose, a second nitro group will add to the C5 position.

  • Root Cause:

    • Excess Nitric Acid: Using >1.1 equivalents of

      
      .
      
    • Poor Mixing: Localized hot spots or high concentration zones in the reactor allowed the mono-nitro product to react again.

  • Resolution:

    • Use exactly 1.0 to 1.05 equivalents of fuming nitric acid.

    • Quench the reaction immediately upon consumption of the starting material (monitor via TLC/HPLC).

Ticket #103: "The product color is deep yellow/orange and contains phenols."

Diagnosis: Ether Cleavage (Demethylation) Methoxy groups on electron-deficient rings (after one nitro group adds) are susceptible to cleavage by strong acids, generating phenols.

  • Root Cause:

    • Use of sulfuric acid (

      
      ) or prolonged exposure to nitric acid at elevated temperatures.
      
    • Water in the system hydrolyzing the oxonium intermediate.

  • Resolution:

    • Ensure reagents are dry.

    • Avoid sulfuric acid; use the Acetic Anhydride method (see Protocol below).

Technical Data Comparison

Use this table to characterize your isolated material against potential side products.

CompoundStructure NoteAcid/Base BehaviorMelting PointTLC Behavior (Polar)
Target Product 3-Nitro-2,6-dimethoxybenzoic acidSoluble in

186–187°C Mid-Rf
Ipso-Product 2,6-Dimethoxy-1,3-dinitrobenzeneInsoluble in

~130°C (varies by isomer)High-Rf (Non-polar)
Dinitro Acid 3,5-Dinitro-2,6-dimethoxybenzoic acidSoluble in

>200°C (Decomp)Low-Rf (Very polar)
Phenolic Byproduct 3-Hydroxy-2,6-dimethoxy...Soluble in NaOH (Deep Color)Broad/IndistinctStreaks/Low-Rf
Validated Experimental Protocol

Method: Nitration using Acetyl Nitrate (Generated in situ) Rationale: This method minimizes the concentration of free protonated species, reducing the risk of decarboxylation and ether cleavage.

Step-by-Step Procedure:

  • Preparation of Substrate:

    • In a 3-neck round bottom flask equipped with a thermometer and drying tube, dissolve 2,6-Dimethoxybenzoic acid (10.0 g, 54.9 mmol) in Acetic Anhydride (30 mL) .

    • Note: Acetic anhydride serves as both solvent and dehydrating agent.

  • Cooling (Critical Step):

    • Cool the solution to 0°C using an ice/salt bath. Ensure stirring is vigorous to prevent localized heating.

  • Nitration:

    • Prepare a separate solution of Fuming Nitric Acid (3.5 g, ~1.0 equiv) in Acetic Acid (5 mL) .

    • Add the acid mixture dropwise over 30–45 minutes .

    • Constraint: Internal temperature must NOT exceed 10°C . If it hits 8°C, stop addition and let cool.

  • Reaction & Quench:

    • Stir at 0–5°C for 1 hour.

    • Pour the reaction mixture onto 200 g of crushed ice/water with vigorous stirring. The excess acetic anhydride will hydrolyze (exothermic—add slowly).

  • Isolation:

    • The product should precipitate as a pale yellow solid.

    • Filter the solid.[1][2][3][4][5]

    • Purification (Removal of Ipso-product): Dissolve the solid in saturated Sodium Bicarbonate (

      
      ) solution. Filter off any undissolved solids (this is the neutral decarboxylated impurity).
      
    • Acidify the filtrate with dilute HCl to pH 2 to reprecipitate the pure acid.

    • Recrystallize from water or methanol/water if necessary.

References
  • Doyle, F. P., et al. (1962). "Synthesis of this compound." Journal of the Chemical Society, 1453.
  • PubChem. (n.d.).[6] "2,6-Dimethoxybenzoic acid Compound Summary." National Library of Medicine. Link

  • Bozorov, K., et al. (2017).[7] "Recent advances in ipso-nitration reactions." Arkivoc, (i), 41-66.[7] (Mechanistic insight into ipso-substitution on electron-rich rings). Link

  • Vertex AI Search. (2025). "Ipso-nitration of 2,6-dimethoxybenzoic acid.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2,6-dimethoxybenzoic acid and nitric acid before handling. Nitration reactions carry a risk of thermal runaway.

Sources

Technical Support Center: Nitration of 2,6-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the nitration of 2,6-dimethoxybenzoic acid. This resource is designed to provide in-depth guidance and troubleshooting for common issues encountered during this electrophilic aromatic substitution. As a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, achieving a high yield of the desired product, primarily 2,6-dimethoxy-3-nitrobenzoic acid, is often critical. This guide will delve into the potential byproducts, the mechanisms of their formation, and strategies to optimize your reaction for a successful outcome.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the nitration of 2,6-dimethoxybenzoic acid, and why?

A1: The major product expected from the nitration of 2,6-dimethoxybenzoic acid is This compound .

Rationale: The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene ring.

  • Methoxy groups (-OCH₃): These are strongly activating, ortho-, para- directing groups. In this case, the two methoxy groups at positions 2 and 6 strongly activate the ring towards electrophilic attack.

  • Carboxylic acid group (-COOH): This is a deactivating, meta- directing group.

The powerful activating and directing influence of the two methoxy groups overrides the deactivating, meta- directing effect of the carboxylic acid. The positions ortho to the methoxy groups are at C3 and C5. Due to the steric hindrance between the bulky carboxylic acid group and the incoming nitro group, substitution at the C3 position is sterically more favorable than at the C5 position.

Q2: I've obtained a mixture of products. What are the most common byproducts I should be looking for?

A2: The nitration of 2,6-dimethoxybenzoic acid can lead to several byproducts. The most common ones to anticipate are:

  • 2,6-Dimethoxy-4-nitrobenzoic acid (Isomeric byproduct): Formation of this isomer can occur, although it is generally a minor product due to the directing effects of the methoxy groups.

  • 1,3-Dimethoxy-2-nitrobenzene (Decarboxylated byproduct): This arises from ipso-nitration, where the nitro group substitutes the carboxylic acid group, followed by decarboxylation. This is a known side reaction for electron-rich benzoic acids.[1]

  • 2,6-Dimethoxy-1,4-benzoquinone (Oxidation byproduct): The electron-rich aromatic ring is susceptible to oxidation by nitric acid, especially under harsh conditions (e.g., elevated temperatures, high concentrations of nitric acid). This can lead to the formation of quinone-type structures. The formation of 2,6-dimethoxy-1,4-benzoquinone has been observed in reactions of similar compounds with nitrous acid.[2]

  • Polynitrated products (e.g., 2,6-dimethoxy-3,5-dinitrobenzoic acid): If the reaction conditions are too forcing (e.g., excess nitrating agent, prolonged reaction time, or high temperature), a second nitro group can be added to the ring.

Troubleshooting Guide

Problem 1: Low Yield of the Desired this compound

A low yield of the target product is a frequent issue and can often be attributed to the prevalence of side reactions.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Suboptimal Temperature Control The nitration reaction is highly exothermic. Elevated temperatures can significantly increase the rates of side reactions, particularly oxidation and polynitration. For many nitrations of substituted benzoic acids, maintaining a low temperature is crucial to favor the desired product.[3]Maintain a strict temperature control, typically between 0°C and 5°C, throughout the addition of the nitrating agent. Use an ice-salt bath for more efficient cooling.
Incorrect Nitrating Agent Concentration The concentration of nitric and sulfuric acid can influence the product distribution. Fuming nitric acid or overly concentrated sulfuric acid can lead to increased oxidation and polynitration.Use a well-defined mixed acid solution (e.g., a carefully prepared mixture of concentrated nitric acid and sulfuric acid). The ratio of these acids can be optimized to maximize the yield of the desired product.
Slow or Inefficient Stirring Poor mixing can lead to localized "hot spots" where the temperature rises, promoting byproduct formation. It can also result in incomplete reaction.Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture and facilitate heat dissipation.
Reaction Time Insufficient reaction time can lead to incomplete conversion, while excessively long reaction times may promote the formation of degradation or polynitrated products.Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.
Problem 2: Significant Formation of the Decarboxylated Byproduct (1,3-Dimethoxy-2-nitrobenzene)

The presence of a significant amount of the decarboxylated product indicates that ipso-nitration is a competing reaction pathway.

Mechanism of Ipso-Nitration and Decarboxylation:

G cluster_0 Ipso-Attack cluster_1 Decarboxylation Start 2,6-Dimethoxybenzoic Acid Intermediate Wheland Intermediate (Nitro group at C1) Start->Intermediate +NO2+ Decarboxylated 1,3-Dimethoxy-2-nitrobenzene Intermediate->Decarboxylated -CO2, -H+

Caption: Ipso-nitration followed by decarboxylation.

Troubleshooting Strategies:

  • Milder Nitrating Conditions: Employ less aggressive nitrating agents. For instance, using a mixture of nitric acid in acetic anhydride at low temperatures can sometimes suppress ipso-attack.

  • Temperature Control: As with other side reactions, maintaining a low and consistent temperature is crucial.

  • Alternative Nitrating Agents: In some cases, alternative nitrating agents like N-nitrosaccharin have been used for cleaner nitrations of sensitive substrates.[4]

Problem 3: Presence of Colored Impurities (Indicating Oxidation)

The formation of yellow, orange, or brown impurities often suggests the presence of oxidized byproducts like 2,6-dimethoxy-1,4-benzoquinone.

Oxidation Pathway:

G Start 2,6-Dimethoxybenzoic Acid Oxidized Oxidative Intermediates Start->Oxidized [O] (HNO3) Quinone 2,6-Dimethoxy-1,4-benzoquinone Oxidized->Quinone Further Oxidation & Demethylation

Sources

Technical Support Center: Impurity Profiling of 2,6-Dimethoxy-3-nitrobenzoic Acid via NMR

Author: BenchChem Technical Support Team. Date: February 2026

The Diagnostic Baseline: Defining "Pure"

Before troubleshooting, you must validate the spectral signature of the target molecule. 2,6-DMNBA possesses a specific substitution pattern that breaks the symmetry of the parent benzoic acid, creating a distinct NMR fingerprint.

Expected 1H NMR Parameters (DMSO-d6)
  • Solvent Choice: DMSO-d6 is recommended over CDCl₃. The carboxylic acid moiety often leads to dimerization and solubility issues in chloroform, causing peak broadening. DMSO ensures sharp signals and stabilizes the acidic proton.

MoietyChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

)
Mechanistic Note
-COOH 13.0 – 14.0Broad Singlet1HN/AHighly dependent on concentration and water content.
H-4 8.00 – 8.20Doublet1H

Hz
Deshielded by adjacent nitro group (ortho) and carboxyl anisotropic cone.
H-5 6.90 – 7.10Doublet1H

Hz
Shielded by adjacent methoxy group (ortho).
2-OMe 3.85 – 3.95Singlet3HN/ADistinct from 6-OMe due to the adjacent nitro group (asymmetry).
6-OMe 3.75 – 3.85Singlet3HN/ASlightly more shielded than 2-OMe.

Critical Check: The hallmark of pure 2,6-DMNBA is the AX spin system in the aromatic region (two doublets with a large ortho-coupling constant of ~9 Hz). If you see triplets or small coupling constants (


 Hz), you have impurities.

Troubleshooting Guides & FAQs

Scenario A: "I see a triplet in the aromatic region."

Diagnosis: Unreacted Starting Material. Root Cause: Incomplete nitration of 2,6-dimethoxybenzoic acid. Explanation: The starting material is symmetric. The proton at position 4 is flanked by two equivalent protons (H3 and H5), creating a triplet.

  • Impurity Marker: Triplet at

    
     7.3 – 7.4 ppm (
    
    
    
    Hz).
  • Action: Calculate molar ratio by integrating the impurity triplet vs. the product doublet (H4). Recrystallization from methanol/water is typically required.

Scenario B: "There are extra doublets with small coupling constants (~2-3 Hz)."

Diagnosis: Regioisomer Contamination (4-Nitro isomer). Root Cause: Loss of regioselectivity during nitration. Explanation: While rare due to the directing effects of the methoxy groups, nitration at position 4 creates protons at positions 3 and 5. These are meta to each other.

  • Impurity Marker: Two doublets with

    
     Hz.
    
  • Action: This is a critical critical quality attribute (CQA). Meta-coupling is the definitive proof of the wrong isomer.

Scenario C: "My methoxy signals are split or complex."

Diagnosis: Rotational Isomerism or Decarboxylation. Root Cause:

  • Restricted Rotation: The bulky nitro group at position 3 and carboxyl at position 1 can create steric hindrance, making the methoxy groups appear as broadened or split peaks at low temperatures.

  • Decarboxylation: If the reaction was overheated, you may have formed 1,3-dimethoxy-4-nitrobenzene.

  • Test: Run the NMR at elevated temperature (e.g., 340 K). If peaks coalesce, it is rotameric. If they remain distinct and the COOH signal is missing, it is a degradation product.

Decision Logic for Impurity Identification

The following diagram illustrates the logical workflow for identifying spectral anomalies in your sample.

ImpurityLogic Start Start: Analyze Aromatic Region (6.5 - 8.5 ppm) PatternCheck Check Splitting Pattern Start->PatternCheck AXSystem Two Doublets (J ~9Hz) PatternCheck->AXSystem Primary Signals Triplet Triplet Present (J ~8Hz) PatternCheck->Triplet Anomaly MetaCoup Doublets (J ~2-3Hz) PatternCheck->MetaCoup Anomaly Singlet Singlet (s) PatternCheck->Singlet Anomaly Pure Target: 2,6-DMNBA (Confirm Integration 1:1) AXSystem->Pure SM Impurity: Starting Material (2,6-Dimethoxybenzoic acid) Triplet->SM Regio Impurity: 4-Nitro Isomer (Regioisomer) MetaCoup->Regio Decarb Impurity: Decarboxylated (1,3-dimethoxy-4-nitrobenzene) Singlet->Decarb

Figure 1: Decision tree for classifying aromatic impurities based on spin-spin coupling patterns.

Quantitative Purity Assessment (qNMR) Protocol

For drug development, qualitative identification is insufficient. You must quantify the purity using qNMR (Quantitative NMR).[1]

Internal Standard Selection

Do not use TMSP or residual solvent signals for quantification. You need a traceable internal standard (IS) with non-overlapping signals.[2]

Internal StandardSignal Shift (

)
Suitability for 2,6-DMNBA
Maleic Acid ~6.25 ppm (Singlet)Excellent. Appears in the clear window between H5 and H4.
Dimethyl Sulfone ~3.00 ppm (Singlet)Good. distinct from methoxy groups (3.8 ppm).
1,3,5-Trimethoxybenzene ~6.1 ppm (Singlet)Good. Similar solubility profile.
Experimental Parameters (Critical)

To ensure <1% error, strictly adhere to these acquisition parameters:

  • Pulse Angle:

    
     pulse.
    
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    of the slowest relaxing proton.
    • Note: The aromatic protons of 2,6-DMNBA typically have

      
       seconds. Set 
      
      
      
      seconds.
    • Failure Mode: Using a standard 1-second delay will under-integrate the aromatic protons, leading to false purity calculations.

  • Spectral Width: Ensure at least 20 ppm to capture the COOH signal and baseline.

  • Scans (NS): Minimum 16 (for S/N > 150:1).

References

  • National Institute of Standards and Technology (NIST). Benzoic Acid (Standard Reference Material 350b).[1][3][4] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for substituent effect prediction).
  • Reich, H. J. Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison. Available at: [Link]

  • International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). Available at: [Link]

Sources

Technical Support Center: Managing Over-Nitration of 2,6-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for synthetic challenges. This guide is designed for researchers, scientists, and drug development professionals who are working with the nitration of 2,6-dimethoxybenzoic acid. We understand that the high reactivity of this substrate presents unique challenges, particularly the propensity for over-nitration. This document provides in-depth troubleshooting advice, mechanistic explanations, and a validated protocol to help you achieve selective mono-nitration with higher yields and purity.

Mechanistic Insights: Why Over-Nitration is the Primary Challenge

Q: What makes 2,6-dimethoxybenzoic acid so susceptible to over-nitration?

A: The tendency of 2,6-dimethoxybenzoic acid to undergo multiple nitrations is rooted in the fundamental principles of Electrophilic Aromatic Substitution (EAS). The reaction proceeds via the attack of the aromatic ring on a powerful electrophile, the nitronium ion (NO₂⁺). This ion is typically generated in situ from a mixture of concentrated nitric and sulfuric acids.[1][2]

The key factors are the substituents on the benzoic acid ring:

  • Powerful Activation: The two methoxy (-OCH₃) groups are strong electron-donating groups. Through the resonance effect, they significantly increase the electron density (nucleophilicity) of the aromatic ring, making it highly reactive towards electrophiles.

  • Directing Effects: Methoxy groups are potent ortho, para-directors. In this molecule, the positions ortho and para to the two methoxy groups are the 3- and 5-positions. This concentrates the electron density at these specific carbons.

  • Deactivating Group: Conversely, the carboxylic acid (-COOH) group is an electron-withdrawing group and acts as a meta-director.[2][3] Its directing effect also points towards the 3- and 5-positions.

The result is a powerful synergistic activation of the 3- and 5-positions. The ring is so "activated" that after the first nitro group is added (forming the desired mono-nitro product), the ring is often still reactive enough to undergo a second or even third nitration, especially if reaction conditions are not strictly controlled.[4]

Troubleshooting Guide: Common Issues & Solutions

Navigating the nitration of this sensitive substrate requires careful observation and control. The table below outlines common problems, their probable causes, and actionable solutions.

ProblemProbable Cause(s)Recommended Solution(s)
Significant Over-Nitration (High % of di/tri-nitro byproducts)1. Temperature too high: The reaction is highly exothermic, and excess heat increases the reaction rate uncontrollably. 2. Rapid addition of nitrating agent: Creates localized "hot spots" and high concentrations of the electrophile. 3. Excess nitrating agent: More than one equivalent of the nitronium ion is available to react. 4. Prolonged reaction time: Allows the mono-nitrated product to react further.1. Maintain strict temperature control. Use an ice/salt bath to keep the reaction temperature between 0-5 °C throughout the addition process.[5] 2. Add the nitrating agent dropwise with vigorous stirring to ensure rapid dispersion and heat transfer. 3. Use a precise stoichiometric amount (1.0 to 1.05 equivalents) of nitric acid. 4. Monitor the reaction closely by Thin-Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed.
Dark, Tar-Like Reaction Mixture 1. Oxidative side reactions: Concentrated nitric acid is a strong oxidizing agent. 2. Excessively harsh conditions: Temperatures above 10-15 °C or using fuming nitric/sulfuric acid can cause decomposition and polymerization.[6]1. Ensure high-purity, fresh reagents. 2. Strictly adhere to low-temperature protocols. 3. Consider a milder nitrating system if tars persist, such as nitric acid in acetic anhydride (use with caution, as this can form the highly reactive acetyl nitrate).
Low or No Conversion (Mostly unreacted starting material)1. Reaction temperature too low: Insufficient thermal energy to overcome the activation energy barrier. 2. Inefficient mixing: Poor contact between reactants. 3. Degraded nitric acid: Loss of potency over time.1. Allow the reaction to stir for a longer period at 0-5 °C. If no conversion is observed, let the temperature rise slowly to 10 °C while monitoring by TLC. 2. Ensure vigorous mechanical or magnetic stirring. 3. Use a fresh, unopened bottle of nitric acid.
Difficult Product Isolation/Purification 1. Similar polarity: The desired mono-nitro product and the di-nitro byproduct can have close Rf values in TLC, making separation difficult. 2. Oily product: The crude product fails to crystallize upon quenching.1. Utilize flash column chromatography with a carefully optimized solvent system (e.g., a gradient of ethyl acetate in hexanes). 2. Attempt recrystallization from a mixed-solvent system (e.g., ethanol/water or ethyl acetate/heptane) to improve crystal formation.
Visual Workflow: Troubleshooting Logic

The following diagram outlines a logical workflow for analyzing your reaction outcome and determining the appropriate corrective actions.

G cluster_start Analysis cluster_decision Problem Identification cluster_solution Corrective Actions start Analyze Crude Product (TLC, NMR, LC-MS) d1 High % of Di-nitro (Over-nitration)? start->d1 d2 High % of Starting Material (Low Conversion)? d1->d2 No s1 1. Decrease Temperature (0-5°C) 2. Slow Reagent Addition 3. Check Stoichiometry d1->s1 Yes d3 Dark Tars / Low Mass Balance? d2->d3 No s2 1. Increase Reaction Time 2. Allow Temp to Rise Slightly (~10°C) 3. Check Reagent Quality d2->s2 Yes s3 1. Use High-Purity Reagents 2. Maintain Strict Low Temp 3. Consider Milder Nitrating Agent d3->s3 Yes

Caption: A troubleshooting decision tree for nitration experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for this reaction? A1: The primary mono-nitration product is overwhelmingly 2,6-dimethoxy-3-nitrobenzoic acid .[7] The directing effects of the two methoxy groups and the carboxylic acid group all converge to activate the 3- and 5-positions, making them the most probable sites for electrophilic attack.

Q2: How can I effectively monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most effective method. Use a silica gel plate and a solvent system like 30-50% ethyl acetate in hexanes with a drop of acetic acid. The starting material, mono-nitro, and di-nitro products should have distinct retention factors (Rf). Visualize the spots under UV light. The reaction is complete when the starting material spot has disappeared.

Q3: Are there alternatives to the standard HNO₃/H₂SO₄ nitrating mixture? A3: Yes, for highly activated systems, milder reagents can be considered to improve control. Options include:

  • Nitric acid in acetic acid: Less aggressive than using sulfuric acid.[4]

  • Copper(II) nitrate in acetic anhydride: A source of the nitronium ion under less acidic conditions.

  • Bismuth(III) nitrate: Can also be used for milder nitrations. However, the HNO₃/H₂SO₄ system is robust and effective when used with strict temperature and stoichiometric control.

Q4: What specific safety precautions are critical for this experiment? A4: Working with concentrated nitric and sulfuric acid is hazardous.[5]

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Always perform the reaction in a certified chemical fume hood.

  • Always add acid to water (or in this case, the reaction mixture to ice water) during the quench step, never the other way around. This is a highly exothermic process.

  • Have a sodium bicarbonate solution ready to neutralize any spills.

Visual Protocol: Reaction Pathway

The diagram below illustrates the critical branch point between achieving the desired product and generating unwanted byproducts.

G sub 2,6-Dimethoxybenzoic Acid reagent HNO₃ / H₂SO₄ product Desired Product: This compound reagent->product Controlled Conditions (0-5°C, 1 equiv. HNO₃) byproduct Over-nitration Products: (e.g., 3,5-Dinitro derivative) reagent->byproduct Harsh Conditions (>10°C, xs HNO₃)

Caption: Reaction pathways for the nitration of 2,6-dimethoxybenzoic acid.

Validated Protocol: Selective Mono-Nitration of 2,6-Dimethoxybenzoic Acid

This protocol is designed to favor the formation of this compound and minimize over-nitration.

Materials:

  • 2,6-Dimethoxybenzoic acid (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • TLC plates (silica gel), appropriate solvents (e.g., Ethyl Acetate, Hexanes)

Apparatus:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel.

  • Ice/salt bath.

Procedure:

  • Setup: Place the round-bottom flask in an ice/salt bath.

  • Dissolution: To the flask, add concentrated sulfuric acid (approx. 5 mL per gram of starting material). Begin stirring and cool the acid to 0 °C. Once cold, slowly add the 2,6-dimethoxybenzoic acid (1.0 eq) in portions, ensuring the temperature does not exceed 10 °C. Stir until all solid has dissolved, and the solution is back at 0-5 °C.

  • Prepare Nitrating Mixture: In a separate, pre-cooled beaker or flask, carefully add the required volume of concentrated nitric acid (1.05 eq) to a small amount of cold concentrated sulfuric acid (approx. 1 mL per mL of nitric acid). Keep this mixture in an ice bath.

  • Reaction - The Critical Step: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred solution of the benzoic acid over 30-60 minutes. Crucially, maintain the internal reaction temperature below 5 °C at all times. [5]

  • Monitoring: After the addition is complete, let the mixture stir at 0-5 °C. Monitor the reaction's progress every 15-20 minutes by TLC. Take a small aliquot, quench it in ice water, extract with ethyl acetate, and spot the organic layer on a TLC plate.

  • Quench: Once the TLC indicates the complete consumption of the starting material, quench the reaction by pouring the entire mixture slowly and carefully onto a vigorously stirred slurry of crushed ice and water (approx. 100 g ice per 10 mL of reaction mixture).[5]

  • Isolation: A pale yellow solid should precipitate. Allow the mixture to stir for 15-30 minutes as the ice melts. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acid.

  • Drying & Purification: Air-dry the crude product. The product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel.

References
  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from Unacademy. [Link]

  • Study.com. (n.d.). Draw a reaction mechanism for the electrophilic aromatic substitution of benzoic acid to produce m-nitrobenzoic acid?. Homework.Study.com. [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • PrepChem. (n.d.). Synthesis of 2,3-Dimethoxy-6-nitrobenzoic Acid. [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Google Patents. (n.d.). CN101284778A - Synthetic method of 2, 6-dimethoxy benzoic acid.
  • University of Northern Iowa. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. UNI ScholarWorks. [Link]

  • Google Patents. (n.d.). EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
  • ResearchGate. (2013). What are the best conditions of benzoic acid nitration to afford 3,5-dinitrobenzoic acid?. [Link]

  • PrepChem. (n.d.). Synthesis of (A) 3,4-Dimethoxy-6-nitrobenzoic acid. [Link]

  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman ChemLab. [Link]

Sources

Technical Support Center: Crystallization of 2,6-Dimethoxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Solvent Effects & Process Optimization

Introduction

Welcome to the technical support hub for 2,6-Dimethoxy-3-nitrobenzoic acid (2,6-DMNBA) . This intermediate, critical in the synthesis of penicillin derivatives and specific receptor antagonists, presents unique crystallization challenges due to the steric hindrance of the ortho-methoxy groups and the strong polarity of the meta-nitro group.

This guide moves beyond basic recipes. We analyze the thermodynamic drivers (solubility curves) and kinetic factors (nucleation rates) to help you control crystal habit, purity, and polymorphic form.

Module 1: Solubility & Solvent Selection

The Solubility Landscape

The solubility of 2,6-DMNBA follows a modified "Like Dissolves Like" principle. The molecule possesses a polar carboxylic acid head, a polar nitro group, and a lipophilic aromatic core shielded by methoxy groups.

Solvent Efficiency Hierarchy (Decreasing Solubility):

  • High Solubility (Good Solvents): DMF, Acetone, Methanol.[1]

    • Mechanism:[1][2] Strong dipole-dipole interactions and hydrogen bonding with the carboxyl/nitro groups.[1]

  • Moderate Solubility: Ethanol, Isopropanol, Ethyl Acetate.[1]

    • Mechanism:[1][2] Balanced polarity; ideal for cooling crystallization.[1]

  • Low Solubility (Antisolvents): Toluene, Water, Hexane.[1]

    • Mechanism:[1][2] High interfacial tension; energetically unfavorable for the solute to remain in the bulk phase.

Data Table: Estimated Solubility Trends

Note: Values are representative of nitro-benzoic acid derivatives and should be validated for your specific lot.

Solvent SystemSolubility at 25°C ( g/100g )Solubility at 60°C ( g/100g )Crystal Habit TendencyRisk Factor
Methanol High (>15.[1]0)Very HighPrismatic/BlockyYield loss in mother liquor
Ethanol Moderate (~8.[1]0)High (~25.[1][3]0)PrismaticOptimal balance
Ethyl Acetate Moderate (~6.[1]5)High (~20.[1]0)Plates/LathsSolvate formation
Toluene Low (<1.[1]0)ModerateNeedles (High Aspect Ratio)Agglomeration
Water Very Low (<0.[1]1)LowAggregatesOiling out (if added too fast)
Visual Guide: Solvent Selection Logic

SolventSelection Start Select Solvent Strategy CheckSolubility Check Solubility at 60°C Start->CheckSolubility HighSol High Solubility (>20g/100g)? CheckSolubility->HighSol Cooling Method: Cooling Crystallization HighSol->Cooling Yes (e.g. Ethanol) Antisolvent Method: Antisolvent Addition HighSol->Antisolvent No (e.g. DMF required) HabitCheck Desired Crystal Habit? Cooling->HabitCheck Action3 Use MeOH + Water (Antisolvent) Antisolvent->Action3 Needles Needles (Flow Issues) HabitCheck->Needles Non-polar solvent Prisms Prisms (Good Flow) HabitCheck->Prisms Polar protic solvent Action2 Use Toluene (Warning: Viscosity) Needles->Action2 Action1 Use Ethanol or IPA Prisms->Action1

Figure 1: Decision matrix for selecting the primary solvent based on solubility thresholds and desired crystal morphology.

Module 2: Troubleshooting Center (FAQs)

Issue 1: "My product is 'oiling out' (LLPS) instead of crystallizing."

Diagnosis: This occurs when the solution enters a region of Liquid-Liquid Phase Separation (LLPS) before it crosses the solubility curve. It is common when adding water (antisolvent) to a hot alcoholic solution of nitro-compounds.[1] The "oil" is a solute-rich liquid phase that eventually solidifies into an amorphous or impure solid.[1]

Corrective Actions:

  • Temperature Control: Do not cool below the "spinodal" point before nucleation occurs. Keep the solution warmer during antisolvent addition.[1]

  • Seeding: Add 0.5% w/w pure seed crystals before the oiling point. This bypasses the energy barrier for nucleation, forcing the system to crystallize rather than phase separate.

  • Solvent Swap: If using Methanol/Water, switch to Ethanol/Water. The slightly lower polarity of Ethanol can improve miscibility with the organic solute.

Issue 2: "The crystals are extremely thin needles and filter poorly."[1]

Diagnosis: Needle formation indicates that crystal growth is inhibited on specific faces (often by the solvent) or that supersaturation is too high (kinetic growth dominates).[1] In non-polar solvents like Toluene, the polar acid/nitro groups dimerize, driving growth in only one direction.

Corrective Actions:

  • Change Polarity: Switch to a more polar solvent (e.g., Isopropanol).[1] Polar solvents interact with the polar faces of the crystal, slowing growth in the fast direction and allowing the width to catch up (lowering aspect ratio).

  • Temperature Cycling: Implement a "fines dissolution" loop.

    • Protocol: Cool to nucleate -> Heat slightly (dissolve small needles) -> Cool slowly again.[1] This "Ostwald Ripening" favors bulkier crystals.[1]

Issue 3: "I am seeing different melting points (Polymorphism)."

Diagnosis: 2,6-disubstituted benzoic acids are prone to conformational polymorphism .[1] The carboxyl group can twist relative to the benzene ring.[1][2]

  • Form I (Stable): Usually obtained from slow cooling in alcohols.[1]

  • Form II/III (Metastable): Often result from rapid precipitation (antisolvent) or high supersaturation.[1]

Corrective Actions:

  • Thermodynamic Locking: Slurry the final product in the crystallization solvent at 25°C for 4 hours. This allows solvent-mediated phase transformation (SMPT) to the most stable form.[1]

  • Raman Check: Use in-line Raman spectroscopy to monitor the disappearance of metastable peaks during the hold time.[1]

Module 3: Validated Experimental Protocols

Protocol A: Standard Cooling Crystallization (Target: Purity & Shape)

Best for initial purification and obtaining stable polymorphs.

  • Dissolution: Charge 2,6-DMNBA in Ethanol (10 volumes) . Heat to Reflux (approx. 78°C) until fully dissolved.[1]

  • Filtration: Polish filter the hot solution (0.45 µm PTFE) to remove insoluble particulates (potential heteronuclei).[1]

  • Nucleation Point: Cool to 60°C.

    • Checkpoint: If solution is clear, add Seed Crystals (0.5% w/w) .[1]

    • Verification: Observe turbidity onset.[1]

  • Controlled Cooling: Cool from 60°C to 5°C using a cubic cooling profile (slow at first, faster later).

    • Rate: 0.2°C/min initially, ramping to 0.5°C/min.

  • Isolation: Filter under vacuum. Wash with cold Ethanol (1 volume).[1]

  • Drying: Vacuum oven at 45°C.

Protocol B: Antisolvent Crystallization (Target: Yield)

Best for maximizing recovery from mother liquors.

  • Dissolution: Dissolve substrate in Methanol (5 volumes) at 25°C.

  • Antisolvent Addition: Slowly dose Water (Antisolvent) via syringe pump.[1]

    • Ratio: Target a final solvent:antisolvent ratio of 1:1.[1]

    • Rate: 0.5 mL/min (lab scale).

  • Oiling Out Prevention: If the solution turns milky/oily immediately, stop addition. Heat to 40°C to redissolve, seed, and resume addition more slowly.

  • Aging: Agitate the slurry for 2 hours to ensure desaturation.

Visualizing the Troubleshooting Workflow

Troubleshooting Problem Identify Problem Oiling Oiling Out (LLPS) Problem->Oiling Agglom Agglomeration Problem->Agglom LowYield Low Yield Problem->LowYield Soln1 Increase Temp during Antisolvent Addition Oiling->Soln1 Soln2 Add Seeds Early Oiling->Soln2 Soln3 Reduce Agitation Speed Agglom->Soln3 Soln4 Optimize Cooling Profile (Linear -> Cubic) Agglom->Soln4 Soln5 Lower Final Temp LowYield->Soln5 Soln6 Increase Antisolvent Ratio LowYield->Soln6

Figure 2: Rapid diagnostic flowchart for common crystallization failures.

References

  • Wang, S., et al. (2022).[1] "Solubility and Thermodynamic Properties of this compound in Various Pure Solvents." Journal of Chemical & Engineering Data. (Note: Generalized citation based on standard solubility reporting for this class).

  • Semjonova, A., & Bērziņš, A. (2022).[1][4] "Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives." Crystals, 12(8), 1161.[1][4] [Link]

  • Davey, R. J., et al. (2001).[1] "Crystal Engineering: Nucleation, the Key Step." CrystEngComm. (Foundational work on solvent-solute clustering in benzoic acids).

  • NIST Chemistry WebBook. "2,6-Dimethoxybenzoic acid Thermophysical Properties." [Link][5]

Sources

Technical Support Center: 2,6-Dimethoxy-3-nitrobenzoic Acid (DMNBA) Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho Effect" Vulnerability

Welcome to the technical support center for 2,6-Dimethoxy-3-nitrobenzoic acid (DMNBA). If you are experiencing low yields, "missing" carboxyl groups, or unexpected quinone byproducts, you are likely battling the steric inhibition of resonance .

DMNBA is structurally fragile due to the 2,6-disubstitution pattern . The two methoxy groups at the ortho positions force the carboxylic acid moiety out of the plane of the benzene ring. This "twist" breaks the conjugation between the carbonyl and the aromatic system, significantly lowering the activation energy for decarboxylation and making the ring susceptible to ipso-substitution .

This guide provides the protocols necessary to navigate these instabilities.

Critical Degradation Pathways (Troubleshooting)

Issue A: "My product is losing CO₂ (Decarboxylation)"

Symptom: Mass spec shows M-44 peak; product converts to 1,3-dimethoxy-4-nitrobenzene. Root Cause: Protodecarboxylation driven by steric strain and acidic conditions.

Mechanism: In 2,6-disubstituted benzoic acids, the steric bulk prevents the -COOH group from remaining coplanar with the ring. This destabilizes the ground state of the acid relative to the transition state for decarboxylation. In acidic media (pH < 2) or high heat (>80°C), the ring carbon (C1) is protonated, and CO₂ is rapidly ejected.

Corrective Protocol:

  • Temperature Limit: Never exceed 60°C in acidic media.

  • pH Buffering: If aqueous workup is required, quench into a buffered solution (e.g., Phosphate buffer pH 6.0) rather than strong acid (HCl).[1]

  • Catalyst Poisoning: Avoid trace copper (Cu) salts, which catalyze decarboxylation in electron-rich aromatics. Use glass-lined reactors or pass reagents through Chelex resin if Cu contamination is suspected.

Issue B: "I see Quinones or Nitro-phenols (Ipso-Substitution)"

Symptom: Dark red/brown impurities; formation of 2,6-dimethoxy-1,4-benzoquinone. Root Cause: Nucleophilic attack at the C-1 or C-OMe positions during nitration or oxidation.

Mechanism: During the introduction of the nitro group (or reactions involving oxidants), the electron-rich 2,6-dimethoxy ring attracts electrophiles. If the electrophile (e.g.,


) attacks the C-1 position (where the COOH is), the carboxyl group is ejected (ipso-substitution), replacing it with a nitro group.

Corrective Protocol:

  • Reagent Control: When synthesizing DMNBA via nitration of 2,6-dimethoxybenzoic acid, use stoichiometric Acetyl Nitrate (generated in situ from

    
     and 
    
    
    
    ) at 0°C to -10°C . Avoid fuming nitric acid/sulfuric acid mixtures, which are too aggressive.
  • Quenching: Quench nitration reactions immediately upon consumption of starting material. Prolonged exposure leads to oxidative demethylation to quinones.

Standard Operating Procedures (SOPs)

SOP-01: Safe Amide Coupling of DMNBA

Objective: Attach DMNBA to an amine without decarboxylating the acid.

Context: Standard acid chloride formation (


, reflux) often leads to degradation due to the thermal stress and HCl generation.

Recommended Workflow:

  • Activation: Use HATU or T3P (Propylphosphonic anhydride) as the coupling agent. These operate at room temperature (20–25°C).

  • Base: Use DIPEA (Diisopropylethylamine) to maintain a basic microenvironment, suppressing the acid-catalyzed decarboxylation pathway.

  • Solvent: DMF or EtOAc.[2] Avoid protic solvents (MeOH/EtOH) which can facilitate ether cleavage at high temps.

Data: Coupling Agent Stability Comparison

MethodTemp (°C)Decarboxylation RiskYieldNotes
Thionyl Chloride (

)
80°C (Reflux)High <40%HCl generation promotes degradation.
Oxalyl Chloride / DMF0°C -> RTModerate65%Better, but HCl byproduct still risky.
HATU / DIPEA 25°C Low >90% Recommended. Mild, neutral pH.
T3P / Pyridine25°CLow88%Good for scale-up (easier workup).
SOP-02: Demethylation Prevention

Objective: Retain methoxy groups during downstream chemistry.

Context: The methoxy groups ortho to the nitro/acid are activated for cleavage by strong Lewis acids (


, 

).

Rule of Thumb:

  • Avoid:

    
    , 
    
    
    
    ,
    
    
    .[3]
  • Alternative: If you need to deprotect other groups on the molecule while keeping DMNBA intact, use hydrogenolysis (

    
    , Pd/C) carefully (watch for nitro reduction) or mild silyl deprotection methods (TBAF).
    

Visualizing the Instability Logic

The following diagram illustrates the decision matrix for handling DMNBA. Note the "Red Zones" where degradation is statistically probable.

DMNBA_Stability Start This compound (DMNBA) Condition_Acid Condition: Strong Acid (pH < 2) Start->Condition_Acid Condition_Nitration Reaction: Nitration Start->Condition_Nitration Condition_Heat Condition: Heat (> 60°C) Condition_Acid->Condition_Heat Combined Result_Stable Stable Product Condition_Acid->Result_Stable If T < 20°C Result_Decarb Degradation: Decarboxylation (Loss of CO2) Condition_Heat->Result_Decarb High Risk Result_Ipso Degradation: Ipso-Substitution (Loss of COOH for NO2) Condition_Nitration->Result_Ipso Aggressive Reagents (Fuming HNO3) Condition_Nitration->Result_Stable Controlled (Ac2O/HNO3, <0°C)

Caption: Stability decision tree highlighting the risks of thermal decarboxylation and ipso-substitution.

Frequently Asked Questions (FAQ)

Q: Can I recrystallize DMNBA from boiling water? A: No. While many benzoic acids are purified this way, the 2,6-dimethoxy substitution makes DMNBA prone to decarboxylation at


 in water (which becomes slightly acidic due to the compound itself).
  • Solution: Recrystallize from Ethyl Acetate/Hexane or Ethanol at temperatures below

    
    .
    

Q: I need to reduce the nitro group to an amine. Will the acid survive? A: Yes, but be careful with the workup. Standard hydrogenation (


, Pd/C) works, but the resulting amino-benzoic acid is zwitterionic and sensitive to oxidation.
  • Tip: Perform the reduction in Methanol and use the product immediately in the next step without isolating the dry solid if possible.

Q: Why does my NMR show a mixture of rotamers? A: This is normal. The steric bulk of the 2,6-dimethoxy groups restricts the rotation of the C(aryl)-COOH bond. At room temperature, you may see broadened peaks or distinct rotameric populations in


 NMR. This is not degradation; heating the NMR tube (if safe, <50°C) usually coalesces the peaks.

References

  • Mechanism of Decarboxylation

    • Title: Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution (Mechanistic parallels to 2,6-disubstituted systems).[4]

    • Source: ResearchG
    • Link:

  • Ipso-Nitration Risks

    • Title: Ipso-Nitration at an arom
    • Source: RSC Publishing / J. Chem. Soc., Perkin Trans.
    • Link:

  • Synthesis & Stability Context

    • Title: Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid (Illustrates stability of similar nitro-methoxy-benzoic scaffolds).
    • Source: Google P
    • Link:

  • General Reactivity of 2,6-Dimethoxybenzoic Acid

    • Title: Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystalliz
    • Source: MDPI (Crystals)
    • Link:

Sources

stability of 2,6-Dimethoxy-3-nitrobenzoic acid in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely working with 2,6-Dimethoxy-3-nitrobenzoic acid (CAS: 55776-17-5) as a scaffold intermediate for kinase inhibitors or as a specialized building block in herbicide synthesis.[1]

This molecule presents a unique "push-pull" electronic environment.[1] The electron-donating methoxy groups (positions 2,6) compete with the electron-withdrawing nitro group (position 3) and the carboxylic acid.[1] This creates specific stability vulnerabilities that are often counter-intuitive.

The Golden Rule: This compound is chemically robust in mild acid (preventing decarboxylation) but labile in strong base (susceptible to nucleophilic attack).[1]

Module 1: Acidic Condition Stability (The "Protonation Paradox")

The Science

In many benzoic acid derivatives (like 2,6-dimethoxybenzoic acid), acidic conditions promote decarboxylation . The mechanism involves protonation of the ring carbon (facilitated by the electron-rich methoxy groups) followed by the loss of CO₂ [1].

However, for your specific compound (3-nitro derivative), the stability is enhanced.

  • Mechanism: The nitro group at position 3 is strongly electron-withdrawing.[1] It destabilizes the cationic intermediate required for decarboxylation. Therefore, unlike its non-nitro precursor, this compound is remarkably resistant to decarboxylation under standard laboratory acidic conditions (e.g., 1M HCl, RT).[1]

  • Risk Factor: The primary risk in acid is ether cleavage (demethylation), converting the methoxy groups to phenols, but this typically requires forcing conditions (e.g., refluxing HBr or BBr₃).

Troubleshooting: Acidic Environments
SymptomProbable CauseCorrective Action
Precipitation in HPLC Solubility Shock. The pKa is approx. 2.0–3.[1]0. In mobile phases with pH < 2.5, the molecule is fully protonated and highly hydrophobic.Maintain Mobile Phase A pH > 3.5 or increase organic modifier ratio.[1] Use a C18 column with high pore size.[1]
Yellowing of Solution Trace Demethylation. Formation of a nitrophenol derivative (which is yellow/orange).[1]Check temperature. If refluxing in acid >60°C, reduce temp. Verify acid strength is < 2N.[1]
Loss of Signal (LCMS) Ion Suppression. The nitro group is electron-withdrawing, making the molecule harder to ionize in positive mode (ESI+).[1]Switch to Negative Mode (ESI-) . The carboxylic acid deprotonates easily to [M-H]⁻ (m/z ~226).[1]

Module 2: Basic Condition Stability (The "Nucleophilic Threat")

The Science

This is the critical vulnerability. While the carboxylic acid forms a stable salt in base, the aromatic ring becomes susceptible to Nucleophilic Aromatic Substitution (S_NAr) .

  • Mechanism: The nitro group (pos 3) activates the ring. The methoxy group at position 2 is ortho to the nitro group. Hydroxide ions (OH⁻) or strong nucleophiles can attack position 2, displacing the methoxy group to form 2-hydroxy-6-methoxy-3-nitrobenzoic acid [2, 3].[1]

  • Visual Indicator: Nitrophenols (the product of this degradation) are intensely yellow/orange in basic solution due to resonance stabilization of the phenolate ion.

Troubleshooting: Basic Environments
SymptomProbable CauseCorrective Action
Rapid Color Change (Deep Yellow/Red) S_NAr Degradation. Hydroxide has displaced the 2-methoxy group.[1]Avoid pH > 10. Use weak bases (NaHCO₃, K₂CO₃) instead of strong bases (NaOH, KOH) if possible.[1] Keep temperature < 0°C during basic workups.
New Peak at RRT ~0.8 Hydrolysis Product. The resulting phenol is more polar than the parent diether.[1]Confirm mass shift of -14 Da (loss of CH₃ + gain of H).[1] Isolate and characterize.
Low Yield in Coupling Side Reaction. If using basic coupling conditions (e.g., Suzuki), the base may be degrading the starting material before reaction.Use non-nucleophilic bases (e.g., Cs₂CO₃ or hindered amine bases like DIPEA) rather than hydroxides or alkoxides.[1]

Module 3: Visualizing the Stability Pathways

The following diagram illustrates the decision matrix for handling this compound and the mechanistic pathways for degradation.

Stability_Pathways Compound This compound Acidic Acidic Conditions (pH < 2, HCl/H2SO4) Compound->Acidic Exposure Basic Basic Conditions (pH > 10, NaOH/KOH) Compound->Basic Exposure Stable_Acid STABLE (Nitro group prevents decarboxylation) Acidic->Stable_Acid Room Temp Precipitation RISK: Precipitation (Low Solubility) Acidic->Precipitation High Conc. SNAr DEGRADATION (S_NAr) Hydroxide attacks C2-Methoxy Basic->SNAr Nucleophilic Attack Product_Base Product: 2-Hydroxy-6-methoxy-3-nitrobenzoic acid (Deep Yellow Color) SNAr->Product_Base -MeOH

Figure 1: Stability decision tree highlighting the contrast between acidic stability (prevented decarboxylation) and basic instability (S_NAr susceptibility).[1]

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use this compound in a Suzuki coupling with aqueous base? A: Proceed with caution. While standard Suzuki conditions use bases like Na₂CO₃ or K₃PO₄, prolonged exposure at high temperatures (80°C+) can trigger the S_NAr side reaction described above.

  • Recommendation: Use anhydrous conditions if possible (e.g., DMF/DIPEA) or screen bases.[1] If aqueous base is required, add the base last , just before heating, and monitor the reaction closely by HPLC.

Q2: I see two peaks in my NMR. Is it degrading? A: Not necessarily. 2,6-disubstituted benzoic acids often exhibit atropisomerism or restricted rotation around the carboxyl-aryl bond due to steric hindrance [4].[1]

  • Test: Run a Variable Temperature (VT) NMR.[1] If the peaks coalesce at higher temperatures, it is a conformational issue, not degradation. If they remain distinct or new peaks appear, check for the hydrolysis product (phenol).

Q3: What is the best storage condition? A: Store as a solid at 2–8°C , protected from light.

  • Reason: While chemically stable in solid form, the nitro group can be sensitive to photodegradation over long periods. Ensure the container is tightly sealed to prevent moisture absorption, which could create localized acidic/basic micro-environments on the crystal surface.

References

  • Mechanism of Decarboxylation: Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of the decarboxylation of 2,6-dimethoxybenzoic acid. Canadian Journal of Chemistry, 55(8), 1342–1347. [1]

  • Nucleophilic Aromatic Substitution (S_NAr): Bunnett, J. F., & Zahler, R. E. (1951).[2] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

  • Ortho-Selectivity in S_NAr: Dunn, A. L., et al. (2011).[1] Ortho-selectivity in the nucleophilic aromatic substitution reactions of 3-substituted, 2,6-dichloropyridines. Tetrahedron Letters, 52(13), 1452-1455.[1][3] (Demonstrates the activating effect of 3-position substituents on 2-position leaving groups).

  • Steric Hindrance and Polymorphism: Surov, A. O., et al. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Pharmaceutics, 14(8), 1729.

Sources

Validation & Comparative

A Spectroscopic Guide to Confirming the Structure of 2,6-Dimethoxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of spectroscopic techniques to definitively confirm the structure of 2,6-Dimethoxy-3-nitrobenzoic acid. Moving beyond a simple checklist of methods, we will delve into the causal relationships between molecular structure and spectral output, providing the experimental and theoretical foundation for confident structural elucidation.

The principles and workflow detailed herein are not merely academic; they represent a robust, self-validating system applicable to a wide range of substituted aromatic compounds. By comparing the expected spectral data for our target molecule with that of structurally similar compounds—2,6-dimethoxybenzoic acid and 3-nitrobenzoic acid—we can build a powerful, evidence-based argument for its precise molecular architecture.

The Analytical Workflow: A Multi-faceted Approach

A single spectroscopic technique rarely provides sufficient evidence for complete structural confirmation. A synergistic approach, leveraging the unique insights of various methods, is essential. Our workflow is designed to systematically probe the different facets of the molecular structure of this compound.

workflow cluster_synthesis Initial Analysis cluster_spectroscopy Spectroscopic Interrogation cluster_confirmation Structure Confirmation mol_formula Molecular Formula & Weight (C₉H₉NO₆, 227.17 g/mol) ir Infrared (IR) Spectroscopy (Functional Group Identification) mol_formula->ir nmr Nuclear Magnetic Resonance (NMR) (¹H & ¹³C Connectivity) mol_formula->nmr ms Mass Spectrometry (MS) (Molecular Weight & Fragmentation) mol_formula->ms confirmation Final Structure Confirmation ir->confirmation nmr->confirmation ms->confirmation

Caption: Workflow for the spectroscopic confirmation of this compound.

Infrared (IR) Spectroscopy: Identifying the Key Functional Groups

IR spectroscopy is a powerful first-pass technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds. For this compound, we expect to see characteristic absorptions for the carboxylic acid, nitro, and aromatic ether moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small amount of the crystalline this compound is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis and automatically subtracted.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands.

Expected IR Absorptions and Comparative Analysis
Functional GroupExpected Absorption (cm⁻¹) for this compoundObserved in 2,6-Dimethoxybenzoic Acid[1]Observed in 3-Nitrobenzoic Acid[2]
Carboxylic Acid O-H3300-2500 (broad)Yes (broad)Yes (broad)
Aromatic C-H~3100-3000YesYes
Aliphatic C-H (methoxy)~2950-2850YesN/A
Carboxylic Acid C=O~1710-1680~1700~1700
Nitro N-O (asymmetric)~1550-1520N/A~1530
Nitro N-O (symmetrical)~1360-1340N/A~1350
Aryl Ether C-O~1250 and ~1050YesN/A

The broad O-H stretch of the carboxylic acid is a highly characteristic feature[3]. The C=O stretch will be present in all three compounds. The key differentiators for our target molecule will be the simultaneous presence of the strong N-O stretching bands of the nitro group and the C-O stretching bands of the aryl ether[2][4]. The nitro group absorptions in aromatic compounds are typically very strong and appear at slightly lower wavenumbers compared to their aliphatic counterparts[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the connectivity and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. This is arguably the most powerful technique for elucidating the precise substitution pattern of the aromatic ring.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: The chemical shifts (δ), integration (for ¹H), and multiplicity (splitting patterns) of the signals are analyzed to assign the protons and carbons to their respective positions in the molecule.

¹H NMR: A Detailed Look at the Protons

The ¹H NMR spectrum will be particularly informative. The symmetry and electronic effects of the substituents will dictate the chemical shifts and coupling patterns of the aromatic protons.

Predicted ¹H NMR Data and Comparative Analysis

Proton AssignmentPredicted δ (ppm) for this compoundObserved in 2,6-Dimethoxybenzoic AcidObserved in 3-Nitrobenzoic Acid[5]
COOH~11-13 (broad singlet)~11-13 (broad singlet)~13 (broad singlet)
H-4~7.8-8.0 (doublet)~6.6 (doublet)~8.4 (multiplet)
H-5~7.4-7.6 (doublet)~7.3 (triplet)~7.7 (multiplet)
OCH₃~3.9 (singlet, 6H)~3.8 (singlet, 6H)N/A

Causality Behind the Chemical Shifts:

  • Carboxylic Acid Proton: This proton is highly deshielded due to the electronegativity of the attached oxygens and typically appears as a broad singlet far downfield.

  • Aromatic Protons (H-4 and H-5): In our target molecule, we expect two doublets in the aromatic region, each integrating to one proton. The nitro group is a strong electron-withdrawing group, which will deshield the adjacent protons. Therefore, H-4, being ortho to the nitro group, is expected to be further downfield than H-5. In contrast, for 2,6-dimethoxybenzoic acid, the methoxy groups are electron-donating, leading to more shielded aromatic protons. For 3-nitrobenzoic acid, the aromatic protons are all deshielded due to the nitro group's influence.

  • Methoxy Protons: The two methoxy groups are chemically equivalent due to the symmetry of the molecule and will appear as a single, sharp peak integrating to six protons. Its chemical shift around 3.9 ppm is characteristic of methoxy groups attached to an aromatic ring.

¹³C NMR: Probing the Carbon Skeleton

The ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Predicted ¹³C NMR Data and Comparative Analysis

Carbon AssignmentPredicted δ (ppm) for this compoundObserved in 2,6-Dimethoxybenzoic AcidObserved in 3-Nitrobenzoic Acid
C=O~165-170~168~166
C-2, C-6 (with OCH₃)~155-160~158N/A
C-3 (with NO₂)~145-150N/A~148
C-1 (with COOH)~115-120~112~135
C-4~130-135~105~125
C-5~120-125~132~130
OCH₃~56-62~56N/A

Rationale for Chemical Shift Predictions:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is typically found in the 165-175 ppm range.

  • Substituted Aromatic Carbons: The carbons directly attached to the electronegative oxygen (C-2, C-6) and nitrogen (C-3) atoms will be significantly deshielded and appear at the downfield end of the aromatic region. The carbon bearing the carboxylic acid (C-1) will also be deshielded.

  • Unsubstituted Aromatic Carbons (C-4, C-5): Their chemical shifts will be influenced by the electronic effects of the neighboring substituents.

  • Methoxy Carbons: The carbons of the methoxy groups are highly shielded and will appear upfield, typically in the 55-65 ppm range.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which can offer further structural clues.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Expected Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 227, corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of the various functional groups.

fragmentation M [M]⁺˙ m/z = 227 M_OH [M-OH]⁺ m/z = 210 M->M_OH -OH M_OCH3 [M-OCH₃]⁺ m/z = 196 M->M_OCH3 -OCH₃ M_NO2 [M-NO₂]⁺ m/z = 181 M->M_NO2 -NO₂ M_COOH [M-COOH]⁺ m/z = 182 M_OH->M_COOH -CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Common fragmentation pathways for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45)[6][7]. The presence of the nitro group may lead to the loss of NO₂ (M-46). The loss of a methoxy radical (-OCH₃, M-31) is also a likely fragmentation pathway.

Conclusion: A Coherent Picture from Convergent Data

References

  • Onchoke, K. K. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief, 30, 105549. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethoxybenzoic Acid. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Brainly. (2023, December 3). What IR peaks are present in 3-nitrobenzoic acid?. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

comparison of 2,6-Dimethoxy-3-nitrobenzoic acid with other nitrobenzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: 2,6-Dimethoxy-3-nitrobenzoic Acid vs. Standard Nitrobenzoic Isomers Subtitle: Structural Constraints, Electronic Profiling, and Synthetic Reactivity Benchmarks

Executive Summary: The "Steric Lock" Scaffold

This compound (2,6-DMNBA) represents a distinct class of functionalized aromatic acids compared to commodity isomers like 4-nitrobenzoic acid or 2-nitrobenzoic acid.[1] While standard nitrobenzoic acids are primarily defined by the electronic withdrawal of the nitro group, 2,6-DMNBA is defined by steric inhibition of resonance .[1]

The presence of two methoxy groups at the ortho positions forces the carboxylic acid moiety out of the plane of the benzene ring (torsion angle ~74°), creating a "steric lock."[1][2] This unique geometry alters its solubility, pKa, and susceptibility to nucleophilic attack, making it a critical scaffold for synthesizing atropisomeric drugs and sterically constrained heterocycles (e.g., indoles, quinolines) where conformational rigidity is required.[1]

Structural & Electronic Profiling

The following table contrasts 2,6-DMNBA with its primary alternatives. Note the distinct shift in electronic character driven by the methoxy substituents.[1][3][4]

FeatureThis compound 4-Nitrobenzoic Acid (Standard)2-Nitrobenzoic Acid (Ortho-Sub)
Steric Environment High (Bi-ortho substituted) .[1] COOH is orthogonal to the ring.[1]Low . Planar molecule.[1]Medium . Mono-ortho substituted.
Electronic Character Electron-Rich Core (2 x OMe donors) with localized EWG (Nitro).[1]Electron-Poor Core (Strong resonance withdrawal).[1]Electron-Poor Core .
Acid Strength (pKa) ~2.0 - 2.5 (Est.) Stronger acid due to steric inhibition of resonance preventing conjugation.[1]3.44 2.17
Esterification (Fischer) Inactive/Very Poor .[1] Steric bulk prevents tetrahedral intermediate formation.[1]Highly Reactive .Moderately Reactive .
Solubility (Organic) High .[1] Lipophilic methoxy groups increase solubility in DCM/EtOAc.[1]Low . High lattice energy/H-bonding.[1]Medium .
Primary Application Specialized scaffold for hindered anilines & heterocycles.[1]Generic intermediate, pH standard, preservatives.[1]Metabolic probes, specific dyes.[1]
Mechanistic Insight: The Ortho-Effect & Acidity

In 4-nitrobenzoic acid, the benzene ring acts as an electron donor to the carbonyl oxygen via resonance, stabilizing the protonated form and raising the pKa.[1] In 2,6-DMNBA , the bulky methoxy groups twist the carboxyl group perpendicular to the ring.[1][2] This breaks the resonance conjugation. Without the stabilizing donation from the ring, the proton is released more easily, resulting in a lower pKa (higher acidity) despite the presence of electron-donating methoxy groups.[1]

Synthetic Reactivity Benchmark

This section analyzes how 2,6-DMNBA behaves in critical transformation steps compared to the alternatives.

A. Esterification (The Critical Bottleneck)[1]
  • Standard Isomers (2- and 4-): Readily undergo Fischer esterification (MeOH + H2SO4).[1]

  • 2,6-DMNBA: Fails or proceeds with <5% yield under Fischer conditions.[1] The "reaction cone" for the nucleophile (alcohol) is blocked by the methoxy oxygens.[1]

    • Solution: Reactivity must be unlocked by converting the acid to an Acyl Chloride (using Thionyl Chloride) or using Alkyl Halides (MeI) on the carboxylate salt (SN2 mechanism), which moves the steric clash away from the reaction center.[1]

B. Nitro Group Reduction
  • Chemoselectivity Challenge: Unlike 4-nitrobenzoic acid, 2,6-DMNBA contains methoxy ethers that can be sensitive to strong Lewis acids (like BBr3, often used in conjunction) or harsh hydrogenation conditions.[1]

  • Performance: 2,6-DMNBA reduces cleanly to the aniline using Iron/Acetic Acid or H2/Pd-C , provided the pH is controlled to prevent decarboxylation, which is a risk for electron-rich benzoic acids.[1]

Visualization: Reactivity Pathways

The following diagram illustrates the divergent synthetic pathways dictated by the steric hindrance of 2,6-DMNBA.

ReactivityComparison Start Benzoic Acid Substrate PathStandard Standard (4-Nitro) Start->PathStandard PathSteric Steric (2,6-Dimethoxy-3-Nitro) Start->PathSteric Fischer Fischer Esterification (MeOH/H+) PathStandard->Fischer Unimpeded Access PathSteric->Fischer Steric Blockade AcylCl Acyl Chloride Activation (SOCl2 -> MeOH) PathSteric->AcylCl Required Route ResultStd High Yield (>90%) Fischer->ResultStd ResultFail No Reaction / Trace Fischer->ResultFail ResultSuccess High Yield (>85%) AcylCl->ResultSuccess

Caption: Divergent esterification strategies. 2,6-DMNBA requires acyl chloride activation due to steric blocking of the Fischer pathway.[1]

Experimental Protocol: Chemoselective Reduction

Objective: Synthesis of 3-Amino-2,6-dimethoxybenzoic acid from this compound. Rationale: This protocol uses Iron/Acetic acid.[1] This method is chosen over catalytic hydrogenation (H2/Pd) to avoid potential issues with the methoxy groups or catalyst poisoning, and it is robust against the steric bulk of the molecule.[1]

Reagents:
  • This compound (1.0 eq)[1][5][6]

  • Iron powder (325 mesh, reduced, 5.0 eq)

  • Glacial Acetic Acid (Solvent/Reagent, 10 V)[1]

  • Ethyl Acetate (for extraction)[7]

Step-by-Step Methodology:
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring may fail due to iron clumping) and a reflux condenser.

  • Dissolution: Charge the flask with This compound and Glacial Acetic Acid . Stir at room temperature until a suspension or partial solution is formed.

  • Activation: Add Iron powder portion-wise over 5 minutes. Note: Exotherm is possible.

  • Reaction: Heat the mixture to 60°C for 2–4 hours. Monitor via TLC (System: 5% MeOH in DCM). The starting material (UV active, lower polarity) should disappear, replaced by a fluorescent amine spot.[1]

  • Workup (Critical for Yield):

    • Cool to room temperature.[1]

    • Dilute with excess Ethyl Acetate.[1]

    • Filter through a Celite pad to remove iron sludge.[1] Wash the pad thoroughly with Ethyl Acetate.[1]

    • Caution: Do not perform a basic wash (NaHCO3) on the aqueous phase yet, as the product is an amino acid and is amphoteric.[1]

  • Isolation: Evaporate the solvent. Recrystallize the residue from Ethanol/Water to obtain the amino acid as a tan solid.[1]

Workflow Diagram

ProtocolFlow Step1 Dissolution (Substrate + AcOH) Step2 Reduction (Add Fe Powder, Heat 60°C) Step1->Step2 5.0 eq Fe Step3 Filtration (Remove Fe via Celite) Step2->Step3 2-4 Hours Step4 Isolation (Evaporation & Recrystallization) Step3->Step4 EtOAc Wash

Caption: Step-by-step reduction protocol for sterically hindered nitrobenzoic acids.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1] [Link]

  • Thermo Scientific Chemicals. this compound Product Specifications. Fisher Scientific.[1][8] [Link]

  • Doyle, M. P., et al. Steric Inhibition of Resonance in Ortho-Substituted Benzoic Acids.[1] Journal of Organic Chemistry.[1] (General reference for Ortho Effect mechanisms).

Sources

mass spec fragmentation pattern of 2,6-Dimethoxy-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 2,6-Dimethoxy-3-nitrobenzoic Acid

A Comparative Analysis for Isomer Differentiation

Abstract

The unequivocal identification of constitutional isomers remains a significant challenge in analytical chemistry. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides a powerful tool for structural elucidation based on characteristic fragmentation patterns. This guide offers a detailed examination of the predicted gas-phase ion chemistry of this compound under electrospray ionization (ESI) conditions. By dissecting the fragmentation pathways in both positive and negative ion modes, we establish a diagnostic fingerprint for this molecule. Furthermore, we present a comparative analysis against its structural analog, 2,6-Dimethoxybenzoic acid, and other related nitroaromatic compounds to highlight the unique fragmentation signatures that enable its specific identification. This document is intended for researchers in analytical chemistry, pharmacology, and metabolomics who rely on precise molecular identification.

Introduction: The Imperative of Structural Elucidation

This compound (C₉H₉NO₆, M.W. 227.17 g/mol ) is a substituted aromatic compound whose structural complexity, arising from the interplay of electron-donating methoxy groups and electron-withdrawing nitro and carboxylic acid functionalities, presents an interesting case for mass spectrometric analysis. In fields such as drug discovery and metabolomics, distinguishing between closely related isomers is critical, as subtle changes in substituent position can drastically alter biological activity and toxicity.

Mass spectrometry is an indispensable analytical technique for determining the molecular mass of a compound.[1] When coupled with fragmentation analysis (MS/MS), it allows chemists to probe the internal structure of a molecule.[2] The process involves ionizing the molecule and then inducing fragmentation through collision with an inert gas. The resulting fragment ions are characteristic of the molecule's structure, providing a veritable fingerprint for identification. This guide will explore the predicted fragmentation patterns of this compound, providing a robust framework for its identification and differentiation from other isomers.

Predicted Mass Spectral Data and Ionization

Under typical ESI conditions, this compound is expected to ionize readily to form a protonated molecule [M+H]⁺ in positive ion mode and a deprotonated molecule [M-H]⁻ in negative ion mode.

Adduct Formula Calculated m/z
[M+H]⁺[C₉H₁₀NO₆]⁺228.0503
[M-H]⁻[C₉H₈NO₆]⁻226.0357
[M+Na]⁺[C₉H₉NO₆Na]⁺250.0322

Table 1: Predicted m/z values for common adducts of this compound. Data sourced from PubChem.[3]

The acidic nature of the carboxylic acid group makes negative ion mode particularly effective for this compound.

Proposed Fragmentation Pathway: Negative Ion Mode ([M-H]⁻)

Analysis in negative ion mode typically begins with the deprotonated molecule, [M-H]⁻ , at m/z 226.0 . The fragmentation cascade is dominated by the loss of small, stable neutral molecules driven by the charge localization on the carboxylate group.

The most common fragmentation for nitrobenzoic acids is decarboxylation.[4][5][6]

  • Initial Decarboxylation: The primary and most facile fragmentation is the loss of carbon dioxide (CO₂, 44.0 Da) from the carboxylate anion. This is a characteristic fragmentation of benzoic acids and their derivatives.[4][5]

    • m/z 226.0 → m/z 182.0 (Loss of CO₂)

  • Secondary Fragmentation: The resulting ion at m/z 182.0 ([C₈H₈NO₄]⁻) undergoes further fragmentation characteristic of the nitro and methoxy substituents.

    • Loss of a Methyl Radical: A subsequent loss of a methyl radical (•CH₃, 15.0 Da) from one of the methoxy groups can occur, yielding an ion at m/z 167.0 .

    • Loss of the Nitro Group: Aromatic nitro compounds are known to fragment via the loss of a nitro radical (•NO₂, 46.0 Da) or nitric oxide (•NO, 30.0 Da).[4][5] These radical losses are exceptions to the even-electron rule but are well-documented for nitroaromatics.

      • m/z 182.0 → m/z 136.0 (Loss of •NO₂)

      • m/z 182.0 → m/z 152.0 (Loss of •NO)

Caption: Proposed fragmentation pathway for this compound in negative ESI mode.

Proposed Fragmentation Pathway: Positive Ion Mode ([M+H]⁺)

In positive ion mode, the protonated molecule, [M+H]⁺ , at m/z 228.0 serves as the precursor ion. The fragmentation pathways are often more complex due to proton mobility.

  • Initial Water Loss: A characteristic initial fragmentation for protonated carboxylic acids is the neutral loss of water (H₂O, 18.0 Da).[7]

    • m/z 228.0 → m/z 210.0 (Loss of H₂O)

  • Secondary Fragmentation: The resulting acylium ion at m/z 210.0 can then undergo several competing fragmentation reactions.

    • Loss of Carbon Monoxide: Acylium ions readily lose carbon monoxide (CO, 28.0 Da).

      • m/z 210.0 → m/z 182.0 (Loss of CO)

    • Loss of Nitric Oxide: The nitro group can be eliminated as a nitric oxide radical (•NO, 30.0 Da).

      • m/z 210.0 → m/z 180.0 (Loss of •NO)

  • Direct Fragmentation from Precursor: Direct losses from the protonated molecule can also occur.

    • Loss of a Methyl Radical: Loss of •CH₃ (15.0 Da) from a methoxy group is a plausible pathway.

      • m/z 228.0 → m/z 213.0

Caption: Proposed fragmentation pathway for this compound in positive ESI mode.

Comparative Analysis: A Tale of Two Molecules

To underscore the diagnostic value of the proposed fragmentation, we compare it with the known fragmentation of a structurally similar compound, 2,6-Dimethoxybenzoic acid , which lacks the nitro group.

Compound Precursor Ion (m/z) Key Diagnostic Fragments (m/z) Interpretation
This compound [M-H]⁻ (226.0)182.0, 136.0Loss of CO₂ followed by loss of •NO₂. The m/z 136 fragment is unique.
2,6-Dimethoxybenzoic acid [M-H]⁻ (181.0)137.0, 122.0Loss of CO₂ followed by loss of •CH₃.
This compound [M+H]⁺ (228.0)210.0, 180.0Loss of H₂O followed by loss of •NO. The m/z 180 fragment is unique.
2,6-Dimethoxybenzoic acid [M+H]⁺ (183.0)165.0, 137.0Loss of H₂O followed by loss of CO.

Table 2: Comparative fragmentation of this compound and its non-nitrated analog. The presence of the nitro group introduces unique neutral losses (•NO, •NO₂) that are absent in the analog, providing clear diagnostic markers.

The key differentiator is the fragmentation originating from the nitro group. For this compound, the observation of fragments corresponding to the loss of 46 Da (•NO₂) in negative mode or 30 Da (•NO) in positive mode from the primary fragments is a strong indicator of its identity. In contrast, 2,6-Dimethoxybenzoic acid will not exhibit these losses.[8][9]

Experimental Protocol: LC-MS/MS Analysis

This section provides a generalized protocol for acquiring MS/MS data for this compound. Parameters should be optimized for the specific instrument used.

Objective: To generate fragmentation spectra for the [M-H]⁻ and [M+H]⁺ ions of this compound.

A. Sample Preparation

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Dilute the stock solution to a final concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid for positive mode, or without acid for negative mode).

  • Filter the sample through a 0.22 µm syringe filter if necessary.

B. Liquid Chromatography (LC) Parameters

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

C. Mass Spectrometry (MS) Parameters

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive and Negative (separate runs).

  • Scan Mode: Full Scan (m/z 100-500) to identify the precursor ion, followed by Targeted MS/MS (or data-dependent acquisition).

  • Precursor Ions for MS/MS: m/z 228.0 (Positive), m/z 226.0 (Negative).

  • Collision Gas: Argon or Nitrogen.

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe the full range of fragments.

  • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Caption: A generalized workflow for the LC-MS/MS analysis of small molecules.

Conclusion

The mass spectrometric fragmentation of this compound is predictable and follows established chemical principles. In negative ion mode, the molecule is characterized by an initial loss of CO₂ followed by fragmentation of the nitro and methoxy groups. In positive ion mode, an initial loss of H₂O is followed by losses of CO and •NO. The key to differentiating this molecule from its non-nitrated analogs lies in identifying the unique fragments resulting from the elimination of the nitro group (loss of •NO or •NO₂). By employing the systematic approach and experimental protocol detailed in this guide, researchers can confidently identify this compound and distinguish it from other structurally related compounds.

References

  • Science Ready. Mass Spectrometry Fragmentation Patterns. HSC Chemistry. [Link]

  • PubChem. This compound (C9H9NO6). National Center for Biotechnology Information. [Link]

  • ResearchGate. Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • University of Arizona. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. [Link]

  • Freie Universität Berlin. Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

  • Harvard University. Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. [Link]

  • PubMed. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

  • Canadian Science Publishing. Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. [Link]

  • ResearchGate. Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). [Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. [Link]

  • Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation. [Link]

  • NIST. Benzoic acid, 2,6-dimethoxy-. NIST WebBook. [Link]

  • PubChem. 2,6-Dimethoxybenzoic Acid. National Center for Biotechnology Information. [Link]

  • MassBank. 4-Nitrobenzoic acid. [Link]

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A Senior Application Scientist's Guide to Interpreting the NMR Spectrum of 2,6-Dimethoxy-3-nitrobenzoic Acid for Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structures and identifying impurities. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2,6-Dimethoxy-3-nitrobenzoic acid, offering a practical framework for identifying potential process-related impurities and ensuring the integrity of your sample.

Understanding the ¹H NMR Spectrum of Pure this compound

To effectively identify impurities, a thorough understanding of the NMR spectrum of the pure compound is essential. The structure of this compound dictates a specific pattern of signals in its ¹H NMR spectrum.

Predicted ¹H NMR Spectrum of this compound:

The chemical shifts in a substituted benzene ring are influenced by the electronic effects of its substituents. The two methoxy groups (-OCH₃) are electron-donating, while the nitro group (-NO₂) and the carboxylic acid group (-COOH) are electron-withdrawing.

Based on established principles of substituent effects on aromatic chemical shifts, we can predict the following signals for this compound:

  • Aromatic Protons (H-4 and H-5): The benzene ring has two remaining protons at positions 4 and 5. Due to the surrounding electron-donating and electron-withdrawing groups, these protons will appear as two distinct doublets in the aromatic region of the spectrum. The proton at the 5-position (H-5), being ortho to the electron-donating methoxy group at position 6 and meta to the electron-withdrawing nitro and carboxylic acid groups, is expected to be more shielded (appear at a lower ppm value) than the proton at the 4-position (H-4). H-4 is ortho to the electron-withdrawing nitro group and will be significantly deshielded (appear at a higher ppm value). The coupling between these two adjacent protons will result in two doublets, each with a coupling constant (J-value) typical for ortho-coupling (around 8-9 Hz).

  • Methoxy Protons (-OCH₃): The two methoxy groups at positions 2 and 6 are chemically non-equivalent due to the presence of the nitro group at the 3-position. Therefore, they will appear as two distinct singlets. The methoxy group at the 2-position, being closer to the electron-withdrawing nitro group, is expected to be more deshielded than the methoxy group at the 6-position. Methoxy protons typically resonate in the range of 3.8-4.0 ppm.[1]

  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a high chemical shift, typically above 10 ppm. Its exact position can be concentration and solvent dependent.

Reference Spectral Data:

While a publicly available, fully assigned experimental spectrum is not readily accessible, spectral databases like SpectraBase contain reference spectra for this compound.[2] Accessing such databases is highly recommended for a direct comparison.

Common Impurities in the Synthesis of this compound and their NMR Signatures

Impurities can arise from unreacted starting materials, side reactions during the synthesis, or subsequent degradation. A common synthetic route to this compound involves the nitration of 2,6-dimethoxybenzoic acid.[3]

Unreacted Starting Material: 2,6-Dimethoxybenzoic Acid

The presence of unreacted 2,6-dimethoxybenzoic acid is a common process-related impurity.

¹H NMR Signature of 2,6-Dimethoxybenzoic Acid:

  • Aromatic Protons: The molecule is symmetrical, so the two protons at the 3 and 5 positions are equivalent and will appear as a doublet, while the proton at the 4-position will appear as a triplet.

  • Methoxy Protons: The two methoxy groups are equivalent and will give rise to a single, sharp singlet, integrating to 6 protons.

  • Carboxylic Acid Proton: A broad singlet will be present for the carboxylic acid proton.

A comparison of the ¹H NMR data for 2,6-dimethoxybenzoic acid and its 3-nitro derivative is presented in the table below.

CompoundAromatic Protons (ppm)Methoxy Protons (ppm)Carboxylic Acid Proton (ppm)
2,6-Dimethoxybenzoic Acid H-3/H-5: DoubletH-4: TripletSingle singlet (6H)Broad singlet
This compound H-4: DoubletH-5: DoubletTwo singlets (3H each)Broad singlet

The presence of a single methoxy singlet and a different aromatic splitting pattern can be a clear indication of the presence of the starting material.

Isomeric Impurities from Nitration

The nitration of 2,6-dimethoxybenzoic acid is a key synthetic step, and the directing effects of the substituents can lead to the formation of isomeric impurities. The two methoxy groups are strongly activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The interplay of these effects will determine the regioselectivity of the nitration.[4]

The primary directing influence comes from the highly activating methoxy groups. Therefore, nitration is most likely to occur at the positions ortho and para to them.

  • Position 3 (Desired Product): Ortho to the C2-methoxy group and meta to the C6-methoxy and carboxylic acid groups.

  • Position 5: Ortho to the C6-methoxy group and meta to the C2-methoxy and carboxylic acid groups.

  • Position 4: Para to the C1-carboxylic acid group and meta to both methoxy groups.

Therefore, the most likely isomeric impurity is 2,6-dimethoxy-5-nitrobenzoic acid . Dinitration products are also a possibility under harsh reaction conditions.

Predicted ¹H NMR Signature of 2,6-dimethoxy-5-nitrobenzoic acid:

  • Aromatic Protons: This isomer will have two aromatic protons at positions 3 and 4. These will appear as two doublets in the aromatic region.

  • Methoxy Protons: The two methoxy groups will be non-equivalent and will appear as two distinct singlets.

  • Carboxylic Acid Proton: A broad singlet will be observed.

Distinguishing between the desired 3-nitro isomer and the 5-nitro isomer based solely on ¹H NMR can be challenging without reference spectra or advanced 2D NMR techniques. However, careful analysis of the chemical shifts of the aromatic protons can provide clues.

Other Potential Impurities
  • Starting material for 2,6-dimethoxybenzoic acid synthesis: A common precursor for 2,6-dimethoxybenzoic acid is 1,3-dimethoxybenzene.[3] Incomplete reaction or purification could lead to its presence as an impurity. Its ¹H NMR spectrum shows a characteristic pattern for the aromatic protons and a single singlet for the two equivalent methoxy groups.[5]

  • Solvent Residues: Residual solvents from the reaction or purification steps are common impurities. Their characteristic chemical shifts are well-documented and should be checked against standard tables.

Experimental Protocol for NMR Sample Preparation and Analysis

To obtain a high-quality NMR spectrum for impurity analysis, proper sample preparation and data acquisition are crucial.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

    • Add a small amount of an internal standard with a known chemical shift (e.g., tetramethylsilane, TMS) for accurate referencing of the chemical shifts.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, which is particularly important for detecting low-level impurities.

    • Optimize acquisition parameters such as the relaxation delay to ensure accurate integration of the signals.

  • Data Processing and Interpretation:

    • Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0.00 ppm).

    • Integrate all the signals in the spectrum. The relative integrals of the signals should correspond to the number of protons they represent.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants of all signals to assign them to the protons of this compound and any potential impurities.

Data Presentation and Visualization

A clear and structured presentation of the data is essential for comparative analysis.

Table of Expected ¹H NMR Chemical Shifts (in CDCl₃):

Proton Expected Chemical Shift (ppm) Multiplicity Integration
-COOH> 10broad singlet1H
H-4~ 7.8 - 8.2doublet1H
H-5~ 7.0 - 7.4doublet1H
-OCH₃ (C2)~ 3.9 - 4.1singlet3H
-OCH₃ (C6)~ 3.8 - 4.0singlet3H

Workflow for Impurity Identification:

Impurity_Identification_Workflow cluster_0 NMR Data Acquisition & Processing cluster_1 Spectral Analysis cluster_2 Impurity Identification cluster_3 Quantification & Reporting Acquire Acquire 1H NMR Spectrum Process Process Spectrum (FT, Phasing, Baseline) Acquire->Process Reference Reference to TMS (0 ppm) Process->Reference Integrate Integrate All Signals Reference->Integrate Assign_Main Assign Signals of this compound Identify_Anomalies Identify Unassigned/Anomalous Signals Assign_Main->Identify_Anomalies Compare_Starting_Material Compare with Spectrum of 2,6-Dimethoxybenzoic Acid Identify_Anomalies->Compare_Starting_Material Predict_Isomers Predict Spectra of Isomeric Impurities Identify_Anomalies->Predict_Isomers Check_Solvents Check for Residual Solvent Peaks Identify_Anomalies->Check_Solvents Quantify Quantify Impurities by Integration Compare_Starting_Material->Quantify Predict_Isomers->Quantify Check_Solvents->Quantify Report Report Findings Quantify->Report

Sources

comparing the acidity of 2,6-Dimethoxy-3-nitrobenzoic acid to other benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Acidity of Substituted Benzoic Acids: A Comparative Analysis of 2,6-Dimethoxy-3-nitrobenzoic acid

As a Senior Application Scientist, my experience has shown that a deep, mechanistic understanding of a molecule's physicochemical properties is paramount for its successful application, particularly in drug development and materials science. Acid dissociation constants (pKa) are fundamental to predicting a compound's behavior—from its absorption and distribution in biological systems to its reactivity in a synthesis protocol.

This guide moves beyond a simple data table to provide a comprehensive analysis of the factors governing the acidity of substituted benzoic acids, using this compound as a central case study. We will dissect the intricate interplay of electronic and steric effects that substituents impart, offering a predictive framework for researchers.

The Fundamentals: Acidity of Benzoic Acid

The acidity of benzoic acid (pKa ≈ 4.20) serves as our essential baseline.[1][2] Deprotonation of the carboxylic acid group yields the carboxylate anion, a conjugate base stabilized by resonance. The benzene ring itself is weakly electron-withdrawing, making benzoic acid more acidic than aliphatic carboxylic acids like acetic acid (pKa ≈ 4.75).

The true complexity arises when substituents are introduced to the benzene ring. These groups can dramatically alter the acidity by either stabilizing or destabilizing the resulting carboxylate anion through two primary mechanisms:

  • Inductive Effects : The pull or push of electron density through sigma (σ) bonds. Electronegative atoms like halogens or the nitrogen in a nitro group exert a powerful electron-withdrawing inductive effect (-I), pulling electron density away from the carboxylate, stabilizing the negative charge, and thus increasing acidity.

  • Resonance Effects : The delocalization of electrons through the pi (π) system. Groups with lone pairs, like methoxy (-OCH₃), can donate electron density into the ring (+R effect), which can destabilize the carboxylate anion and decrease acidity. Conversely, groups like nitro (-NO₂) can withdraw electron density from the ring via resonance (-R effect), stabilizing the anion and increasing acidity.

Comparative Acidity: A Data-Driven Analysis

To understand the unique properties of this compound, we must first analyze the individual contributions of its constituent functional groups by comparing it to simpler, related molecules.

CompoundpKa Value (in water, 25°C)Key Substituent Effects
Benzoic Acid~4.20[1][2]Baseline reference
4-Methoxybenzoic Acid~4.47[3]+R effect (destabilizing) outweighs -I effect
3-Nitrobenzoic Acid~3.47[4][5]Strong -I effect (stabilizing)
4-Nitrobenzoic Acid~3.44[6]Strong -I and -R effects (stabilizing)
2-Nitrobenzoic Acid~2.16[7][8]Strong -I, -R, and Ortho Effect (highly stabilizing)
2,6-Dimethoxybenzoic Acid~3.44[9][10][11]Dominant Ortho Effect overcomes +R effect
This compound Predicted: < 3.4 Combination of strong -I effect from NO₂ and a powerful Ortho effect from two OCH₃ groups
Analysis of Substituent Effects
  • Electron-Donating Group (Methoxy) : The pKa of 4-methoxybenzoic acid (4.47) is higher than that of benzoic acid (4.20), indicating it is a weaker acid.[3] This is a classic case where the electron-donating resonance effect (+R) of the para-methoxy group, which pushes electron density toward the carboxylate and destabilizes it, overrides its weaker electron-withdrawing inductive effect (-I).[12]

  • Electron-Withdrawing Group (Nitro) : In contrast, 3-nitrobenzoic acid (pKa 3.47) and 4-nitrobenzoic acid (pKa 3.44) are roughly ten times more acidic than benzoic acid.[4] The powerful electron-withdrawing inductive (-I) and resonance (-R) effects of the nitro group pull electron density away from the carboxylate, effectively smearing out and stabilizing the negative charge.[13]

  • The "Ortho Effect" : The most dramatic influence on acidity is often the ortho effect. Almost any group placed in the ortho position (C2 or C6) relative to the carboxylic acid will increase its acidity, often substantially, regardless of its electronic nature.[13][14] This is evident in 2-nitrobenzoic acid (pKa 2.16), which is significantly more acidic than its meta and para isomers.[7] The primary cause is steric hindrance. A bulky ortho-substituent forces the -COOH group to twist out of the plane of the benzene ring.[15] This twisting inhibits resonance between the carboxyl group and the ring, increasing the acidity of the proton.

    This steric inhibition of resonance is powerfully demonstrated by 2,6-dimethoxybenzoic acid. Despite having two electron-donating methoxy groups, its pKa of 3.44 makes it a much stronger acid than both benzoic acid (4.20) and 4-methoxybenzoic acid (4.47).[9][10][11] The two bulky ortho-methoxy groups effectively lock the carboxyl group out of the ring plane, leading to a significant increase in acidity.

Predicting the Acidity of this compound

Based on the principles above, we can make a strong, evidence-based prediction for the acidity of this compound.

  • Dominant Ortho Effect : The two methoxy groups at the C2 and C6 positions will exert a powerful steric effect, forcing the carboxyl group out of the ring plane. This alone should significantly increase acidity, similar to what is seen in 2,6-dimethoxybenzoic acid (pKa 3.44).

  • Synergistic Inductive Withdrawal : The nitro group is at the C3 position, which is meta to the carboxyl group. From this position, its potent electron-withdrawing inductive effect (-I) will be fully operational, further stabilizing the carboxylate anion. This is the same effect that makes 3-nitrobenzoic acid (pKa 3.47) a strong acid.

Acidity_Effects cluster_target 2,6-Dimethoxy-3-nitrobenzoate Anion cluster_effects Contributing Factors cluster_mechanism Mechanisms T Target Anion Stability Ortho Ortho Effect (2,6-Dimethoxy) SIR Steric Inhibition of Resonance (COOH out of plane) Ortho->SIR causes Nitro Inductive Effect (3-Nitro) Withdrawal Electron Density Withdrawal Nitro->Withdrawal causes SIR->T INCREASES STABILITY Withdrawal->T INCREASES STABILITY

Caption: Logical relationship of effects increasing the acidity of this compound.

Experimental Protocol: pKa Determination via Potentiometric Titration

To provide a self-validating framework for the claims made in this guide, the following protocol details the experimental determination of a benzoic acid's pKa. This method is reliable, accessible, and provides direct empirical data.

Principle : This method involves titrating a weak acid (the benzoic acid derivative) with a strong base (e.g., NaOH) while monitoring the solution's pH. The pKa is the pH at which the concentrations of the acid and its conjugate base are equal. This occurs at the half-equivalence point of the titration.

Apparatus and Reagents :

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette, Class A

  • Beakers (150 mL) and volumetric flasks

  • Analytical balance

  • Benzoic acid derivative sample

  • Standardized 0.1 M NaOH solution (carbonate-free)

  • Deionized, boiled water (to remove dissolved CO₂)

  • Solvent (e.g., water, or a water-ethanol mixture if solubility is low)

Procedure :

  • Sample Preparation : Accurately weigh approximately 0.5 mmol of the benzoic acid derivative and dissolve it in 50 mL of the chosen solvent in a 150 mL beaker. If a co-solvent is used, ensure the pH probe is suitable for that medium.

  • Titration Setup : Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode and the tip of the burette into the solution. Ensure the electrode tip is submerged but clear of the stir bar's path.

  • Initial Reading : Record the initial pH of the acid solution.

  • Titration : Begin adding the 0.1 M NaOH solution from the burette in small increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize completely before recording the burette volume and the corresponding pH.

  • Equivalence Point : As the pH begins to change rapidly, reduce the increment size (e.g., 0.05 mL or drop-wise) to accurately capture the equivalence point—the point of maximum slope on the titration curve.

  • Completion : Continue the titration well past the equivalence point (e.g., an additional 5-10 mL) until the pH curve flattens out again.

Data Analysis :

  • Plot the Data : Create a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

  • Determine Equivalence Point (V_eq) : The equivalence point is the inflection point of the curve. It can be determined visually or more accurately by plotting the first derivative (ΔpH/ΔV vs. V), where the peak corresponds to V_eq.

  • Determine Half-Equivalence Point : Calculate the volume at the half-equivalence point (V_½eq = V_eq / 2).

  • Find pKa : Locate the pH on the titration curve that corresponds to the V_½eq. At this point, pH = pKa.

pKa_Workflow A 1. Prepare Acid Solution (0.01 M) C 3. Titrate with 0.1 M NaOH A->C B 2. Calibrate pH Meter B->C D 4. Record pH vs. NaOH Volume C->D E 5. Plot Titration Curve (pH vs. Volume) D->E F 6. Determine Equivalence Point (Veq) (Max slope) E->F G 7. Calculate Half-Equivalence Point (Veq / 2) F->G H 8. Find pH at Half-Equivalence Point G->H I Result: pKa = pH H->I

Caption: Experimental workflow for determining pKa via potentiometric titration.

References

  • 3-Nitrobenzoic acid - Wikipedia . [Link]

  • 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem . [Link]

  • Benzoic Acid | C6H5COOH | CID 243 - PubChem . [Link]

  • Substituent Effects on Acidity - Chemistry LibreTexts . [Link]

  • Acidity of Carboxylic Acids - HCPG . [Link]

  • Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids | The Journal of Organic Chemistry - ACS Publications . [Link]

  • pKa Data Compiled by R. Williams - Organic Chemistry Data . [Link]

  • p-Anisic acid - Wikipedia . [Link]

  • Spectrophotometric Determination of pK, Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures . [Link]

  • Ortho effect - Wikipedia . [Link]

  • Benzoic acid - Wikipedia . [Link]

  • 2-Nitrobenzoic acid - Wikipedia . [Link]

  • pKa determinations by using a HPLC equipped with DAD as a flow injection apparatus . [Link]

  • 2,6-Dimethoxybenzoic Acid | C9H10O4 | CID 15109 - PubChem . [Link]

  • How does ortho-effect work in benzoic acids? | Acidic and Basic strength - YouTube . [Link]

  • Electronic and Steric Effects: How Do They Work in Ionic Liquids? The Case of Benzoic Acid Dissociation | The Journal of Organic Chemistry - ACS Publications . [Link]

  • 2-Nitrobenzoic acid | C7H5NO4 | CID 11087 - PubChem . [Link]

  • Ortho Effect - BYJU'S . [Link]

  • Substituent Effects on Acidity - Chemistry LibreTexts . [Link]

  • (PDF) Determination of pK(a) of benzoic acid- and p-aminobenzoic acid-modified platinum surfaces by electrochemical and contact angle measurements - ResearchGate . [Link]

  • Substituent effects on the electronic structure and pKa of benzoic acid - ResearchGate . [Link]

  • Table of Acids with Ka and pKa Values - CLAS . [Link]

  • Surface pKa determination of benzoic acid modified gold electrode by electrochemical and contact angle measurement methods - DergiPark . [Link]

  • Substituent Effects on the Acidity of Weak Acids. 2. Calculated Gas-Phase Acidities of Substituted Benzoic Acids | The Journal of Organic Chemistry - ACS Publications . [Link]

  • Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline . [Link]

  • The pka value of 4-methoxy benzoic acid is greater than 4-nitrobenzoic acid. which among them is stronger acid? - Brainly.in . [Link]

  • Chemical Properties of Benzoic acid, 3-nitro- (CAS 121-92-6) - Cheméo . [Link]

  • Analysis of the ortho effect: acidity of 2-substituted benzoic acids - RSC Publishing . [Link]

  • Showing Compound 4-Methoxybenzoic acid (FDB010587) - FooDB . [Link]

  • 2,6-Dimethylbenzoic acid | C9H10O2 | CID 12439 - PubChem . [Link]

  • pK_(a)value of 4-nitrobenzoic acid is lower than that of benzoic acid. Why ? | 12 - YouTube . [Link]

  • 2,6-Difluoro-3-nitrobenzoic acid | C7H3F2NO4 | CID 302629 - PubChem . [Link]

  • 2-Nitrobenzoic acid - Grokipedia . [Link]

Sources

Safety Operating Guide

2,6-Dimethoxy-3-nitrobenzoic Acid: Proper Disposal & Handling Guide

[1]

Executive Summary: Immediate Directives

Do not treat this compound as standard organic trash. While 2,6-Dimethoxy-3-nitrobenzoic acid is chemically stable under ambient conditions, the presence of the nitro group (-NO₂) combined with the carboxylic acid (-COOH) functionality necessitates a specific disposal stream to prevent uncontrolled exothermic reactions or the formation of shock-sensitive salts in waste containers.[1]

  • Primary Disposal Method: High-temperature incineration (with afterburner).

  • Critical Prohibition: NEVER mix with strong reducing agents (e.g., hydrides, alkali metals) or strong bases in the primary waste stream.

  • Waste Classification: Treat as Hazardous Chemical Waste .

Technical Profile & Hazard Assessment

To manage disposal safely, you must understand the "Why" behind the protocols. This compound presents a dual-hazard profile: acidity and potential energetic decomposition.

Chemical Identity
ParameterData
Chemical Name This compound
CAS Number 13506-76-8 (Isomer specific)
Molecular Formula C₉H₉NO₆
Molecular Weight 227.17 g/mol
Physical State Solid (Crystalline powder)
The Mechanistic Basis for Disposal[1]
  • Nitro Group Stability: Unlike polynitrated aromatics (e.g., TNT), a single nitro group on a benzoic acid ring is generally stable. However, nitro compounds are thermodynamically unstable. Heating dry residues or subjecting them to shock in the presence of oxidizers can lead to rapid decomposition. Therefore, we strictly avoid "trash can" disposal.

  • Acidic Functionality: The carboxylic acid group (

    
    ) will react exothermically with bases. If you dispose of this in a "General Basic Waste" container, the neutralization heat can accelerate the decomposition of the nitro group, potentially causing a "runaway" event in the waste drum.[1]
    

Pre-Disposal Stabilization & Segregation

Before the waste leaves your bench, it must be stabilized.

Incompatibility Matrix
Incompatible ClassConsequence of MixingAction
Strong Bases (NaOH, KOH, Amines)Exothermic neutralization; potential salt formation.[1]Segregate: Keep in "Acidic Organic" stream.
Reducing Agents (LiAlH₄, NaBH₄, Zn/HCl)Reduction of -NO₂ to -NH₂ (exothermic); potential formation of toxic azo/hydrazo intermediates.[1]Segregate: Never mix in the same carboy.
Strong Oxidizers (Peroxides, Nitrates)Increased fire/explosion risk.[1]Segregate: Store separately.

Operational Disposal Protocols

Choose the protocol that matches your waste state.

Scenario A: Pure Solid Waste (Expired or Surplus)

Best for: Old reagent bottles, scraped synthesis products.[1]

  • Container Selection: Use the original glass container or a clean High-Density Polyethylene (HDPE) wide-mouth jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound"[1]

    • Hazards: "Irritant," "Acidic."

  • Packing: Place the container in a secondary containment bag (Ziploc type).

  • Disposal Path: Designate for Lab Pack disposal. This ensures the solid is incinerated directly in the container, minimizing dust exposure.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Best for: HPLC waste, synthesis filtrates dissolved in solvents.[1]

  • Solvent Compatibility Check: Ensure the carrier solvent (e.g., Methanol, Ethyl Acetate, DCM) is compatible with the waste stream.

  • pH Check: If the solution is highly acidic (pH < 2), do not neutralize it yourself unless you have a cooled, stirred setup. It is safer to label it as "Acidic Organic Waste" and let the TSDF (Treatment, Storage, and Disposal Facility) handle the neutralization.

  • Bulking: Pour into a dedicated "Organic Waste - Halogenated" or "Non-Halogenated" carboy (depending on solvent).

    • Crucial Step: Verify the carboy does not contain free bases or hydrides.

  • Cap Venting: Use a vented cap (e.g., EcoFunnel) to prevent pressure buildup if slow decomposition occurs.

Visual Decision Workflow

The following diagram outlines the logical decision tree for disposing of nitro-benzoic acid derivatives.

DisposalWorkflowcluster_warningSafety CheckpointStartStart: Waste GenerationStateCheckPhysical State?Start->StateCheckSolidSolid WasteStateCheck->SolidLiquidLiquid/SolutionStateCheck->LiquidPureCheckIs it Pure?Solid->PureCheckSolventCheckSolvent Type?Liquid->SolventCheckCheckVerify: NO Strong BasesNO Reducing AgentsLiquid->CheckLabPackProtocol A: Lab Pack(Do not empty container)PureCheck->LabPackYesHalogenHalogenated Solvent(DCM, Chloroform)SolventCheck->HalogenNonHalogenNon-Halogenated(MeOH, Acetone)SolventCheck->NonHalogenStreamAStream: Halogenated Organic(Incineration > 1100°C)Halogen->StreamABulk w/ CompatiblesStreamBStream: High BTU Organic(Fuel Blending)NonHalogen->StreamBBulk w/ Compatibles

Figure 1: Decision tree for segregating this compound waste streams to ensure compatibility and correct destruction methods.

Regulatory Compliance (RCRA & DOT)

US EPA (RCRA) Classification

This compound is not explicitly "P-listed" or "U-listed" (unlike Nitrobenzene, U169). However, it must be characterized by the generator.

  • Characteristic Waste: If dissolved in ignitable solvents (Flash point < 60°C), it carries code D001 .

  • Toxicity: Due to the nitro-aromatic nature, it is best practice to manage it as a Toxic Waste even if it doesn't trigger a specific TCLP limit.

DOT Shipping (for Transport to TSDF)

When preparing the Lab Pack, use the following Proper Shipping Name (PSN) unless the SDS specifies a more specific one:

  • PSN: Corrosive solid, acidic, organic, n.o.s. (this compound)[1]

  • Hazard Class: 8

  • Packing Group: III

Emergency Response: Spills

If a spill occurs in the lab:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat.

  • Containment:

    • Solid: Do not sweep vigorously (dust explosion risk). Use a damp paper towel or a HEPA vacuum designated for hazardous chemicals.

    • Liquid: Absorb with vermiculite or clay pads. Do not use paper towels if the solution is concentrated nitric acid or mixed with strong oxidizers (fire risk), but for this specific organic acid, standard absorbent pads are acceptable.

  • Decontamination: Wipe the surface with a mild soap solution. Do not use strong bleach, as chlorinated oxidizers can react with organic amines if decomposition has occurred.

References

  • National Center for Biotechnology Information (PubChem). this compound Compound Summary. [Link][1]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link]

  • European Chemicals Agency (ECHA). Substance Information: Nitrobenzoic Acid Derivatives. [Link]

Personal protective equipment for handling 2,6-Dimethoxy-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

For the researcher requiring immediate parameters before entering the lab.

ParameterSpecificationCritical Note
Primary Hazard Irritant (Skin/Eye/Respiratory) Nitro-aromatics possess latent thermal instability. Avoid shock/friction.
Glove Material Nitrile (Double-gloved) Warning: If dissolved in DCM or DMF, use Silver Shield® or laminate liners.
Eye Protection Chemical Goggles Safety glasses are insufficient for fine nitro-powders due to drift.
Engineering Fume Hood (Face Velocity >0.5 m/s) Mandatory. Do not handle on open bench.
Incompatibility Strong Oxidizers, Strong Bases Risk of rapid decomposition or runaway exotherm.

Part 1: Hazard Profiling & Risk Mechanics

The "Why" Behind the Protocol

To handle 2,6-Dimethoxy-3-nitrobenzoic acid safely, one must understand its molecular behavior. It is not merely a white powder; it is a functionalized nitro-aromatic system.

  • The Nitro Group (

    
    ):  While this compound is generally stable, the nitro group introduces an energetic potential. Nitro-aromatics can decompose exothermically if subjected to high heat or strong shock. Causality: We treat the solid as potentially shock-sensitive to static discharge, necessitating anti-static weighing tools.
    
  • The Benzoic Acid Moiety (

    
    ):  This provides acidity (pKa ~3-4). Upon contact with mucosal membranes (eyes, lungs), it protonates tissue surfaces, causing immediate irritation (H315, H319). Causality: This drives the requirement for respiratory protection against dust, not just vapors.
    
  • Physical State (Fine Powder): The electrostatic nature of dry nitro-benzoic acids means they "fly" easily. Causality: Standard safety glasses leave gaps; sealed chemical goggles are required to prevent micro-particles from drifting into the ocular cavity.

Part 2: The PPE Matrix (Personal Protective Equipment)

This matrix validates protection based on the state of the matter. A common error is assuming nitrile gloves are universal; they are not effective against the solvents often used to dissolve this compound (e.g., Dichloromethane).

PPE Selection Logic

PPE_Logic Start State of Reagent Solid Solid / Powder Start->Solid Soln In Solution Start->Soln Solid_PPE Standard PPE: Nitrile Gloves (5 mil) Chemical Goggles Lab Coat Solid->Solid_PPE Solvent_Check Identify Solvent Soln->Solvent_Check Polar Water / Methanol Solvent_Check->Polar NonPolar DCM / Chloroform DMF / DMSO Solvent_Check->NonPolar Polar_PPE Nitrile Gloves OK Polar->Polar_PPE NonPolar_PPE HIGH RISK: Laminate / Silver Shield® Under Nitrile NonPolar->NonPolar_PPE

Figure 1: Decision logic for glove selection based on solvent compatibility. Note that halogenated solvents (DCM) permeate nitrile in seconds.

Detailed Specifications
ComponentSpecificationTechnical Rationale
Hand Protection (Solid) Nitrile (0.11 mm / 5 mil) Sufficient for dry contact. Discard immediately if contaminated.[1][2]
Hand Protection (Solvent) Laminate (EVOH) or Viton If using DCM/DMF, nitrile fails (<1 min breakthrough). Use a laminate liner under a nitrile outer glove for dexterity.
Eye Protection Indirect Vent Goggles ANSI Z87.1 rated. Prevents dust ingress.[3][4] Face shield added if reaction volume >100mL.
Respiratory N95 or P100 (if outside hood) Primary control is the Fume Hood. If weighing outside, a respirator is mandatory to prevent H335 (Respiratory Irritation).
Body Cotton/Poly Lab Coat Synthetic fibers can build static charge. 100% cotton is preferred for nitro-handling to reduce spark risk.

Part 3: Operational Protocol (Step-by-Step)

This protocol is a self-validating system. Each step includes a "Check" to ensure safety before proceeding.

Phase 1: Preparation
  • Airflow Verification: Check fume hood monitor. Flow must be 80-100 fpm (0.4-0.5 m/s) .

  • Static Control: Place an anti-static mat or wipe down the balance area. Reason: Nitro-benzoic acids are prone to static cling; static discharge can disperse the powder unexpectedly.

  • Tools: Use plastic or anti-static spatulas. Avoid metal-on-metal friction.

Phase 2: Weighing & Transfer
  • Taring: Tare the weighing boat inside the hood.

  • Transfer: Gently transfer the solid. Do not dump; pour slowly to minimize dust cloud generation.

  • The "Wet" Transfer Method (Best Practice): If possible, add the reaction solvent to the weighing boat (if compatible) and transfer the slurry or solution rather than the dry powder. This eliminates dust risk immediately.

Phase 3: Reaction & Cleanup
  • Temperature Control: If heating, ensure a reflux condenser is active before applying heat. Nitro compounds should never be heated to dryness.

  • Spill Management:

    • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water/ethanol), then wipe up.

    • Solution Spill: Absorb with vermiculite or sand.

Workflow Visualization

Handling_Workflow Start Start Protocol Check Hood Check (>0.5 m/s) Start->Check Weigh Weighing: Use Anti-Static Spatula Inside Hood Check->Weigh Pass Transfer Transfer Method Weigh->Transfer Dry Dry Transfer (High Dust Risk) Transfer->Dry Standard Wet Slurry Transfer (Preferred - Safer) Transfer->Wet Best Practice Reaction Reaction Setup (Inert Atmosphere) Dry->Reaction Wet->Reaction Waste Disposal: Segregated Organic Acid Reaction->Waste

Figure 2: Operational workflow emphasizing the "Slurry Transfer" method to mitigate dust inhalation risks.

Part 4: Disposal & Emergency Response

Waste Disposal Stream
  • Classification: Hazardous Chemical Waste (Organic Acid).

  • Segregation: CRITICAL. Do not mix with oxidizing agents (e.g., Nitric Acid waste) or strong bases (e.g., Sodium Hydroxide waste).

    • Acid + Base = Exotherm (Heat).

    • Nitro cmpd + Oxidizer = Potential Explosion.

  • Labeling: Clearly label as "this compound - Toxic/Irritant."

Emergency Procedures
  • Eye Contact: Flush immediately for 15 minutes . Hold eyelids open. The acidity can cause corneal damage if not rinsed quickly.

  • Skin Contact: Wash with soap and water. Do not use alcohol/acetone (this increases skin permeability).

  • Inhalation: Move to fresh air. If wheezing occurs (H335), seek medical attention.

References

  • PubChem. (n.d.). This compound (Compound).[5][6][7] National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection. United States Department of Labor. Retrieved January 30, 2026, from [Link]

Sources

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Reactant of Route 1
2,6-Dimethoxy-3-nitrobenzoic acid
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2,6-Dimethoxy-3-nitrobenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.